Product packaging for Cholesteryl Linoleate-d11(Cat. No.:)

Cholesteryl Linoleate-d11

Katalognummer: B10854078
Molekulargewicht: 660.1 g/mol
InChI-Schlüssel: NAACPBBQTFFYQB-QEZOUDLJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cholesteryl Linoleate-d11 is a useful research compound. Its molecular formula is C45H76O2 and its molecular weight is 660.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H76O2 B10854078 Cholesteryl Linoleate-d11

Eigenschaften

Molekularformel

C45H76O2

Molekulargewicht

660.1 g/mol

IUPAC-Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-14,14,15,15,16,16,17,17,18,18,18-undecadeuteriooctadeca-9,12-dienoate

InChI

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1/i1D3,7D2,8D2,9D2,10D2

InChI-Schlüssel

NAACPBBQTFFYQB-QEZOUDLJSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Kanonische SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Herkunft des Produkts

United States

Foundational & Exploratory

Cholesteryl Linoleate-d11: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Reference for the Use of Cholesteryl Linoleate-d11 in Quantitative Mass Spectrometry

This compound is a deuterated analog of cholesteryl linoleate (B1235992), a prominent cholesteryl ester found in lipoproteins and atherosclerotic lesions. Its primary application in research is as an internal standard for the precise quantification of its non-labeled counterpart, cholesteryl linoleate, in various biological samples using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of eleven deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties, which is crucial for accurate quantification.

Core Properties and Data

The utility of this compound as an internal standard is grounded in its well-defined physical and chemical characteristics. These properties ensure its co-elution and co-ionization with the target analyte, thereby correcting for variations during sample preparation and analysis.

PropertyValue
Synonyms 18:2(9Z,12Z)-d11 CE, CE(18:2)-d11, Cholesterol Linoleate-d11
Molecular Formula C45H65D11O2
Formula Weight 660.20
Purity ≥99% deuterated forms (d1-d11)
Physical Appearance Powder
Storage Temperature -20°C
Solubility Soluble in chloroform (B151607)
Primary Application Internal standard for GC-MS and LC-MS analysis

Experimental Protocols

The accurate quantification of cholesteryl linoleate using this compound as an internal standard involves several critical steps, from sample preparation to data acquisition. The following sections detail established methodologies for lipid extraction and subsequent LC-MS/MS analysis.

Lipid Extraction from Biological Samples

A robust lipid extraction method is fundamental to achieving reliable results. The choice of method can depend on the biological matrix.

1. Modified Folch Method for Cells and Tissues:

This method is widely used for the comprehensive extraction of lipids from cellular and tissue samples.

  • Sample Homogenization: Tissues are first weighed and homogenized in a suitable buffer, such as cold sterile Dulbecco's Phosphate-Buffered Saline (DPBS). Cell pellets are resuspended in cold DPBS.

  • Internal Standard Spiking: A known amount of this compound, dissolved in an appropriate solvent, is added to the homogenate at the beginning of the extraction process to account for any sample loss during preparation.

  • Solvent Extraction: A mixture of chloroform and methanol (B129727) (typically in a 2:1 v/v ratio) is added to the sample. The mixture is vortexed vigorously and incubated to ensure complete lipid extraction.

  • Phase Separation: Water or a saline solution is added to induce phase separation. The mixture is then centrifuged to pellet any solid debris and clearly separate the aqueous and organic layers.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The collected organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent for LC-MS analysis, such as a chloroform:methanol mixture (e.g., 2:1 v/v).[1]

2. Matyash Method (Methyl-tert-butyl ether - MTBE) for Plasma:

This method offers a less toxic alternative to chloroform and results in a lipid-containing upper phase, which can be easier to handle.

  • Sample Preparation: A small volume of plasma (e.g., 10 µL) is mixed with cold methanol containing a mixture of internal standards, including this compound.[2]

  • MTBE Addition: Cold MTBE is added, and the mixture is vortexed and shaken to ensure thorough mixing.[2]

  • Phase Separation: Phase separation is induced by the addition of water, followed by centrifugation.[2]

  • Lipid Collection: The upper organic phase is collected.[2]

  • Drying and Reconstitution: The solvent is evaporated, and the lipid extract is reconstituted in a solvent mixture compatible with the LC-MS system (e.g., methanol/toluene 9:1 v/v).[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Following extraction, the lipid samples are analyzed by LC-MS/MS. The chromatographic separation and mass spectrometric detection parameters are optimized for cholesteryl esters.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of cholesteryl esters.[1][3]

    • Mobile Phases: The mobile phases typically consist of a mixture of water, methanol, and isopropanol, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[1][3]

      • Mobile Phase A: An example composition is water/methanol (1:9, v/v) with 10 mM ammonium acetate.[3]

      • Mobile Phase B: An example composition is isopropanol/methanol (5:5, v/v) with 10 mM ammonium acetate.[3]

    • Gradient Elution: A gradient elution is employed, starting with a lower percentage of the stronger organic mobile phase (B) and gradually increasing to elute the hydrophobic cholesteryl esters.[1][3]

    • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.[1][3]

    • Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reproducibility.[1]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is a common method for analyzing cholesteryl esters, which typically form ammonium adducts ([M+NH4]+).[3]

    • Fragmentation: In tandem mass spectrometry (MS/MS), cholesteryl esters produce a characteristic fragment ion at m/z 369 upon collision-induced dissociation, corresponding to the neutral loss of the fatty acid chain. This transition is highly specific and is used for quantification.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, where the mass spectrometer is set to monitor the specific precursor-to-product ion transition for both the analyte (cholesteryl linoleate) and the internal standard (this compound).

Workflow and Signaling Pathway Visualizations

To further elucidate the experimental process, the following diagrams, generated using the DOT language, illustrate the key workflows.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis BiologicalSample Biological Sample (Plasma, Cells, Tissue) SpikeIS Spike with This compound BiologicalSample->SpikeIS LipidExtraction Lipid Extraction (e.g., Folch or MTBE) SpikeIS->LipidExtraction PhaseSeparation Phase Separation LipidExtraction->PhaseSeparation CollectOrganic Collect Organic Layer PhaseSeparation->CollectOrganic DryAndReconstitute Dry Down and Reconstitute CollectOrganic->DryAndReconstitute LCInjection Inject onto LC Column DryAndReconstitute->LCInjection ChromatographicSeparation Chromatographic Separation (C18) LCInjection->ChromatographicSeparation ESI Electrospray Ionization (Positive Mode) ChromatographicSeparation->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Detection (m/z 369) CID->MS2 PeakIntegration Peak Integration (Analyte and IS) MS2->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte / IS) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Caption: Workflow for quantification of cholesteryl linoleate using a deuterated internal standard.

G Analyte Cholesteryl Linoleate [M+NH4]+ MS1 MS1 Precursor Ion Selection Analyte->MS1 IS This compound [M+d11+NH4]+ IS->MS1 CID Collision-Induced Dissociation MS1->CID ProductIon Product Ion (Cholesterol Backbone) m/z 369 CID->ProductIon FattyAcid Neutral Loss (Linoleic Acid / Linoleic Acid-d11) CID->FattyAcid

Caption: MS/MS fragmentation of cholesteryl linoleate and its deuterated internal standard.

References

Physical properties of Cholesteryl Linoleate-d11

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of Cholesteryl Linoleate-d11

Introduction

This compound is the deuterated form of Cholesteryl Linoleate, a prominent cholesteryl ester found in low-density lipoproteins (LDL) and atherosclerotic lesions.[1] Due to its isotopic labeling, this compound serves as an invaluable internal standard for the precise quantification of its non-deuterated counterpart in various biological samples using mass spectrometry-based techniques like GC-MS and LC-MS.[1][2] This technical guide provides a comprehensive overview of the physical properties of this compound, along with the experimental protocols utilized for their determination, to support researchers, scientists, and drug development professionals in their analytical and metabolic studies.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C45H65D11O2[1][2][3]
Molecular Weight 660.15 g/mol [1][3]
Appearance Waxy crystal[4]
Purity ≥99% deuterated forms (d1-d11)[2]
Solubility Soluble in chloroform (B151607) (approx. 10 mg/ml) and methyl acetate (B1210297) (1 mg/ml)[2]
Storage Conditions -20°C[4]
Stability ≥4 years (when stored properly)[4]

Experimental Protocols

The characterization of this compound involves several standard analytical techniques to ascertain its identity, purity, and concentration.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A common method to assess the purity of this compound is through HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Mobile Phase: A suitable solvent system, such as a mixture of isopropanol (B130326) and n-heptane, is employed to achieve separation on a normal-phase column.

  • Detection: The eluent is monitored at a specific wavelength, for instance, 205 nm, where the ester bond exhibits absorbance.

  • Procedure:

    • A standard solution of this compound is prepared in a solvent in which it is freely soluble, such as chloroform.

    • The solution is injected into the HPLC system.

    • The retention time and peak area are recorded.

    • Purity is calculated by comparing the area of the main peak to the total area of all observed peaks. A purity of 99.5% has been reported using this method.[6]

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of this compound.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC) or liquid chromatograph (LC), is used.

  • Ionization: A soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is typically used to minimize fragmentation and preserve the molecular ion.

  • Procedure:

    • A dilute solution of the compound is introduced into the mass spectrometer.

    • The mass-to-charge ratio (m/z) of the resulting ions is measured.

    • The observed molecular ion peak should correspond to the calculated molecular weight of the deuterated compound (660.15 g/mol ).[1][3] For example, an ammoniated adduct [M+NH4]+ would be observed at m/z 677.7.[6]

Solubility Assessment

The solubility of this compound is determined by standard laboratory procedures.

  • Procedure:

    • A known amount of this compound is added to a specific volume of the solvent of interest (e.g., chloroform, methyl acetate).

    • The mixture is vortexed or sonicated to facilitate dissolution.

    • The solution is visually inspected for any undissolved material.

    • If the compound dissolves completely, the concentration is noted as its solubility in that solvent. For instance, Cholesteryl Linoleate yields a clear, colorless solution in chloroform at a concentration of 100 mg/ml.

Experimental Workflow and Applications

This compound is primarily used as an internal standard in quantitative mass spectrometry workflows to measure the levels of endogenous Cholesteryl Linoleate in biological matrices.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing cluster_result Result BiologicalSample Biological Sample (e.g., Plasma, Tissue) AddStandard Addition of This compound (Internal Standard) BiologicalSample->AddStandard Spike-in LipidExtraction Lipid Extraction (e.g., Folch Method) AddStandard->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS RatioCalculation Ratio Calculation (Analyte/Internal Standard) LCMS->RatioCalculation Quantification Quantification FinalConcentration Endogenous Cholesteryl Linoleate Concentration Quantification->FinalConcentration RatioCalculation->Quantification

Caption: Workflow for the quantification of Cholesteryl Linoleate using this compound.

Cholesteryl Linoleate is a pro-atherogenic cholesterol ester, and its levels are often elevated in atherosclerotic lesions.[2] The accurate measurement of this lipid is crucial for research into cardiovascular diseases.

G LDL Low-Density Lipoprotein (LDL) Macrophage Macrophage LDL->Macrophage Uptake OxidizedCL Oxidized Cholesteryl Linoleate Macrophage->OxidizedCL Oxidation of Cholesteryl Linoleate Atherosclerosis Atherosclerotic Lesion Formation OxidizedCL->Atherosclerosis Contributes to

Caption: Role of Cholesteryl Linoleate in Atherosclerosis.

References

Cholesteryl Linoleate-d11 chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cholesteryl Linoleate-d11

Introduction

This compound is the deuterium-labeled form of cholesteryl linoleate (B1235992), a major cholesteryl ester found in low-density lipoproteins (LDL) and atherosclerotic lesions.[1] Due to its isotopic labeling, it serves as an invaluable internal standard for the precise quantification of its non-labeled counterpart in complex biological matrices using mass spectrometry-based techniques like GC-MS or LC-MS.[2] This guide provides a detailed overview of its chemical structure, a plausible synthesis protocol, and relevant quantitative data.

Chemical Structure and Properties

This compound has the molecular formula C45H65D11O2.[2][3] The deuterium (B1214612) atoms are specifically located on the linoleate moiety of the molecule.[3] The systematic name is cholest-5-en-3β-ol, 3-[(9Z,12Z)-9,12-octadecadienoate-14,14,15,15,16,16,17,17,18,18,18-d11].[3]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC45H65D11O2[2][3]
Formula Weight660.20 g/mol [2][3]
Purity (Deuterated Forms)≥99% (d1-d11)[2][3]
Purity (HPLC)99.5%[3]

Chemical Structure Diagram

Cholesteryl_Linoleate_d11 cholesterol Cholesterol ester O cholesterol->ester linoleate_d11 Linoleate-d11 deuterium_label D11 linoleate_d11->deuterium_label ester_carbonyl C=O ester->ester_carbonyl ester_carbonyl->linoleate_d11

Caption: A simplified representation of this compound, highlighting the cholesterol and deuterated linoleate moieties linked by an ester bond.

Synthesis of this compound

A common and effective method for synthesizing cholesteryl esters is through the esterification of cholesterol with the corresponding fatty acid. For this compound, this involves the reaction of cholesterol with Linoleic Acid-d11. A carbodiimide-mediated coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC), is often employed to facilitate this reaction.[4]

Proposed Experimental Protocol: EDC-Mediated Esterification

  • Reactant Preparation:

    • Dissolve cholesterol (1 equivalent) and Linoleic Acid-d11 (1.1 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (B109758) or chloroform) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of EDC (1.2 equivalents) in the same anhydrous solvent to the reaction mixture with continuous stirring.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to yield the pure product.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow Diagram

synthesis_workflow cholesterol Cholesterol esterification Esterification Reaction cholesterol->esterification linoleic_acid_d11 Linoleic Acid-d11 linoleic_acid_d11->esterification edc_dmap EDC, DMAP DCM, 0°C to RT edc_dmap->esterification workup Aqueous Work-up esterification->workup Crude Product purification Silica Gel Chromatography workup->purification product This compound purification->product Pure Product

Caption: Proposed workflow for the synthesis of this compound via EDC-mediated esterification.

Alternative Labeling Strategy

It is noteworthy that alternative isotopic labeling strategies exist for cholesteryl esters. For instance, a synthesis for (2β,3α,6-²H₃)cholesteryl linoleate has been reported where the deuterium atoms are incorporated into the steroid ring of cholesterol instead of the fatty acid chain.[4] This method involves a multi-step process including epoxide opening with a deuterated reducing agent, oxidation, and another reduction with a deuterated borohydride, followed by esterification with non-labeled linoleic acid.[4] The choice of labeling strategy depends on the specific requirements of the analytical method, such as the expected fragmentation patterns in mass spectrometry.

Conclusion

This compound is a critical tool for researchers in the fields of lipidomics and cardiovascular disease. Its well-defined chemical structure and the availability of synthetic routes, such as the proposed EDC-mediated esterification, enable its use as a reliable internal standard. The detailed information provided in this guide serves as a valuable resource for scientists and professionals in drug development and related research areas.

References

The Biological Significance of Deuterated Lipid Standards: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the profound biological significance of deuterated lipid standards, providing a comprehensive overview of their application in cutting-edge research and pharmaceutical development. The unique physicochemical properties of deuterated lipids, stemming from the kinetic isotope effect, have established them as indispensable tools for accurate quantification in lipidomics, elucidation of complex metabolic pathways, and the design of next-generation therapeutics with enhanced pharmacokinetic profiles. This document outlines the core principles of their utility, presents detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways.

Core Principles and Applications

Deuterated lipid standards are lipid molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This subtle alteration in mass imparts significant analytical and biological advantages without drastically changing the molecule's overall chemical behavior.

Quantitative Lipidomics

In the field of lipidomics, which seeks to comprehensively identify and quantify the entire spectrum of lipids in a biological system, deuterated lipids serve as ideal internal standards for mass spectrometry (MS)-based analyses.[1][2] The co-elution of a known concentration of a deuterated standard with its endogenous, non-deuterated counterpart allows for precise and accurate quantification by correcting for variations in sample extraction, ionization efficiency, and instrument response.[3] This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative bioanalysis.[4]

Elucidating Lipid Metabolism and Turnover

The administration of deuterated precursors, such as deuterated water (D₂O) or deuterated fatty acids, enables the in vivo tracking of lipid metabolism.[5][6] As these precursors are incorporated into newly synthesized lipids, the rate of deuterium enrichment in various lipid species can be measured over time. This provides a dynamic view of lipid biosynthesis, transport, and turnover in different tissues and disease states.[2][7] This technique has been instrumental in understanding conditions like non-alcoholic fatty liver disease (NAFLD) by measuring de novo lipogenesis (DNL).[8][9]

Drug Development and Pharmacokinetics

The substitution of hydrogen with deuterium at specific sites in a lipid-based drug molecule can significantly alter its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[10] This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable safety profile due to altered metabolite formation.[11] Deutetrabenazine is a prime example of a successful deuterated drug where this principle was applied to improve its pharmacokinetic properties.[11]

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies utilizing deuterated lipid standards, highlighting their impact on understanding lipid dynamics and improving drug efficacy.

Lipid Turnover Rates in Mouse Organs

This table presents the deuterium uptake for various lipid classes in different organs of mice after the administration of D₂O, providing insights into the relative rates of lipid synthesis and turnover.

Lipid ClassLiver (% Deuterium Uptake)Plasma (% Deuterium Uptake)Lung (% Deuterium Uptake)Brain (% Deuterium Uptake)Heart (% Deuterium Uptake)
Phosphatidylcholine (PC)HighHighHighLowLow
Phosphatidylethanolamine (PE)HighHighHighLowLow
Triglyceride (TAG)HighHighHighLowLow
Phosphatidylglycerol (PG)HighHighVery HighLowLow

Data synthesized from a study by Kostyukevich et al. (2023) where mice were administered 100% D₂O for 4 days. The level of deuterium uptake is a proxy for the turnover rate.[2][7]

Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Drugs

This table showcases the impact of deuteration on the pharmacokinetic profiles of various drug molecules.

DrugParameterNon-DeuteratedDeuteratedFold Change
Tetrabenazine Cmax (ng/mL)61.674.6~1.2x
AUCinf (ng·hr/mL)261542~2.1x
t1/2 (hours)4.88.6~1.8x
Chalcone Derivative (Projected) BioavailabilityLowerHigher-
Systemic ClearanceHigherLower-
Elimination Half-life (t½)ShorterLonger-
Pent-1-en-3-ol (Projected) In Vitro Half-life (t½)ShorterLonger-
Intrinsic Clearance (CLint)HigherLower-

Tetrabenazine data synthesized from a study by Stamler et al. (2013).[12] Chalcone and Pent-1-en-3-ol data are projected based on the established principles of the kinetic isotope effect.[1][13]

Experimental Protocols

Detailed methodologies are crucial for the successful application of deuterated lipid standards. The following are representative protocols for key experiments.

In Vivo Metabolic Labeling with Deuterated Water (D₂O) for Lipid Turnover Analysis

Objective: To measure the rate of de novo synthesis of lipids in a specific tissue.

Materials:

  • Deuterated water (99.8 atom % D)

  • Animal model (e.g., C57BL/6 mice)

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue harvesting tools

  • Liquid nitrogen

  • Homogenizer

  • Solvents for lipid extraction (e.g., chloroform (B151607), methanol)

  • Internal standards (deuterated lipids for specific lipid classes)

  • LC-MS/MS system

Procedure:

  • D₂O Administration: Administer a bolus of D₂O to the animals via intraperitoneal injection to achieve a target body water enrichment of 2-5%. Maintain this enrichment by providing drinking water containing a specific percentage of D₂O.

  • Time Course and Sample Collection: At various time points (e.g., 0, 1, 3, 7, 14 days), collect blood samples and harvest tissues of interest. Immediately freeze tissues in liquid nitrogen and store at -80°C.

  • Lipid Extraction:

    • Homogenize the tissue in a chloroform:methanol (B129727) (2:1, v/v) solution.

    • Spike the homogenate with a known amount of a deuterated internal standard mixture.

    • Perform a Folch extraction to separate the lipid-containing organic phase.

    • Dry the organic phase under a stream of nitrogen.

  • Sample Preparation for MS:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

    • For analysis of fatty acids, perform saponification to release them from complex lipids, followed by derivatization.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Monitor the mass isotopologue distribution of the lipids of interest to determine the extent of deuterium incorporation.

  • Data Analysis:

    • Calculate the fractional synthesis rate (FSR) of each lipid species based on the rate of deuterium incorporation over time, corrected for the body water enrichment.

Quantitative Lipidomics of Cultured Cells Using Deuterated Internal Standards

Objective: To accurately quantify the absolute amount of specific lipids in a cell culture sample.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Deuterated internal standard mixture (containing standards for each lipid class to be quantified)

  • LC-MS/MS system

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Scrape the cells in PBS and transfer to a glass tube.

    • Centrifuge to pellet the cells and discard the supernatant.

  • Lipid Extraction:

    • Resuspend the cell pellet in a known volume of PBS.

    • Add a precise amount of the deuterated internal standard mixture to the cell suspension.

    • Add chloroform and methanol to the suspension for a final ratio of 2:1:0.8 (chloroform:methanol:water, v/v/v).

    • Vortex thoroughly and centrifuge to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids.

  • Sample Preparation for MS:

    • Dry the collected organic phase under nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Develop specific MRM transitions for both the endogenous lipids and their corresponding deuterated internal standards.

  • Data Analysis:

    • Generate a calibration curve for each lipid class using a series of known concentrations of non-deuterated standards spiked with the same amount of deuterated internal standard.

    • Calculate the concentration of each endogenous lipid in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows where deuterated lipid standards are of significant importance.

Eicosanoid Signaling Pathway

Eicosanoid_Pathway cluster_prostanoids Prostanoids Membrane_PL Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_PL->AA Hydrolysis PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation Leukotrienes Leukotrienes (LTB4, LTC4) AA->Leukotrienes Oxygenation PLA2 PLA2 PLA2->Membrane_PL COX COX-1/2 COX->AA LOX LOX LOX->AA Prostaglandins Prostaglandins (PGD2, PGE2) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Deuterated_AA Deuterated AA (e.g., d8-AA) Deuterated_AA->AA

Caption: Eicosanoid signaling pathway initiated by the release of arachidonic acid.

Sphingolipid Metabolism

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SK Deuterated_Sphingosine Deuterated Sphingosine Deuterated_Sphingosine->Sphingosine

Caption: Key steps in the de novo synthesis pathway of sphingolipids.

Quantitative Lipidomics Workflow

Lipidomics_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Deuterated Internal Standards Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Data_Processing Data Processing Analysis->Data_Processing Quantification Absolute Quantification Data_Processing->Quantification

Caption: A typical experimental workflow for quantitative lipidomics using deuterated internal standards.

Conclusion

Deuterated lipid standards have become an indispensable asset in modern biological and pharmaceutical research. Their application in quantitative lipidomics has set new standards for accuracy and precision, while their use as metabolic tracers has provided unprecedented insights into the dynamic nature of lipid metabolism. Furthermore, the strategic use of deuteration in drug design holds immense promise for the development of safer and more effective lipid-based therapeutics. As analytical technologies continue to advance, the role of deuterated lipid standards is poised to expand, further unraveling the intricate roles of lipids in health and disease.

References

Navigating the Landscape of Cholesteryl Linoleate-d11: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the procurement of high-purity, well-characterized stable isotope-labeled internal standards is a critical step in ensuring the accuracy and reliability of quantitative bioanalytical assays. This in-depth technical guide provides a comprehensive overview of supplier information, purity specifications, and analytical methodologies for Cholesteryl Linoleate-d11, a key internal standard for the quantification of its endogenous, non-labeled counterpart.

Supplier and Purity Analysis

The selection of a suitable supplier for this compound hinges on the purity and comprehensive characterization of the product. Our investigation has identified several suppliers, with detailed information available for a prominent few. The quantitative data regarding the purity of this compound from various sources is summarized below for ease of comparison.

SupplierChemical PurityDeuterium (B1214612) IncorporationLot-Specific Purity (Method)
Cayman Chemical ≥95% (as Cholesteryl Linoleate)[1]≥99% deuterated forms (d1-d11); ≤1% d0[1]99.5% (HPLC), 100% (TLC)[2]
MedChemExpress Data not specified for deuterated form. The non-deuterated form is offered with a Certificate of Analysis (COA) detailing purity.[3]Deuterium labeled.[4]A COA is available upon request.[4]
Toronto Research Chemicals (TRC) TRC is a known supplier of stable isotope-labeled compounds, and their products are generally supplied with a comprehensive certificate of analysis.No specific data for this compound was readily available in the conducted search.A certificate of analysis typically accompanies their products.[5]

Experimental Protocols: Ensuring Quality and Identity

The purity and identity of this compound are typically established through a combination of chromatographic and mass spectrometric techniques. While supplier-specific protocols are proprietary, a general overview of the methodologies employed is presented below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the chemical purity of the this compound sample by separating it from any non-deuterated or other lipid impurities.

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in an appropriate organic solvent, such as chloroform (B151607) or a mixture of chloroform and methanol.

  • Chromatographic System: A reversed-phase HPLC system is typically employed.

    • Column: A C18 column is a common choice for the separation of lipids.

    • Mobile Phase: A gradient elution is often used, starting with a polar solvent mixture (e.g., methanol/water) and gradually increasing the proportion of a nonpolar solvent (e.g., isopropanol (B130326) or acetonitrile).

    • Detector: A UV detector set at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD) can be used for detection.

  • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the percentage purity.

Identity and Deuterium Incorporation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and determine the extent of deuterium labeling.

Methodology:

  • Ionization: The sample is introduced into a mass spectrometer, typically coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this class of molecules.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is determined. For this compound, the expected molecular weight is approximately 660.15 g/mol .

  • Isotopic Distribution Analysis: The mass spectrum will show a distribution of isotopic peaks. The relative intensities of the peaks corresponding to the d0 to d11 species are analyzed to calculate the percentage of deuterium incorporation. A high percentage of the d11 ion and a low percentage of the d0 ion indicate successful and efficient labeling.

Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: A rapid and straightforward method to qualitatively assess the purity of the sample and identify the presence of any major impurities.

Methodology:

  • Sample Application: A small amount of the dissolved sample is spotted onto a TLC plate (e.g., silica (B1680970) gel).

  • Development: The plate is placed in a developing chamber containing a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The solvent moves up the plate by capillary action, separating the components of the sample based on their polarity.

  • Visualization: The plate is removed from the chamber, dried, and the spots are visualized, often by staining with a reagent such as phosphomolybdic acid or by viewing under UV light. The presence of a single, well-defined spot indicates a high degree of purity.

Visualizing Workflows and Pathways

To further aid in the understanding of the processes involved in utilizing this compound, the following diagrams, generated using the DOT language, illustrate key workflows.

SupplierSelectionWorkflow cluster_ResearchPhase Phase 1: Research & Identification cluster_EvaluationPhase Phase 2: Evaluation & Qualification cluster_ProcurementPhase Phase 3: Procurement Initial_Search Initial Supplier Search (e.g., Google Scholar, Supplier Databases) Identify_Suppliers Identify Potential Suppliers (e.g., Cayman Chemical, MedChemExpress) Initial_Search->Identify_Suppliers Request_Info Request Technical Data (CoA, Purity Data) Identify_Suppliers->Request_Info Compare_Data Compare Purity & Specifications Request_Info->Compare_Data Select_Supplier Select Optimal Supplier Compare_Data->Select_Supplier Purchase_Order Place Purchase Order Select_Supplier->Purchase_Order Receive_Product Receive & Verify Product Purchase_Order->Receive_Product

Caption: Workflow for the selection and procurement of a suitable this compound supplier.

PurityAnalysisWorkflow Sample This compound Sample HPLC HPLC Analysis (Chemical Purity) Sample->HPLC MS Mass Spectrometry (Identity & Deuterium Incorporation) Sample->MS TLC TLC Analysis (Qualitative Purity) Sample->TLC Purity_Report Comprehensive Purity Report HPLC->Purity_Report MS->Purity_Report TLC->Purity_Report

Caption: An integrated workflow for the comprehensive purity analysis of this compound.

References

The Pivotal Role of Cholesteryl Linoleate in Low-Density Lipoprotein Particles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Low-density lipoprotein (LDL) particles are the primary carriers of cholesterol in the bloodstream, and their association with atherosclerosis is well-established. Within the hydrophobic core of these particles, cholesterol exists predominantly in its esterified form. Cholesteryl linoleate (B1235992), the ester of cholesterol and the polyunsaturated fatty acid linoleic acid, is a major component of this core. This technical guide provides an in-depth exploration of the function of cholesteryl linoleate in LDL particles, delving into its structural significance, metabolic fate, and profound implications in the pathogenesis of cardiovascular disease. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways to serve as a comprehensive resource for researchers in lipidology and drug development.

Introduction

Low-density lipoprotein (LDL) particles play a central role in lipid transport and are clinically recognized as a primary target for cardiovascular disease risk reduction. An LDL particle is a complex assembly of lipids and proteins, with a core of neutral lipids, primarily cholesteryl esters and triglycerides, surrounded by a monolayer of phospholipids, free cholesterol, and a single molecule of apolipoprotein B-100 (ApoB-100)[1]. The composition of the cholesteryl ester core is not uniform and is influenced by diet and enzymatic activities. Cholesteryl linoleate is typically the most abundant cholesteryl ester in human LDL[2]. Its function extends beyond simple cholesterol transport, influencing the particle's physicochemical properties and its atherogenic potential.

Biochemical Role and Structure of Cholesteryl Linoleate in LDL

Cholesteryl linoleate is synthesized through the esterification of cholesterol with linoleic acid, an essential omega-6 fatty acid. This process is catalyzed by two primary enzymes: Lecithin-cholesterol acyltransferase (LCAT) in the plasma and Acyl-CoA:cholesterol acyltransferase (ACAT) within cells[3]. The resulting cholesteryl ester is significantly more hydrophobic than free cholesterol, allowing for efficient packaging within the core of the LDL particle.

The relative proportion of cholesteryl linoleate to other cholesteryl esters, such as cholesteryl oleate (B1233923), has a significant impact on the structure and function of the LDL particle. A higher content of cholesteryl linoleate, with its kinked polyunsaturated fatty acid chain, is thought to result in a less ordered, more fluid core. Conversely, an enrichment in cholesteryl oleate, a monounsaturated fatty acid ester, is associated with a more tightly packed and stable core. This shift in core composition has been linked to alterations in LDL particle size and density, factors known to influence atherogenicity.

Quantitative Data on LDL Particle Composition

The precise lipid composition of LDL particles can vary between individuals and in response to dietary and metabolic factors. The following tables summarize representative quantitative data on the composition of human LDL particles, with a focus on cholesteryl esters.

LDL Component Percentage of Total Mass (%) Reference
Protein (ApoB-100)20-25[1]
Phospholipids20-25[1]
Free Cholesterol8-10[1]
Triglycerides4-6[1]
Cholesteryl Esters35-45[1]

Table 1: General Composition of Human LDL Particles. This table provides a general overview of the major components of LDL particles by percentage of their total mass.

Cholesteryl Ester Species Percentage of Total Cholesteryl Esters (%) Dietary Condition Reference
Cholesteryl Linoleate~50Standard Diet[2]
Cholesteryl Oleate~20Standard Diet[2]
Cholesteryl Palmitate~10Standard Diet[2]
Cholesteryl Arachidonate~5Standard Diet[2]
Cholesteryl Oleate32.0Oleate-enriched diet[3]
Cholesteryl Linoleate13.8Oleate-enriched diet[3]

Table 2: Representative Fatty Acid Composition of Cholesteryl Esters in Human LDL. This table illustrates the typical distribution of major cholesteryl ester species in human LDL under standard dietary conditions and highlights the significant shift that can occur with dietary modifications.

Experimental Protocols

Isolation of LDL Particles by Sequential Ultracentrifugation

This protocol describes the isolation of LDL from human plasma based on its density.

Materials:

  • Human plasma containing EDTA as an anticoagulant.

  • Potassium bromide (KBr) for density adjustments.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Ultracentrifuge and appropriate rotors (e.g., fixed-angle rotor).

  • Ultracentrifuge tubes (e.g., polyallomer).

  • Syringe and needle for sample layering and removal.

Procedure:

  • Adjust the density of the plasma to 1.019 g/mL by adding a calculated amount of solid KBr.

  • Carefully overlay the density-adjusted plasma with a KBr solution of density 1.019 g/mL.

  • Centrifuge at 100,000 x g for 24 hours at 15°C to float the very-low-density lipoproteins (VLDL).

  • Carefully remove the top VLDL fraction.

  • Adjust the density of the infranatant to 1.063 g/mL with solid KBr.

  • Overlay with a KBr solution of density 1.063 g/mL.

  • Centrifuge at 100,000 x g for 24 hours at 15°C.

  • The top layer, visible as a yellow-orange band, contains the LDL particles. Carefully aspirate this fraction.

  • To remove salts and other contaminants, dialyze the collected LDL fraction against PBS at 4°C for at least 24 hours with several buffer changes.

  • Determine the protein concentration of the purified LDL using a standard protein assay (e.g., BCA or Lowry assay).

  • Verify the purity of the isolated LDL by SDS-PAGE, which should show a single prominent band corresponding to ApoB-100.

Analysis of Cholesteryl Esters by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation and quantification of different cholesteryl ester species within isolated LDL.

Materials:

  • Isolated LDL sample.

  • Lipid extraction solvents: Chloroform/Methanol (B129727) (2:1, v/v).

  • HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile phase: Acetonitrile (B52724)/Isopropanol (B130326) gradient.

  • Cholesteryl ester standards (cholesteryl linoleate, oleate, palmitate, etc.).

Procedure:

  • Lipid Extraction:

    • To 100 µL of the LDL sample, add 2 mL of chloroform/methanol (2:1, v/v).

    • Vortex vigorously for 1 minute.

    • Add 400 µL of water and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried lipid extract in a known volume of the mobile phase.

    • Inject an aliquot of the sample onto the C18 column.

    • Run a gradient of acetonitrile and isopropanol to separate the different cholesteryl ester species. A typical gradient might start at 80% acetonitrile and increase to 100% isopropanol over 30 minutes.

    • Detect the eluting cholesteryl esters using a UV detector at a wavelength of 205-210 nm.

    • Identify the peaks by comparing their retention times to those of the cholesteryl ester standards.

    • Quantify the amount of each cholesteryl ester by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standards.

Gas Chromatography (GC) for Fatty Acid Analysis of Cholesteryl Esters

This protocol is used to determine the fatty acid composition of the cholesteryl esters in LDL.

Materials:

  • Isolated LDL sample.

  • Lipid extraction solvents (as in 4.2).

  • Transesterification reagent: Boron trifluoride (BF3) in methanol (14%).

  • Hexane (B92381).

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like a fused silica (B1680970) capillary column coated with a polyethylene (B3416737) glycol stationary phase).

  • Fatty acid methyl ester (FAME) standards.

Procedure:

  • Lipid Extraction: Extract the lipids from the LDL sample as described in protocol 4.2.

  • Transesterification:

    • Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

    • Heat the sample in a sealed tube at 100°C for 30 minutes to convert the fatty acids from the cholesteryl esters into fatty acid methyl esters (FAMEs).

    • Cool the sample and add 1 mL of water and 2 mL of hexane.

    • Vortex vigorously to extract the FAMEs into the hexane layer.

    • Collect the upper hexane layer containing the FAMEs.

  • GC Analysis:

    • Inject an aliquot of the hexane extract containing the FAMEs into the gas chromatograph.

    • Use a temperature program to separate the different FAMEs. For example, start at 150°C, hold for 1 minute, then ramp to 250°C at a rate of 4°C/minute.

    • The FID will detect the eluting FAMEs.

    • Identify the FAMEs by comparing their retention times to those of the FAME standards.

    • Quantify the relative amount of each fatty acid by determining the area of each peak as a percentage of the total peak area.

Pathological Significance and Signaling Pathways

The composition of the cholesteryl ester core of LDL particles has profound implications for the development of atherosclerosis. An increased proportion of cholesteryl oleate at the expense of cholesteryl linoleate in LDL is strongly associated with an increased risk of atherosclerosis[3]. This is thought to be due to several factors, including alterations in LDL particle conformation that enhance its binding to proteoglycans in the arterial intima, a key initiating event in atherosclerosis.

Once retained in the arterial wall, LDL particles, and particularly their cholesteryl linoleate component, are susceptible to oxidation. Oxidized LDL (oxLDL) is a key player in the inflammatory processes that drive atherogenesis. Macrophages in the arterial intima take up oxLDL via scavenger receptors, such as CD36 and SR-A, leading to the formation of foam cells, the hallmark of early atherosclerotic lesions.

Signaling Pathway of Oxidized LDL Uptake by Macrophages

Oxidized_LDL_Uptake cluster_macrophage Macrophage Interior oxLDL Oxidized LDL CD36 CD36 oxLDL->CD36 binds SRA SR-A oxLDL->SRA binds Endocytosis Receptor-Mediated Endocytosis CD36->Endocytosis triggers SRA->Endocytosis triggers Macrophage Macrophage Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome fuses with FoamCell Foam Cell (Lipid Accumulation) Lysosome->FoamCell leads to Inflammation Pro-inflammatory Signaling Lysosome->Inflammation activates

Caption: Uptake of oxidized LDL by macrophage scavenger receptors.

Intracellular Trafficking of LDL-Derived Cholesterol

Cholesterol_Trafficking LDL_Receptor LDL Receptor Endosome Early Endosome LDL_Receptor->Endosome internalizes LDL LDL Particle LDL->LDL_Receptor binds Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol releases ER Endoplasmic Reticulum (ER) Free_Cholesterol->ER Plasma_Membrane Plasma Membrane Free_Cholesterol->Plasma_Membrane ACAT ACAT ER->ACAT activates SREBP SREBP Pathway ER->SREBP regulates Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT->Cholesteryl_Esters synthesizes

Caption: Intracellular trafficking of cholesterol from LDL particles.

Conclusion

Cholesteryl linoleate is a critical component of LDL particles, influencing their structure, metabolism, and pathological potential. The relative abundance of cholesteryl linoleate versus other cholesteryl esters, particularly cholesteryl oleate, is a key determinant of LDL's atherogenicity. Understanding the intricate functions of cholesteryl linoleate and the pathways it is involved in is paramount for the development of novel therapeutic strategies aimed at preventing and treating atherosclerotic cardiovascular disease. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of lipid metabolism and its impact on human health.

References

Technical Guide: Cholesteryl Linoleate-d11 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical data and methodologies associated with the Certificate of Analysis (CofA) for Cholesteryl Linoleate-d11. This deuterated standard is critical for its use as an internal standard in the quantification of endogenous cholesteryl linoleate (B1235992) by mass spectrometry (GC-MS or LC-MS).[1][2] Understanding the purity, isotopic enrichment, and characterization methods of this compound is essential for ensuring data accuracy and reproducibility in research and development settings.

Core Compound Data and Specifications

This compound is a deuterated version of cholesteryl linoleate, a major cholesterol ester found in low-density lipoproteins (LDL) and implicated in the development of atherosclerotic lesions.[2][3] The deuterium (B1214612) labeling provides a distinct mass shift, allowing it to be differentiated from the unlabeled (endogenous) analyte in biological samples.

Quantitative Analysis Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound. Data is compiled from commercially available sources.[1][4]

ParameterSpecification / ValueMethod(s)
Chemical Formula C₄₅H₆₅D₁₁O₂Mass Spectrometry
Formula Weight 660.20 g/mol Mass Spectrometry
Physical Appearance Solid / PowderVisual Inspection
Chemical Purity ≥98% to 99.5%HPLC, TLC
Isotopic Purity ≥99% deuterated forms (d₁-d₁₁)Mass Spectrometry
Mass Spectrum (M+NH₄)⁺ m/z = 677.7ESI-MS
Storage Conditions -20°CManufacturer Recommendation
Solubility Soluble in ChloroformInternal Testing

Experimental Protocols and Methodologies

Accurate characterization of this compound relies on a combination of chromatographic and spectrometric techniques. The following sections detail the typical protocols used to verify the specifications listed in the CofA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of the compound by separating it from any non-deuterated precursors, synthesis byproducts, or degradation products.

  • Objective: To quantify the percentage of this compound relative to all other detected impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD) is common.[5][6]

  • Methodology:

    • Column: A C8 or C18 reversed-phase column is typically used for lipid separation.[6]

    • Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and isopropanol, often with a small percentage of an aqueous buffer, is employed to elute the lipid from the column.

    • Detection: UV detection can be used, although many lipids lack a strong chromophore.[5] A more universal detector like CAD or an Evaporative Light Scattering Detector (ELSD) is often preferred as it provides a response proportional to the mass of the analyte, independent of its optical properties.[5]

    • Quantification: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity, typically expressed as a percentage.

Isotopic Enrichment and Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight and determining the isotopic enrichment of the deuterated compound.[7][8]

  • Objective: To confirm the correct incorporation of 11 deuterium atoms and to ensure a high percentage of the labeled compound relative to partially labeled or unlabeled species.

  • Instrumentation: A high-resolution mass spectrometer (HR-MS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for its ability to resolve isotopic peaks.[9]

  • Methodology:

    • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for lipids, often forming adducts such as [M+NH₄]⁺.

    • Analysis: The instrument acquires a full scan mass spectrum. The resulting isotopic cluster is analyzed.

    • Data Interpretation: The measured mass of the primary ion is compared to the theoretical mass of this compound. The distribution of isotopic peaks in the mass spectrum is compared to a theoretical distribution to calculate the percentage of molecules that are fully deuterated (d₁₁), as well as the abundance of lesser-deuterated forms (d₁-d₁₀).[10] The specification of "≥99% deuterated forms" indicates the sum of all deuterium-labeled species.[1][11]

Visualized Workflows and Pathways

To further clarify the analytical process, the following diagrams illustrate the key workflows for quality control and analysis.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis raw_material Raw Material (Cholesteryl Linoleate) synthesis Deuterium Labeling Reaction raw_material->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification sample QC Sample purification->sample Submit for QC hplc Purity Analysis (HPLC) sample->hplc ms Isotopic Enrichment (MS) sample->ms nmr Structural Integrity (NMR) sample->nmr spec_check Compare to Specifications hplc->spec_check ms->spec_check nmr->spec_check pass Pass spec_check->pass Meets Specs fail Fail spec_check->fail Out of Spec cofa Generate Certificate of Analysis pass->cofa

Caption: Quality Control workflow for this compound.

Mass_Spec_Workflow cluster_sample Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing sample Dissolve Sample in Solvent dilution Dilute to Working Concentration sample->dilution infusion Direct Infusion or LC Inlet dilution->infusion ionization Electrospray Ionization (ESI) infusion->ionization detection High-Resolution Mass Detection ionization->detection spectrum Acquire Isotope Cluster Spectrum detection->spectrum comparison Compare Measured vs. Theoretical Distribution spectrum->comparison result Calculate Isotopic Purity (%) comparison->result

Caption: Workflow for Isotopic Enrichment analysis by Mass Spectrometry.

References

A Technical Guide to Understanding Lipid Metabolism with Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of lipid metabolism, a cornerstone of understanding health and diseases like obesity, type 2 diabetes, and cardiovascular disease, has been revolutionized by the use of stable isotope tracers.[1][2] These non-radioactive labels allow for the safe and dynamic measurement of metabolic fluxes in vivo, providing insights that static concentration measurements alone cannot offer.[1][2][3][4] This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation involved in using stable isotopes to unravel the complexities of lipid kinetics.

Core Principles of Stable Isotope Tracing

Stable isotope tracing is a powerful method for investigating the dynamics of metabolic pathways.[5] The fundamental concept involves introducing a molecule labeled with a heavy, non-radioactive isotope (e.g., ¹³C or ²H) into a biological system.[6] By tracking the incorporation of this label into downstream metabolites, researchers can quantify the rates of synthesis, breakdown, and conversion of lipids.[3][4][7]

The primary analytical techniques for detecting and quantifying stable isotopes in metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][8] MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is highly sensitive and can measure the isotopic enrichment in specific molecules with great precision.[1][9]

Three general approaches are used to evaluate substrate metabolism with isotopic tracers:[7]

  • Tracer Dilution: Measures the rate of appearance of a substance by observing how a known amount of infused tracer is diluted by the body's endogenous production of that same substance.[7]

  • Tracer Incorporation: A labeled precursor is administered, and its incorporation into a product molecule is measured over time to determine the synthesis rate of the product.[3][4][7]

  • Tracer Conversion: Tracks the transformation of a labeled molecule into a different metabolic product, such as the oxidation of a labeled fatty acid to labeled CO₂.[10]

Common Stable Isotope Tracers in Lipid Research

The choice of tracer is critical and depends on the specific metabolic pathway being investigated.[2] Precursors like glucose, fructose (B13574), or acetate (B1210297) are labeled with ¹³C to trace the carbon backbone in de novo lipogenesis (DNL), while deuterated water (D₂O) is widely used to measure the synthesis rates of fatty acids and cholesterol.[11][12][13]

TracerIsotopePrimary Pathway InvestigatedKey Applications & Notes
D-Glucose-[U-¹³C₆] ¹³CDe novo Lipogenesis (DNL)Traces the contribution of glucose carbons to the synthesis of new fatty acids.[14][15]
D-Fructose-[¹³C₆] ¹³CDe novo Lipogenesis (DNL)Used to quantify the potent effect of fructose on stimulating hepatic fatty acid synthesis.[13]
[1-¹³C]Acetate ¹³CFatty Acid & Cholesterol SynthesisAcetate is a direct precursor to acetyl-CoA, the primary building block for lipogenesis.[16]
Deuterated Water (D₂O) ²H (Deuterium)Fatty Acid & Cholesterol SynthesisD₂O equilibrates with the body's water pool, providing a stable source of deuterium (B1214612) for incorporation into newly synthesized lipids.[11][12][17] It is relatively non-invasive and suitable for short-term measurements.[11][17]
[¹³C] or [²H]Palmitate ¹³C, ²HFatty Acid Oxidation & FluxUsed to measure the rate of appearance (flux) and oxidation of non-esterified fatty acids (NEFA).[1][2] Often complexed with albumin for infusion.[1][2]
[D₅]-Glycerol ²H (Deuterium)Lipolysis & Triglyceride TurnoverMeasures the rate of appearance of glycerol (B35011) from the breakdown of triglycerides, an index of lipolysis.[10]

Experimental Workflows and Protocols

A typical stable isotope tracing experiment involves several key stages, from tracer administration to sample analysis. The specific protocol varies depending on the research question and the chosen tracer.

G General Experimental Workflow for Stable Isotope Tracing cluster_prep Preparation Phase cluster_admin Administration & Sampling Phase cluster_analysis Analysis Phase cluster_calc Calculation & Interpretation A Tracer Selection (e.g., D₂O, ¹³C-Glucose) B Subject Preparation (e.g., Fasting) A->B C Baseline Sampling (Blood, Urine, Breath) - Measures natural isotope abundance B->C D Tracer Administration (Oral or Intravenous Infusion) C->D E Timed Sample Collection (e.g., Plasma, Tissue Biopsy) D->E F Sample Processing (e.g., Lipid Extraction, Derivatization) E->F G Instrumental Analysis (GC-MS or LC-MS/MS) F->G H Data Acquisition (Mass Isotopomer Distribution) G->H I Calculate Isotopic Enrichment H->I J Apply Kinetic Models (e.g., Precursor-Product) I->J K Determine Metabolic Rates (e.g., FSR, Flux) J->K

General workflow for in vivo lipid metabolism studies.

This protocol outlines a method for measuring the fractional synthetic rate (FSR) of cholesterol.[11][12][17]

  • Subject Preparation: Subjects typically undergo an overnight fast. A baseline blood sample is collected to determine the natural abundance of deuterium in plasma water and cholesterol.[1]

  • Tracer Administration: A calculated dose of D₂O (e.g., 0.5 - 1.0 g/kg of estimated total body water) is administered orally.[11] D₂O equilibrates within the body water pool, serving as a precursor for cholesterol synthesis.[11][12]

  • Sample Collection: Blood samples are collected at timed intervals (e.g., 0, 4, 8, 12, 24 hours) after D₂O ingestion.[12][17]

  • Sample Processing:

    • Plasma is separated from blood samples.

    • Body water deuterium enrichment is measured from plasma or urine samples.

    • Plasma lipids are extracted. Free cholesterol is isolated.

  • Analysis: The deuterium enrichment of the isolated cholesterol is determined using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS) or GC-MS.[17][18]

  • Calculation: The fractional synthetic rate (FSR) of cholesterol is calculated by modeling the rate of deuterium incorporation into cholesterol over time, relative to the precursor (body water) enrichment.[12]

This protocol details a method to trace the contribution of glucose to fatty acid synthesis in vitro.[5]

  • Cell Culture Preparation: Cells (e.g., hepatocytes, adipocytes) are cultured to the desired confluence.

  • Labeling Medium: The standard glucose in the culture medium is replaced with [U-¹³C₆]-glucose. The medium is supplemented with dialyzed fetal bovine serum to minimize interference from unlabeled glucose and fatty acids.[5]

  • Incubation: Cells are incubated in the labeling medium for a set period (e.g., 24 hours) to allow for the incorporation of the ¹³C label into newly synthesized lipids.[15]

  • Sample Processing:

    • Cells are harvested and lipids are extracted using a solvent mixture (e.g., chloroform:methanol).[5]

    • The lipid extract is dried.

    • Fatty acids are converted to fatty acid methyl esters (FAMEs) for GC-MS analysis.[5]

  • Analysis: FAMEs are analyzed by GC-MS to determine the mass isotopologue distribution (MID) for specific fatty acids like palmitate and stearate.[5]

  • Calculation: The MID data reveals the number of ¹³C atoms incorporated into each fatty acid molecule, allowing for the calculation of the fraction of the fatty acid pool synthesized de novo from glucose.[9]

Signaling Pathways and Data Interpretation

The data generated from stable isotope tracing experiments provide quantitative insights into the activity of key metabolic pathways.

DNL is the process of synthesizing fatty acids from non-lipid precursors like carbohydrates.[5][13] Stable isotope tracing with ¹³C-glucose allows researchers to follow the path of glucose-derived carbons into the final fatty acid product, typically palmitate.

G Tracing ¹³C from Glucose into Palmitate via DNL cluster_glycolysis Glycolysis (Cytosol) cluster_mito Mitochondrion cluster_cytosol Fatty Acid Synthesis (Cytosol) Glucose ¹³C₆-Glucose Pyruvate ¹³C₃-Pyruvate Glucose->Pyruvate Pyruvate_m ¹³C₃-Pyruvate Pyruvate->Pyruvate_m Transport AcetylCoA_m ¹³C₂-Acetyl-CoA Pyruvate_m->AcetylCoA_m Citrate_m ¹³C-Citrate AcetylCoA_m->Citrate_m Citrate_c ¹³C-Citrate Citrate_m->Citrate_c Transport AcetylCoA_c ¹³C₂-Acetyl-CoA Citrate_c->AcetylCoA_c MalonylCoA ¹³C-Malonyl-CoA AcetylCoA_c->MalonylCoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN Palmitate ¹³C₁₆-Palmitate FASN->Palmitate

Pathway of ¹³C incorporation from glucose to palmitate.

The primary output of a tracer study is the isotopic enrichment of a product over time. This data is used to calculate key kinetic parameters.

  • Fractional Synthesis Rate (FSR): This represents the fraction of the metabolite pool that is newly synthesized per unit of time.[3][4] It is a common metric in studies using D₂O or other labeled precursors.[3][4] For example, an FSR of 25%/hour for VLDL-Triglycerides means that one-quarter of the entire VLDL-TG pool is replaced with newly synthesized molecules every hour.[3]

    Formula:FSR (%/hr) = (ΔEp / (Eprecursor * t)) * 100 Where ΔEp is the change in product enrichment, Eprecursor is the precursor enrichment at steady state, and t is time.[3][4]

  • Rate of Appearance (Ra) / Flux: In tracer dilution studies, the Ra represents the total rate at which a substance enters the circulation (e.g., fatty acids from fat tissue).[7]

    Formula:Ra = Infusion Rate * ((Ei / Ep) - 1) Where Ei is the enrichment of the infused tracer and Ep is the enrichment of the substrate in plasma at steady state.[10]

Quantitative Data Summary

The following table summarizes representative quantitative data from human studies using stable isotope tracers to investigate lipid metabolism. These values can vary significantly based on factors like diet, disease state, and genetic background.[17]

Parameter MeasuredTracer UsedSubject GroupTypical ResultReference
Cholesterol FSRD₂OHealthy Males0.075 ± 0.005 pool/day[12]
Plasma TG Palmitate EnrichmentD₂ONormal SubjectsPlateaued at 0.6-0.76% after 60h[18]
Plasma Cholesterol EnrichmentD₂ONormal SubjectsIncreased to 0.78 ± 0.18% at 60h[18]
Contribution of Glucose to DNL[U-¹³C]glucoseHuman Adipocytes (in vitro)42-47% of carbon for DNL[16]
Contribution of Glutamine to DNL[U-¹³C]glutamineHuman Adipocytes (in vitro)9-10% of carbon for DNL[16]
VLDL-TG FSRLabeled PalmitateExample Calculation25% per hour[3]

Applications and Future Directions

Stable isotope methodologies are indispensable in both basic research and drug development.[5] They are used to:

  • Elucidate the mechanisms behind dyslipidemia in metabolic diseases.[3][4]

  • Evaluate the efficacy of drugs designed to inhibit lipid synthesis or enhance fatty acid oxidation.[5]

  • Understand the contribution of different dietary precursors (e.g., glucose vs. fructose) to conditions like non-alcoholic fatty liver disease (NAFLD).[13]

Advances in high-resolution mass spectrometry and analytical techniques continue to enhance the power of stable isotope tracing.[19][20] These developments allow for more detailed analysis, such as positional isotopomer analysis, which can provide deeper insights into the specific enzymatic steps and pathways involved in lipid metabolism.[21] The integration of stable isotope tracing with other 'omics' technologies promises a more holistic understanding of metabolic regulation in health and disease.

References

Cholesteryl Linoleate-d11 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Cholesteryl Linoleate-d11, a deuterated stable isotope of Cholesteryl Linoleate. It is intended to serve as a core resource for researchers and professionals involved in drug development and lipid-related studies. This document outlines its chemical properties, applications, and detailed experimental protocols for its use, particularly in quantitative analysis.

Core Compound Data

This compound is a valuable tool in lipidomics and metabolic research, primarily utilized as an internal standard for the accurate quantification of cholesteryl esters in various biological samples. Its deuteration provides a distinct mass shift, allowing for clear differentiation from endogenous, non-labeled analogues in mass spectrometry-based assays.

Quantitative Data Summary
PropertyValueSource
Molecular Weight 660.15N/A
Molecular Formula C45H65D11O2N/A
CAS Number Not explicitly available for the deuterated form. The CAS for the unlabeled Cholesteryl Linoleate is 604-33-1.N/A
Synonyms 18:2(9Z,12Z)-d11 CE, C18:2(9Z,12Z)-d11 Cholesteryl ester, CE(18:2)-d11, Cholest-5-en-3β-yl (9Z,12Z-octadecadienoate-d11), Cholesterol Linoleate-d11, Linoleic Acid cholesterol ester-d11N/A

Applications in Research

This compound is predominantly used as an internal standard in quantitative mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations during sample preparation and analysis, thereby ensuring the accuracy and reproducibility of quantitative data.

Experimental Protocols

Quantification of Cholesteryl Esters using LC-MS/MS

This protocol outlines a general procedure for the quantification of cholesteryl esters in biological samples using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To a known amount of biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound solution in an appropriate solvent (e.g., ethanol). The amount of internal standard added should be within the linear dynamic range of the instrument and comparable to the expected concentration of the endogenous analytes.

  • Lipid Extraction: Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method. Briefly, this involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.

  • Solvent Evaporation and Reconstitution: The organic phase is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile).

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used for the separation of cholesteryl esters.

    • Mobile Phase: A gradient elution is commonly employed, using a mixture of solvents such as water, acetonitrile, and isopropanol, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.

    • Column Temperature: The column is maintained at a constant temperature, for example, 50°C, to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for neutral lipids like cholesteryl esters.

    • Detection Mode: The analysis is performed in positive ion mode.

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte (endogenous Cholesteryl Linoleate) and the internal standard (this compound).

      • For Cholesteryl Linoleate, a common transition is the precursor ion corresponding to its ammoniated adduct to the product ion of m/z 369.3 (the cholesterol backbone).

      • For this compound, the precursor ion will be shifted by the mass of the deuterium (B1214612) atoms, while the product ion may or may not be shifted depending on the location of the deuterium atoms. The specific MRM transitions should be optimized empirically.

3. Data Analysis and Quantification:

  • The concentration of the endogenous Cholesteryl Linoleate is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

  • This ratio is then compared to a calibration curve generated using known concentrations of unlabeled Cholesteryl Linoleate spiked with the same amount of internal standard.

Signaling Pathways and Logical Relationships

Atherosclerosis Signaling Pathway

Cholesteryl esters are central to the pathology of atherosclerosis. The accumulation of cholesteryl esters within macrophages in the arterial wall leads to the formation of foam cells, a hallmark of atherosclerotic plaques. The following diagram illustrates a simplified signaling pathway involved in this process.

Atherosclerosis_Pathway cluster_blood Blood Vessel Lumen cluster_intima Arterial Intima cluster_response Inflammatory Response LDL Low-Density Lipoprotein (LDL) modLDL Modified LDL (e.g., Oxidized LDL) LDL->modLDL Modification Macrophage Macrophage modLDL->Macrophage Uptake via Scavenger Receptors FoamCell Foam Cell (Cholesteryl Ester Accumulation) Macrophage->FoamCell Esterification & Accumulation Cytokines Pro-inflammatory Cytokines FoamCell->Cytokines AdhesionMolecules Adhesion Molecules Cytokines->AdhesionMolecules Upregulation AdhesionMolecules->Macrophage Monocyte Recruitment & Differentiation

Caption: Simplified signaling pathway of atherosclerosis.

Experimental Workflow for LC-MS Quantification

The following diagram outlines the logical workflow for the quantification of cholesteryl esters using an internal standard.

LCMS_Workflow start Start: Biological Sample is_spike Spike with Cholesteryl Linoleate-d11 Internal Standard start->is_spike extraction Lipid Extraction (e.g., Folch Method) is_spike->extraction reconstitution Dry Down and Reconstitute in LC-MS Compatible Solvent extraction->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data_analysis Data Analysis: Peak Area Ratio (Analyte / Internal Standard) lcms->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification end End: Analyte Concentration quantification->end

Caption: Experimental workflow for LC-MS quantification.

Methodological & Application

Application Notes: Utilizing Cholesteryl Linoleate-d11 as an Internal Standard for Accurate Quantification of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters are crucial lipids involved in the transport and storage of cholesterol within the body. Their accurate quantification in biological matrices is essential for research in cardiovascular disease, metabolic disorders, and drug development. Cholesteryl Linoleate (B1235992) is a major cholesteryl ester found in lipoproteins and atherosclerotic lesions. Due to the complexity of biological samples and the potential for ion suppression or enhancement in mass spectrometry, the use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification. Cholesteryl Linoleate-d11, a deuterated form of Cholesteryl Linoleate, serves as an ideal internal standard for mass spectrometry-based lipidomics. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, derivatization, and ionization, thus effectively correcting for variations in sample processing and instrument response.[1][2][3]

Principle of Use

In quantitative mass spectrometry, a known amount of the internal standard (this compound) is added to each sample at the beginning of the workflow. The endogenous (light) Cholesteryl Linoleate and the deuterated (heavy) internal standard are extracted and analyzed simultaneously by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is then used to calculate the concentration of the endogenous analyte in the sample, by referencing a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard. This ratiometric approach significantly improves the accuracy and reproducibility of the quantification.[4][5]

Quantitative Performance Data

ParameterTypical PerformanceDescription
Linearity (R²) > 0.99Indicates a strong correlation between the concentration and the instrument response over a defined range.
Recovery (%) 85 - 115%The efficiency of the extraction process, representing the percentage of the analyte recovered from the sample matrix.
Limit of Detection (LOD) 0.5 - 5 ng/mLThe lowest concentration of the analyte that can be reliably detected by the analytical method.
Limit of Quantification (LOQ) 1 - 15 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Intra-day Precision (%CV) < 15%The variation observed for repeated measurements of the same sample within the same day.
Inter-day Precision (%CV) < 15%The variation observed for repeated measurements of the same sample on different days.

Note: The values presented are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Samples

This protocol describes a general method for the extraction of total lipids, including cholesteryl esters, from biological matrices such as plasma, serum, cells, or tissue homogenates.

Materials:

  • Biological sample (e.g., 100 µL plasma, 1x10^6 cells, or 10 mg tissue homogenate)

  • This compound internal standard solution (in a suitable organic solvent, e.g., ethanol (B145695) or chloroform/methanol)

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge tubes (glass, Teflon-lined caps (B75204) recommended)

  • Pipettes

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Spike the sample with a known amount of this compound internal standard solution. The final concentration should be within the linear range of the assay.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.5 mL of deionized water to induce phase separation.

  • Vortex for another 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water mixture).

LC-MS/MS Analysis of Cholesteryl Esters

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of Cholesteryl Linoleate and its deuterated internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions (Positive Ion Mode):

  • Ion Source: ESI or APCI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cholesteryl Linoleate (Analyte): Precursor ion [M+NH4]+ → Product ion (e.g., m/z 369.3, corresponding to the cholesterol backbone)

    • This compound (Internal Standard): Precursor ion [M+NH4]+ → Product ion (e.g., m/z 369.3)

  • Ionization and Fragmentation Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for the specific instrument to achieve maximum signal intensity for both the analyte and the internal standard.

Visualizations

Cholesterol Esterification and Lipid Droplet Formation Pathway

Cholesterol_Esterification_Pathway cluster_0 Cellular Environment cluster_1 Endoplasmic Reticulum cluster_2 Cytosol Free Cholesterol Free Cholesterol ACAT ACAT (Acyl-CoA: cholesterol acyltransferase) Free Cholesterol->ACAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Cholesteryl Ester Cholesteryl Ester ACAT->Cholesteryl Ester Esterification Lipid Droplet Lipid Droplet Cholesteryl Ester->Lipid Droplet Storage

Caption: Cholesterol esterification by ACAT and storage in lipid droplets.

Experimental Workflow for Cholesteryl Ester Quantification

Experimental_Workflow A 1. Sample Collection (Plasma, Cells, Tissue) B 2. Spiking with This compound (Internal Standard) A->B C 3. Lipid Extraction (e.g., Bligh-Dyer method) B->C D 4. Solvent Evaporation & Reconstitution C->D E 5. LC-MS/MS Analysis (MRM Mode) D->E F 6. Data Processing (Peak Integration) E->F G 7. Quantification (Analyte/IS Ratio vs. Calibration Curve) F->G

Caption: Workflow for quantifying cholesteryl esters using an internal standard.

References

Application Note: Quantification of Cholesteryl Linoleate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholesteryl esters, the storage form of cholesterol, play a crucial role in lipid metabolism and are implicated in various physiological and pathological processes.[1][2] Cholesteryl linoleate (B1235992), an ester of cholesterol and linoleic acid, is a significant component of this lipid class.[3] Accurate quantification of cholesteryl linoleate in biological matrices is essential for understanding its role in disease and for the development of novel therapeutics. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of cholesteryl linoleate in biological samples.

The hydrophobicity, chemical inertness, and poor ionization of neutral lipids like cholesteryl esters have historically posed challenges for their analysis.[1] However, recent advancements in LC-MS/MS technology, including improved chromatographic separation and sensitive mass spectrometric detection, have enabled reliable quantification.[1][4][5] This method utilizes a reverse-phase liquid chromatography system coupled with a tandem mass spectrometer operating in positive ionization mode.

Experimental Protocols

Sample Preparation (Lipid Extraction)

A standard organic extraction protocol is employed to isolate lipids from biological samples such as plasma, serum, cells, or tissues.[4][5]

Materials:

  • Chloroform

  • Methanol (B129727)

  • Water (HPLC Grade)

  • Internal Standard (IS): Cholesteryl heptadecanoate (C17:0) or D6-cholesteryl-octadecanoate.[5][6]

Protocol:

  • To a 1.5 mL microcentrifuge tube, add the biological sample (e.g., 50 µL of plasma or cell pellet).

  • Add 200 µL of methanol containing the internal standard.

  • Add 400 µL of chloroform.

  • Vortex the mixture vigorously for 1 minute.

  • Add 100 µL of water and vortex again for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of 80% Mobile Phase B).

Liquid Chromatography (LC)

Reverse-phase liquid chromatography is used to separate cholesteryl linoleate from other lipid species.[4][5]

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., Gemini 5U C18, 5 µm, 50 x 4.6 mm)[4][5]
Mobile Phase A 0.1% Formic acid in Water[6]
Mobile Phase B 0.1% Formic acid in Methanol[6]
Flow Rate 0.6 mL/min[6]
Column Temperature 65°C[6]
Injection Volume 5 µL
Gradient 80-100% B in 1 minute; hold 100% B for 2.5 minutes; re-equilibrate at 80% B for 0.5 minutes.[6]
Mass Spectrometry (MS)

A tandem mass spectrometer is used for the detection and quantification of cholesteryl linoleate.

MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[6][7]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 649.6 (for [M+H]⁺) or m/z 369.3 (for the common cholesterol fragment ion)[6][7]
Product Ion (Q3) m/z 369.3 (cholesterol fragment)[6][7]
Collision Energy Optimized for the specific instrument, typically around 25 eV.[8]
Internal Standard MRM For Cholesteryl heptadecanoate: Q1: m/z 656.6, Q3: m/z 369.3[5]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS method for cholesteryl linoleate.

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) 85 - 115%

Note: These values are representative and may vary depending on the specific instrumentation and matrix used.

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of cholesteryl linoleate is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (Chloroform/Methanol/Water) Sample->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC Reverse-Phase LC Separation (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification against Internal Standard Integration->Quantification

Caption: Experimental workflow for cholesteryl linoleate quantification.

Cholesterol Esterification Pathway

Cholesteryl esters are synthesized from cholesterol through the action of two key enzymes: ACAT and LCAT. This signaling pathway is crucial for cholesterol homeostasis.[4]

G cluster_ACAT Intracellular Pathway cluster_LCAT Extracellular Pathway (in HDL) Cholesterol Cholesterol ACAT ACAT (Acyl-CoA:cholesterol acyltransferase) Cholesterol->ACAT LCAT LCAT (Lecithin:cholesterol acyltransferase) Cholesterol->LCAT ACoA Acyl-CoA ACoA->ACAT Lecithin Lecithin (Phosphatidylcholine) Lecithin->LCAT LysoPC Lysophosphatidylcholine CE_ACAT Cholesteryl Ester (for storage) ACAT->CE_ACAT LCAT->LysoPC CE_LCAT Cholesteryl Ester (in HDL core) LCAT->CE_LCAT

Caption: Cholesterol esterification signaling pathway.

References

Application Note: Quantitative Analysis of Lipids by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipids are a diverse group of molecules that play crucial roles in cellular structure, energy storage, and signaling pathways. Accurate quantification of different lipid species is essential for understanding disease mechanisms, identifying biomarkers, and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids, a key component of many complex lipids.[1][2][3] This application note provides a detailed protocol for the analysis of total fatty acids in biological samples using GC-MS, following lipid extraction and derivatization to fatty acid methyl esters (FAMEs).

The workflow involves the extraction of total lipids from the sample matrix, followed by a derivatization step to convert non-volatile fatty acids into volatile FAMEs.[4][5] These FAMEs are then separated by gas chromatography based on their boiling points and polarity, and subsequently detected and quantified by mass spectrometry.[6] The use of internal standards is critical for accurate quantification, as it corrects for variations in sample preparation and instrument response.[7]

Data Presentation

The following table presents representative quantitative data obtained from the GC-MS analysis of FAMEs from a biological sample. The data includes the retention time, the quantified ion (m/z), and the relative abundance of each fatty acid, normalized to an internal standard.

Fatty Acid (as FAME)Retention Time (min)Quantified Ion (m/z)Relative Abundance (%)
Myristic acid (C14:0)16.542422.5
Palmitic acid (C16:0)18.3227025.8
Palmitoleic acid (C16:1)18.152683.1
Stearic acid (C18:0)20.0129815.2
Oleic acid (C18:1)19.8529635.7
Linoleic acid (C18:2)19.7229412.4
α-Linolenic acid (C18:3)19.602921.1
Arachidonic acid (C20:4)21.453184.2

Experimental Protocols

This section details the methodologies for the key experiments in the GC-MS analysis of lipids.

Lipid Extraction (Folch Method)

This protocol is suitable for a variety of biological samples, including plasma, tissues, and cell cultures.

Materials:

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenize the biological sample (e.g., 100 mg of tissue or 1x10^6 cells) in a glass centrifuge tube.

  • Add a known amount of internal standard to the homogenate.

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex for another 30 seconds and then centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed transesterification to convert fatty acids to their corresponding methyl esters.

Materials:

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • To the dried lipid extract from the previous step, add 2 mL of 14% BF₃ in methanol.[4]

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[5]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final hexane solution to a GC vial for analysis.

GC-MS Analysis

The following are typical instrument parameters for the analysis of FAMEs. These may need to be optimized for specific instruments and applications.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Parameters:

  • Column: DB-23 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 220°C at 5°C/min, hold for 10 minutes.

MS Parameters:

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of lipids.

GCMS_Lipid_Analysis_Workflow Sample Biological Sample (Tissue, Plasma, Cells) Extraction Lipid Extraction (Folch Method) Sample->Extraction Homogenization & Addition of Internal Standard Derivatization Derivatization to FAMEs (BF3-Methanol) Extraction->Derivatization Dried Lipid Extract GCMS GC-MS Analysis Derivatization->GCMS FAMEs in Hexane Data Data Acquisition and Processing GCMS->Data Chromatograms & Mass Spectra Quantification Lipid Quantification Data->Quantification Peak Integration & Normalization

Caption: Experimental workflow for GC-MS-based lipid analysis.

References

Application Notes and Protocols for Cholesteryl Linoleate-d11 in Lipidomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding biological processes and for the discovery of biomarkers associated with disease. Cholesteryl esters, the storage form of cholesterol, are key analytes in studies related to cardiovascular disease, metabolic disorders, and cancer. Due to the inherent variability in sample extraction and mass spectrometric analysis, the use of stable isotope-labeled internal standards is crucial for achieving high-quality quantitative data.

Cholesteryl Linoleate-d11 is a deuterated analog of Cholesteryl Linoleate, one of the most abundant cholesteryl esters in many biological systems. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, making it an ideal internal standard to correct for sample loss during preparation and for variations in ionization efficiency during mass spectrometry analysis. This document provides detailed application notes and protocols for the use of this compound in lipidomics sample preparation and analysis.

Core Applications

  • Internal Standard for Quantitative Lipidomics: this compound is primarily used as an internal standard for the accurate quantification of Cholesteryl Linoleate and other cholesteryl esters in various biological matrices, including plasma, serum, tissues, and cultured cells, by liquid chromatography-mass spectrometry (LC-MS).

  • Method Validation: It serves as a vital tool in the validation of analytical methods for lipidomics, enabling the assessment of parameters such as recovery, matrix effects, and reproducibility.

  • Flux Analysis: In metabolic studies, labeled cholesteryl esters can be used to trace the flux of fatty acids into cholesterol ester pools, providing insights into cholesterol metabolism and transport.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the analysis of cholesteryl esters using a deuterated internal standard like this compound. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Representative Calibration Curve for Cholesteryl Linoleate Quantification

Analyte Concentration (ng/mL)Internal Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte Area / IS Area)
11001,520150,0000.010
51007,650151,0000.051
1010015,300149,5000.102
5010075,800150,5000.504
100100151,000149,0001.013
500100755,000150,2005.027
10001001,520,000149,80010.147

Table 2: Typical Analytical Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Recovery85 - 115%

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum using a Modified Folch Method

This protocol describes the extraction of total lipids, including cholesteryl esters, from plasma or serum samples.

Materials:

  • Plasma or Serum Sample

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or HPLC-grade water)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: To a 1.5 mL glass centrifuge tube, add 50 µL of plasma or serum. Add a known amount of this compound internal standard. For example, add 10 µL of a 10 µg/mL solution for a final amount of 100 ng.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution to the tube. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 (v/v) isopropanol:acetonitrile).

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for the quantification of Cholesteryl Linoleate using this compound as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 100% B

    • 12-15 min: 100% B

    • 15.1-18 min: 30% B (re-equilibration)

MS/MS Conditions (Positive Ion Mode):

  • Ionization Source: APCI or ESI

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cholesteryl Linoleate: Precursor ion (e.g., [M+NH4]+) → Product ion (e.g., m/z 369.3)

    • This compound: Precursor ion (e.g., [M+11+NH4]+) → Product ion (e.g., m/z 369.3)

    • Note: The exact m/z values for precursor ions will depend on the adduct formed (e.g., [M+H]+, [M+Na]+, [M+NH4]+). The product ion at m/z 369.3 corresponds to the characteristic neutral loss of the fatty acid and water from the cholesterol backbone.

  • Collision Energy and other source parameters: Optimize for the specific instrument.

Visualizations

Cellular Cholesterol Esterification and Storage Workflow

G cluster_0 Cellular Environment cluster_1 Intracellular Cholesterol Metabolism LDL Low-Density Lipoprotein (LDL) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT Free_Cholesterol->ACAT Substrate Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester Esterification Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Ester->Lipid_Droplet Sequestration

Caption: Cellular uptake and esterification of cholesterol for storage in lipid droplets.

Lipidomics Sample Preparation and Analysis Workflow

G Sample Biological Sample (Plasma, Tissue, Cells) Spiking Spike with This compound Sample->Spiking Extraction Lipid Extraction (e.g., Folch Method) Spiking->Extraction Drying Dry Down (Nitrogen Stream) Extraction->Drying Reconstitution Reconstitute in LC-MS compatible solvent Drying->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LCMS->Data_Processing Quantification Absolute Quantification (using Calibration Curve) Data_Processing->Quantification

Caption: Workflow for quantitative lipidomics using an internal standard.

Application Notes and Protocols: Preparation of Cholesteryl Linoleate-d11 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl Linoleate-d11 is a deuterated analog of cholesteryl linoleate (B1235992), a major component of low-density lipoproteins (LDL) and atherosclerotic lesions. Its deuteration makes it an ideal internal standard for quantitative analysis of its non-deuterated counterpart in various biological samples using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Accurate preparation of a stock solution is the first critical step to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation of a stock solution of this compound from a solid form.

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C45H65D11O2[1][2]
Molecular Weight 660.15 g/mol [1]
CAS Number (unlabeled) 604-33-1[3][4][5][6]
Physical Form Waxy Crystal/Solid[7]
Recommended Storage -20°C[3][7][8]
Solubility (Methyl Acetate) 1 mg/mL[2]
Solubility (Chloroform) ~10 mg/mL (for non-deuterated form)[7]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound. The choice of solvent may vary depending on the downstream application; methyl acetate (B1210297) and chloroform (B151607) are common choices.

Materials:

  • This compound (solid form)

  • High-purity organic solvent (e.g., methyl acetate, chloroform, HPLC-grade or equivalent)

  • Inert gas (e.g., argon or nitrogen)

  • Analytical balance

  • Glass vial with a Teflon-lined cap

  • Volumetric flask (Class A)

  • Glass syringe or pipette

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration of the Compound: Before opening, allow the vial containing this compound to warm to room temperature. This prevents condensation of atmospheric moisture onto the compound, which could lead to degradation.

  • Weighing the Compound: Tare a clean, dry glass vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.

  • Solvent Preparation: Purge the chosen solvent with an inert gas (argon or nitrogen) for 5-10 minutes. This helps to remove dissolved oxygen, which can promote oxidation of the unsaturated linoleate chain.

  • Dissolution:

    • Using a glass syringe or pipette, add the calculated volume of the purged solvent to the vial containing the this compound.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution to ensure complete dissolution. If particulates are still visible, gentle sonication in a water bath for 5-10 minutes can aid in dissolution.

  • Storage of the Stock Solution:

    • If the stock solution is not for immediate use, it is recommended to overlay the solution with an inert gas before tightly sealing the vial.

    • Store the stock solution at -20°C in a glass vial with a Teflon-lined cap to prevent solvent evaporation and contamination from plasticizers.[8]

    • For long-term storage, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Experimental Workflow Diagram

Stock_Solution_Preparation Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh Compound Equilibrate->Weigh Add_Solvent Add Solvent to Compound Weigh->Add_Solvent Prep_Solvent Prepare Solvent (Purge with Inert Gas) Prep_Solvent->Add_Solvent Vortex Vortex Thoroughly Add_Solvent->Vortex Check_Dissolution Visually Check for Complete Dissolution Vortex->Check_Dissolution Sonicate Sonicate (Optional) Check_Dissolution->Sonicate Particulates Present Overlay_Gas Overlay with Inert Gas Check_Dissolution->Overlay_Gas Fully Dissolved Sonicate->Vortex Store Store at -20°C in Glass Vial with Teflon Cap Overlay_Gas->Store

Caption: Workflow for preparing a stock solution of this compound.

References

Application of Cholesteryl Linoleate-d11 in Metabolomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl Linoleate (B1235992), an ester of cholesterol and linoleic acid, is a major component of cholesteryl esters found in lipoproteins and lipid droplets. The study of cholesteryl esters is crucial for understanding lipid metabolism and its dysregulation in various diseases, including atherosclerosis, hyperlipidemia, and certain cancers. In the field of metabolomics, accurate quantification of these hydrophobic molecules is challenging due to their poor ionization efficiency in mass spectrometry and the complexity of biological matrices. The use of stable isotope-labeled internal standards, such as Cholesteryl Linoleate-d11, is essential for overcoming these analytical hurdles, enabling precise and accurate quantification, and facilitating in-depth metabolic studies. This document provides detailed application notes and experimental protocols for the use of this compound in metabolomics research.

Application Notes

Internal Standard for Accurate Quantification of Cholesteryl Esters

This compound serves as an ideal internal standard for the quantification of endogenous cholesteryl linoleate and other cholesteryl esters by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its chemical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. The mass shift of 11 daltons due to deuterium (B1214612) labeling allows for its distinct detection from the unlabeled counterpart, enabling correction for variations in sample preparation and instrument response. This isotope dilution mass spectrometry (IDMS) approach is the gold standard for quantitative metabolomics.

Lipid Profiling and Biomarker Discovery in Disease Research

Metabolomics studies employing this compound as an internal standard can facilitate the comprehensive profiling of cholesteryl esters in various biological samples, including plasma, serum, tissues, and cells.[2][3] Alterations in the levels of specific cholesteryl esters, such as cholesteryl linoleate, have been associated with dyslipidemia and cardiovascular diseases.[4] Accurate quantification allows for the identification of potential lipid biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic interventions.

Metabolic Flux Analysis

While not a direct tracer for flux analysis in the same way as 13C-labeled precursors, this compound is critical for the accurate quantification of cholesteryl ester pools in stable isotope tracing experiments. In studies using labeled precursors like 13C-glucose or 13C-fatty acids to trace the synthesis and turnover of cholesteryl esters, precise measurement of the total pool size of each cholesteryl ester is necessary to calculate absolute flux rates. The use of a reliable internal standard like this compound ensures the accuracy of these pool size measurements.

Quantitative Data Summary

The following table summarizes the concentrations of Cholesteryl Linoleate and other lipids as reported in a study on human nasal fluid, showcasing the type of quantitative data that can be obtained using accurate internal standards.[5]

Lipid SpeciesConcentration (μg/mL)
Cholesteryl Linoleate 24.1 ± 6.3
Free Fatty Acids8.1 ± 1.9
Cholesterol36.9 ± 14.4

Data represents mean ± S.E.M. (n=36). This table illustrates the quantitative data that can be generated in a metabolomics study. The use of this compound as an internal standard would ensure the accuracy of such measurements.

Experimental Protocols

Protocol 1: Quantification of Cholesteryl Esters in Human Plasma using LC-MS/MS

This protocol describes the quantification of cholesteryl esters from human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Human plasma (collected with EDTA)

  • This compound (internal standard)

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

  • Ultrapure water

  • Microcentrifuge tubes

  • Autosampler vials

2. Sample Preparation (Lipid Extraction):

  • Thaw frozen plasma samples on ice.

  • Prepare an internal standard spiking solution of this compound in methanol at a concentration of 10 µg/mL.

  • In a 2 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the this compound internal standard solution.

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a clean tube.

  • Dry the organic extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (4:2:1, v/v/v).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 10 mM ammonium formate and 0.1% formic acid

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30-100% B

      • 15-18 min: 100% B

      • 18.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Cholesteryl Linoleate: Precursor ion (m/z) -> Product ion (m/z) for [M+NH4]+ adduct (e.g., 666.6 -> 369.3)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) for [M+NH4]+ adduct (e.g., 677.6 -> 369.3)

    • Collision Energy: Optimize for the specific instrument.

    • Source Temperature: 500°C

    • Ion Spray Voltage: 5500 V

4. Data Analysis:

  • Integrate the peak areas for the endogenous Cholesteryl Linoleate and the this compound internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Generate a calibration curve using known concentrations of unlabeled Cholesteryl Linoleate spiked with a constant amount of the internal standard.

  • Determine the concentration of Cholesteryl Linoleate in the plasma samples by interpolating the area ratios from the calibration curve.

Visualizations

Metabolomics Workflow using this compound

metabolomics_workflow sample Biological Sample (e.g., Plasma, Tissue) spike Spike with This compound (Internal Standard) sample->spike extract Lipid Extraction (e.g., Folch/Bligh-Dyer) spike->extract dry Dry Down & Reconstitute extract->dry lcms LC-MS/MS Analysis (MRM Mode) dry->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (Calibration Curve) data->quant analysis Statistical Analysis & Biological Interpretation quant->analysis

Caption: Workflow for quantitative metabolomics of cholesteryl esters.

Role of Cholesteryl Linoleate in Cellular Cholesterol Homeostasis

cholesterol_homeostasis ldl LDL-Cholesterol ldlr LDL Receptor ldl->ldlr Binding endocytosis Endocytosis ldlr->endocytosis lysosome Lysosome endocytosis->lysosome Hydrolysis of Cholesteryl Esters free_chol Free Cholesterol Pool lysosome->free_chol acat ACAT free_chol->acat Esterification with Linoleic Acid membrane Cellular Membranes free_chol->membrane Structural Component steroid Steroid Synthesis free_chol->steroid Precursor ce Cholesteryl Linoleate (Storage in Lipid Droplets) acat->ce

Caption: Cellular cholesterol uptake and esterification pathway.

References

Application Note: High-Throughput Lipid Extraction for Quantitative Analysis of Cholesteryl Esters Using Cholesteryl Linoleate-d11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of lipid species is crucial for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. Cholesteryl esters (CEs) are key neutral lipids involved in cholesterol transport and storage, and their dysregulation is implicated in various cardiovascular and metabolic diseases. To ensure precise and reliable quantification of CEs in complex biological matrices, the use of a stable isotope-labeled internal standard is essential to correct for variability during sample preparation and analysis.[1]

This application note provides a detailed protocol for the extraction of total lipids from plasma samples using a methyl-tert-butyl ether (MTBE) based method, incorporating Cholesteryl Linoleate-d11 as an internal standard for the accurate quantification of cholesteryl linoleate (B1235992) and other CEs by liquid chromatography-mass spectrometry (LC-MS). The MTBE protocol offers several advantages over traditional methods like Folch or Bligh-Dyer, including the formation of a less dense upper organic phase which simplifies lipid recovery and is more amenable to high-throughput workflows.[2]

Materials and Reagents

  • Biological Sample: Human plasma (or other relevant biological fluid/tissue homogenate)

  • Internal Standard: this compound (≥98% isotopic purity)

  • Solvents (HPLC or MS grade):

  • Equipment:

    • Microcentrifuge tubes (1.5 or 2 mL)

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator or vacuum concentrator

    • Autosampler vials for LC-MS analysis

Experimental Protocols

Preparation of Internal Standard Stock Solution
  • Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

  • From the stock solution, prepare a working internal standard spiking solution in methanol at a concentration of 1 µg/mL. Based on similar deuterated cholesteryl ester standards used in published protocols, a final concentration in the extraction is targeted to be in the low µM range. A study by Peng, B. et al. (2018) used a cholesteryl-d7-palmitate internal standard at a concentration of 0.098 mg/dL in the spiking solution.[3] Another study by Gill, S. et al. (2024) utilized 1 nmol of C17:0 cholesteryl ester per sample.[4]

MTBE-Based Lipid Extraction Protocol

This protocol is adapted from the method described by Matyash et al. (2008).[2]

  • Sample Aliquoting: Aliquot 50 µL of plasma into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound working solution to the plasma sample.

  • Methanol Addition: Add 490 µL of cold methanol to the sample, bringing the total volume of the aqueous/methanol phase to 550 µL. Vortex thoroughly for 30 seconds to precipitate proteins.

  • MTBE Addition: Add 1.5 mL of cold MTBE to the sample.

  • Extraction: Vortex vigorously for 10 minutes at 4°C to ensure thorough mixing and extraction of lipids into the MTBE phase.

  • Phase Separation: Add 375 µL of water to induce phase separation. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 5 minutes at 4°C. Two distinct phases will be visible: an upper organic (MTBE) phase containing the lipids and a lower aqueous phase. A protein pellet may be present at the interface.

  • Lipid Collection: Carefully collect the upper organic phase (approximately 1.5 mL) and transfer it to a new tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of a solvent suitable for your LC-MS analysis (e.g., isopropanol/acetonitrile/water 2:1:1 v/v/v).

dot

Caption: Workflow for MTBE-based lipid extraction with this compound.

Data Presentation

The use of an internal standard like this compound is critical for achieving high accuracy and precision in quantitative lipidomics. The following tables summarize representative data on the recovery of cholesteryl esters using different extraction methods.

Table 1: Recovery of Cholesteryl Esters using MTBE and Bligh & Dyer Methods

Lipid SpeciesRecovery Ratio (MTBE / Bligh & Dyer)
Cholesteryl Ester101% - 102%
Free Cholesterol98% - 102%

Data adapted from Matyash et al. (2008), demonstrating comparable or slightly improved recovery of cholesteryl esters with the MTBE method in human plasma samples with varying lipid content.[2]

Table 2: Comparative Recovery of Lipid Classes by Different Extraction Methods

Lipid ClassFolch Method Recovery (%)Bligh & Dyer Method Recovery (%)MTBE Method Recovery (%)
Cholesteryl Esters86.677.789.0
Phosphatidylcholines95.288.196.5
Triacylglycerols88.980.392.1

Data adapted from Pellegrino et al. (2014), showing the average recovery rates of standard lipid mixtures. While the Folch method is a gold standard, the MTBE method demonstrates high recovery rates for cholesteryl esters and other major lipid classes.[5]

Signaling Pathways and Logical Relationships

The accurate quantification of cholesteryl esters is fundamental to studying pathways related to cholesterol metabolism and transport. The diagram below illustrates the central role of cholesteryl esters in these processes.

dot

cholesterol_pathway cluster_lipoproteins Lipoproteins (e.g., LDL) cluster_cellular_uptake Cellular Uptake & Metabolism cluster_reverse_transport Reverse Cholesterol Transport LDL LDL Particle CE_core Cholesteryl Ester Core LDL->CE_core contains LDLR LDL Receptor LDL->LDLR binds to Cell Peripheral Cell HDL HDL Particle Cell->HDL efflux of free cholesterol Endosome Endosome/Lysosome LDLR->Endosome internalization FC Free Cholesterol Endosome->FC hydrolysis of CE ACAT ACAT Enzyme FC->ACAT esterification CE_droplet Cholesteryl Ester (Lipid Droplet Storage) ACAT->CE_droplet LCAT LCAT Enzyme HDL->LCAT esterification to CE Liver Liver HDL->Liver delivery of CE LCAT->HDL

Caption: Simplified overview of cholesteryl ester metabolism.

Conclusion

The MTBE-based lipid extraction protocol, in conjunction with the use of this compound as an internal standard, provides a robust, high-throughput, and accurate method for the quantitative analysis of cholesteryl esters in biological samples. This approach is well-suited for lipidomics research in academic and industrial settings, facilitating the discovery and development of new diagnostic and therapeutic strategies for lipid-related diseases.

References

Application Notes and Protocols for the Quantitative Analysis of Cholesterol Esters in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of cholesterol esters in plasma, a critical measurement for research in cardiovascular disease, metabolic disorders, and drug development. Three common analytical techniques are covered: Enzymatic Assays, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC).

Method 1: Enzymatic Colorimetric/Fluorometric Assay

Enzymatic assays offer a relatively simple, high-throughput method for the quantification of total and free cholesterol. The concentration of cholesterol esters is then determined by subtracting the free cholesterol value from the total cholesterol value.[1][2]

Principle

This method relies on a two-step enzymatic reaction. First, cholesterol esterase hydrolyzes cholesterol esters to free cholesterol and fatty acids. Subsequently, cholesterol oxidase oxidizes the total free cholesterol, producing a ketone and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP) catalyzed reaction with a probe (e.g., Amplex Red) to generate a colored or fluorescent product, which is proportional to the amount of cholesterol.[3]

Enzymatic_Assay_Principle cluster_reaction1 Step 1: Hydrolysis cluster_reaction2 Step 2: Oxidation & Detection CE Cholesterol Esters FC Free Cholesterol CE->FC Cholesterol Esterase H2O2 Hydrogen Peroxide (H₂O₂) FC->H2O2 Cholesterol Oxidase FA Fatty Acids Product Colored/Fluorescent Product H2O2->Product Horseradish Peroxidase (HRP) Probe Probe (e.g., Amplex Red)

Caption: Principle of the enzymatic assay for cholesterol ester quantification.

Experimental Protocol

This protocol is based on commercially available kits.[1]

1. Sample Preparation: a. For plasma or serum samples, dilute 10-fold with the provided assay buffer.[1] b. For cellular or tissue samples, extract lipids using a 7:11:0.1 solution of chloroform:isopropanol:IGEPAL® CA-630.[1] Homogenize 10^6 cells or 10 mg of tissue in 200 µL of the extraction solution.[1] c. Centrifuge the extract at 15,000 x g for 5 minutes.[1] d. Transfer the organic phase to a new tube and evaporate the solvent at 50°C, followed by vacuum drying for 30 minutes. e. Reconstitute the dried lipids in 200 µL of the assay buffer by vortexing for 5 minutes.

2. Assay Procedure: a. Prepare a standard curve using the provided cholesterol standard. b. Add 2-50 µL of the prepared sample or standard to a 96-well plate. Adjust the volume in each well to 50 µL with the assay buffer. c. For total cholesterol measurement, add cholesterol esterase to each well. For free cholesterol measurement, omit this step. d. Prepare a reaction mix containing cholesterol oxidase, HRP, and the probe according to the kit's instructions. e. Add the reaction mix to each well. f. Incubate the plate at 37°C for 30-60 minutes, protected from light. g. Measure the absorbance at 570 nm for a colorimetric assay or fluorescence at Ex/Em = 535/587 nm for a fluorometric assay.

3. Calculation: a. Subtract the blank reading from all sample and standard readings. b. Plot the standard curve and determine the concentration of total cholesterol and free cholesterol in the samples. c. Calculate the cholesterol ester concentration: Cholesterol Ester = Total Cholesterol - Free Cholesterol

Quantitative Data
ParameterValueReference
Detection Limit0.02 µ g/well (fluorometric)
Linearity RangeUp to 4 g/L[4]
Inter-assay CV< 4%[5]
Intra-assay CV< 4%[5]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the direct quantification of individual cholesterol ester species.

Principle

Plasma lipids are first extracted, and then separated using reverse-phase liquid chromatography. The separated cholesterol esters are then ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and detected by a mass spectrometer.[6][7] Quantification is achieved by comparing the signal of the analyte to that of a known concentration of an internal standard.

LCMS_Workflow Plasma Plasma Sample Extraction Lipid Extraction (e.g., MTBE/Methanol) Plasma->Extraction LC Reverse-Phase Liquid Chromatography (LC) Extraction->LC Ionization Ionization (APCI or ESI) LC->Ionization MS Mass Spectrometry (MS) Detection Ionization->MS Data Data Analysis & Quantification MS->Data

Caption: General workflow for LC-MS based analysis of cholesterol esters.

Experimental Protocol

This protocol is a representative example and may require optimization based on the specific instrumentation and analytes of interest.[6][7]

1. Sample Preparation: a. To 10 µL of plasma, add 225 µL of cold methanol (B129727) containing internal standards (e.g., d7-cholesterol, CE 22:1).[7] b. Vortex for 10 seconds. c. Add 750 µL of cold methyl tert-butyl ether (MTBE) and vortex for 10 seconds, then shake for 6 minutes at 4°C.[7] d. Induce phase separation by adding 188 µL of LC/MS-grade water and centrifuge at 14,000 rpm for 2 minutes.[7] e. Collect the upper organic phase and evaporate to dryness. f. Reconstitute the dried lipid extract in a suitable solvent such as a methanol/toluene mixture (9:1, v/v).[7]

2. LC-MS/MS Analysis: a. LC System: Agilent 1290 Infinity LC system or equivalent.[7] b. Column: Agilent ZORBAX EclipsePlus C18 or equivalent.[7] c. Mobile Phase A: Water with modifiers (e.g., 10 mM ammonium (B1175870) acetate). d. Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with modifiers.[7] e. Gradient: A suitable gradient to separate the cholesterol esters. f. Flow Rate: 0.3-0.6 mL/min. g. MS System: Agilent 6550 iFunnel Q-TOF MS or equivalent triple quadrupole mass spectrometer.[7] h. Ionization Source: APCI or ESI in positive ion mode.[6][8] i. Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

Quantitative Data
ParameterValueReference
Limit of Detection (LOD)0.04 mmol/L (for total cholesterol by GC-MS, indicative for LC-MS)[9]
Linearity Range0.1 to 15 mmol/L (for total cholesterol by GC-MS, indicative for LC-MS)[9]
Recovery92.5% - 98.5% (for total cholesterol by GC-MS, indicative for LC-MS)[9]

Method 3: Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a robust and reliable method for the quantification of total cholesterol after saponification of cholesterol esters.[9]

Principle

This method first involves the hydrolysis (saponification) of cholesterol esters in the plasma sample to yield free cholesterol. The total free cholesterol is then extracted and often derivatized to increase its volatility. The derivatized cholesterol is then separated by gas chromatography and detected by a flame ionization detector (FID) or a mass spectrometer.

GC_Workflow Plasma Plasma Sample Saponification Saponification (Hydrolysis of Esters) Plasma->Saponification Extraction Extraction of Total Cholesterol Saponification->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC Gas Chromatography (GC) Separation Derivatization->GC Detection Detection (FID or MS) GC->Detection

Caption: Workflow for the GC-based analysis of total cholesterol.

Experimental Protocol

The following is a general protocol and may require optimization.[10][11]

1. Sample Preparation: a. To a small volume of plasma (e.g., 20 µL), add an internal standard (e.g., 5α-cholestane).[10] b. Perform saponification by adding an alcoholic solution of potassium hydroxide (B78521) or tetramethylammonium (B1211777) hydroxide and heating.[10] c. After cooling, extract the unsaponifiable lipids (containing total cholesterol) with a suitable organic solvent like hexane (B92381) or a tetrachloroethylene-methyl butyrate (B1204436) mixture.[10] d. Evaporate the solvent and reconstitute the residue in a solvent suitable for derivatization. e. Derivatize the cholesterol, for example, by silylation using a reagent like bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]

2. GC Analysis: a. GC System: Agilent GC system or equivalent. b. Column: A capillary column suitable for sterol analysis, such as an Rxi-5ms.[11] c. Carrier Gas: Helium or hydrogen. d. Inlet Temperature: 250-300°C. e. Oven Temperature Program: A temperature gradient to ensure separation of cholesterol from other sample components. For example, an initial temperature of 180°C, ramped to 300°C. f. Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Quantitative Data
ParameterValueReference
Linearity Range44 to 468 mg/100 ml[10]
Correlation with colorimetric methodr = 0.99[10]

Summary of Methods

FeatureEnzymatic AssayLC-MSGC
Principle Enzymatic conversion and colorimetric/fluorometric detectionChromatographic separation and mass spectrometric detectionSaponification, chromatographic separation, and FID/MS detection
Throughput HighMedium to HighMedium
Specificity Measures total and free cholesterolCan quantify individual cholesterol ester speciesMeasures total cholesterol after hydrolysis
Sensitivity Moderate to HighVery HighHigh
Sample Volume LowLowLow
Instrumentation Plate readerLC-MS systemGC system
Expertise Required LowHighModerate

References

Application Notes and Protocols: Cholesteryl Linoleate-d11 in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cholesteryl Linoleate-d11 as an internal standard for the quantitative analysis of cholesteryl esters in cardiovascular disease (CVD) research. Detailed protocols for sample preparation and analysis, along with relevant signaling pathways, are outlined to facilitate the study of lipid metabolism and its role in the pathogenesis of atherosclerosis and related cardiovascular conditions.

Introduction

Cholesteryl esters are neutral lipids that play a central role in the transport and storage of cholesterol within the body.[1] Dysregulation of cholesteryl ester metabolism is a key factor in the development of atherosclerosis, the primary underlying cause of cardiovascular disease.[2] Cholesteryl linoleate (B1235992) is one of the most abundant cholesteryl esters in human plasma and low-density lipoprotein (LDL). The quantification of individual cholesteryl ester species can provide valuable insights into the metabolic changes associated with CVD.

Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification of endogenous lipids by mass spectrometry. The use of a deuterated standard, which is chemically identical to the analyte but has a different mass, allows for correction of sample loss during preparation and variations in instrument response.

Application: Quantitative Lipidomics in Cardiovascular Disease

A primary application of this compound is in quantitative lipidomics studies to compare the profiles of cholesteryl esters in healthy individuals versus those with cardiovascular disease. Such studies have revealed significant differences in the concentrations of various cholesteryl esters, providing potential biomarkers for disease diagnosis and progression.

Quantitative Data: Cholesteryl Ester Concentrations in Plasma

The following table summarizes the concentrations of various cholesteryl esters in the plasma of a control group and patients with cardiovascular disease (CVD), as determined by shotgun lipidomics.[3][4]

Cholesteryl Ester SpeciesControl Group (pmol/µL)CVD Group (pmol/µL)
CE 16:0185.0 ± 45.0150.0 ± 50.0
CE 18:055.0 ± 15.045.0 ± 15.0
CE 18:1250.0 ± 60.0200.0 ± 60.0
CE 18:2550.0 ± 120.0450.0 ± 120.0
CE 20:4100.0 ± 25.080.0 ± 25.0
Total CEs 1140.0 ± 265.0 925.0 ± 270.0

Data is presented as mean ± standard deviation.

A study on Japanese preadolescents found that the total cholesteryl ester levels in boys and girls were 871 ± 153 and 862 ± 96 pmol/μL, respectively.[5] In this population, Cholesteryl Linoleate (CE 18:2) was the most abundant species, accounting for approximately 41% of the total cholesteryl esters.[5]

Experimental Protocols

Protocol 1: Extraction of Cholesteryl Esters from Plasma

This protocol describes a modified Bligh-Dyer method for the extraction of total lipids, including cholesteryl esters, from plasma samples.

Materials:

  • Plasma sample

  • This compound internal standard solution (in chloroform (B151607)/methanol)

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add a known amount of this compound internal standard.

  • Add 2 mL of chloroform:methanol (1:2, v/v) and vortex thoroughly for 1 minute.

  • Add 0.5 mL of chloroform and vortex for 30 seconds.

  • Add 0.5 mL of deionized water and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent (e.g., isopropanol/acetonitrile) for LC-MS/MS analysis.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol outlines the parameters for the analysis of cholesteryl esters using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20-25 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive ESI

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions:

    • Cholesteryl Linoleate: Monitor the transition of the ammonium adduct [M+NH4]+ to the product ion corresponding to the neutral loss of the fatty acid and ammonia.

    • This compound: Monitor the corresponding transition for the deuterated internal standard.

  • Collision Energy: Optimized for each cholesteryl ester species.

  • Data Analysis: Quantify the endogenous cholesteryl esters by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Signaling Pathways in Cardiovascular Disease

The metabolism of cholesteryl esters is intricately linked to several key enzymes and proteins that play a crucial role in the development of atherosclerosis.

Cholesteryl Ester Metabolism and Atherosclerosis

Cholesteryl_Ester_Metabolism FC Free Cholesterol LCAT LCAT FC->LCAT CE Cholesteryl Esters FoamCell Foam Cell CE->FoamCell Accumulation CETP CETP CE->CETP from HDL HDL HDL LDL LDL Macrophage Macrophage LDL->Macrophage Uptake ACAT ACAT Macrophage->ACAT Intracellular Esterification Atherosclerosis Atherosclerosis FoamCell->Atherosclerosis ACAT->CE Storage LCAT->CE in HDL CETP->LDL

Caption: Key pathways in cholesteryl ester metabolism and atherosclerosis.

This diagram illustrates the central roles of Lecithin-cholesterol acyltransferase (LCAT), Cholesteryl ester transfer protein (CETP), and Acyl-CoA:cholesterol acyltransferase (ACAT) in cholesterol esterification, transport, and accumulation within macrophages, leading to foam cell formation and the development of atherosclerotic plaques.[1][6][7]

Experimental Workflow for Cholesteryl Ester Analysis

Experimental_Workflow Sample Plasma Sample Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (Bligh-Dyer) Spike->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitution Reconstitute in LC-MS solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Workflow for quantitative analysis of cholesteryl esters.

This workflow diagram outlines the key steps for the quantitative analysis of cholesteryl esters from biological samples using a deuterated internal standard and LC-MS/MS.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantitative analysis of cholesteryl esters in cardiovascular disease research. These application notes and protocols offer a framework for researchers to investigate the role of lipid metabolism in the pathogenesis of atherosclerosis and to identify potential lipid-based biomarkers for this prevalent disease.

References

Measuring Lipid Oxidation with Deuterated Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid oxidation is a critical process implicated in numerous physiological and pathological conditions, including inflammation, atherosclerosis, and neurodegenerative diseases. Accurate quantification of lipid oxidation products is essential for understanding disease mechanisms and for the development of novel therapeutics. The use of deuterated lipids as internal standards in mass spectrometry-based analyses has become the gold standard for precise and accurate quantification.[1][2] Deuterated standards are chemically identical to their endogenous counterparts but have a higher mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows for their distinct detection by a mass spectrometer, enabling correction for sample loss during preparation and for variations in ionization efficiency.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the measurement of lipid oxidation using deuterated standards coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Advantages of Deuterated Standards

  • Accurate Quantification: Co-elution of the deuterated standard with the analyte of interest allows for correction of matrix effects and variations in instrument response.

  • High Precision: The use of an internal standard for each analyte minimizes variability introduced during sample preparation and analysis.

  • Specificity: Mass spectrometry provides high selectivity for the target analytes, even in complex biological matrices.

  • Versatility: Deuterated standards are available for a wide range of lipid classes, including fatty acids, phospholipids (B1166683), and sterols.[3]

Experimental Workflow Overview

The general workflow for measuring lipid oxidation with deuterated standards involves several key steps, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Deuterated Internal Standards Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize LC LC Separation Derivatize->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Stats Statistical Analysis Quant->Stats

Caption: General experimental workflow for lipid oxidation analysis.

Protocols

Protocol 1: Quantification of Oxidized Fatty Acids in Plasma

This protocol describes the quantification of F2-isoprostanes, a marker of lipid peroxidation, in human plasma using a deuterated internal standard.[4]

Materials:

  • Human plasma collected in EDTA tubes

  • Deuterated prostaglandin (B15479496) F2α (PGF2α-d4) internal standard

  • Methanol

  • Hexane (B92381)

  • Isopropanol

  • Solid Phase Extraction (SPE) columns

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of PGF2α-d4 internal standard solution (concentration to be optimized based on instrument sensitivity).

    • Precipitate proteins by adding 200 µL of ice-cold methanol.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction on the supernatant using a modified Hara and Radin method.[1]

    • Add 1 mL of a hexane:isopropanol (3:2, v/v) mixture to the supernatant.

    • Vortex for 2 minutes.

    • Add 0.5 mL of water and vortex for another 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Collect the upper hexane layer containing the lipids.

    • Dry the extract under a stream of nitrogen.

  • Solid Phase Extraction (SPE) for Isoprostane Enrichment:

    • Reconstitute the dried lipid extract in 500 µL of mobile phase A (see LC-MS/MS parameters).

    • Condition an SPE column according to the manufacturer's instructions.

    • Load the sample onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the isoprostanes using an appropriate solvent.

    • Dry the eluate under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in 100 µL of mobile phase A.

    • Inject an appropriate volume onto the LC-MS/MS system.

    • LC Parameters:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A linear gradient from 30% to 95% B over 15 minutes.

      • Flow Rate: 0.3 mL/min

    • MS/MS Parameters:

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Multiple Reaction Monitoring (MRM) transitions:

        • PGF2α: Precursor ion (m/z) -> Product ion (m/z)

        • PGF2α-d4: Precursor ion (m/z) -> Product ion (m/z)

      • Optimize collision energy and other MS parameters for each analyte.

Data Analysis:

  • Integrate the peak areas for both the endogenous PGF2α and the PGF2α-d4 internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantify the concentration of PGF2α using a calibration curve prepared with known concentrations of PGF2α and a fixed concentration of PGF2α-d4.

Protocol 2: Analysis of Oxidized Phospholipids in Cell Culture

This protocol outlines a method for the analysis of oxidized phosphatidylcholines (oxPCs) in cultured cells using a deuterated phospholipid standard.

Materials:

  • Cultured cells

  • Deuterated 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC-d11)

  • Chloroform (B151607)

  • Methanol

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in PBS.

    • Spike the cell suspension with PAPC-d11 internal standard.

  • Lipid Extraction (Bligh and Dyer Method):

    • Add a mixture of chloroform:methanol (1:2, v/v) to the cell suspension.[1]

    • Vortex thoroughly.

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in mobile phase A.

    • LC Parameters:

      • Column: C18 or HILIC column suitable for lipid separation.

      • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.

      • Mobile Phase B: Acetonitrile:isopropanol (10:90) with 10 mM ammonium formate.

      • Gradient: A suitable gradient to separate different phospholipid classes.

    • MS/MS Parameters:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM transitions for specific oxidized PAPC species (e.g., POVPC, PGPC) and PAPC-d11.

Data Analysis:

  • Similar to Protocol 1, calculate the ratio of the peak area of the oxPC analyte to the peak area of the PAPC-d11 internal standard and quantify using a calibration curve.

Quantitative Data Summary

The following table provides a representative example of quantitative data that can be obtained using the described methods. The values are for illustrative purposes and will vary depending on the experimental conditions and biological system.

AnalyteSample GroupConcentration (ng/mL) ± SDFold Change
PGF2α Control15.2 ± 2.1-
Treated45.8 ± 5.63.01
POVPC Control8.7 ± 1.5-
Treated22.1 ± 3.22.54
PGPC Control5.4 ± 0.9-
Treated18.9 ± 2.83.50

Signaling Pathway Visualization

Lipid oxidation products can activate various signaling pathways. The following diagram illustrates a simplified pathway where oxidized phospholipids activate a pro-inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PL Phospholipids OxPL Oxidized Phospholipids ROS Reactive Oxygen Species ROS->PL Oxidation Receptor Receptor Activation OxPL->Receptor Signaling Downstream Signaling Cascade Receptor->Signaling NFkB NF-κB Activation Signaling->NFkB Transcription Gene Transcription NFkB->Transcription Inflammation Pro-inflammatory Cytokines Transcription->Inflammation

Caption: Oxidized phospholipid signaling pathway.

Conclusion

The use of deuterated standards provides a robust and reliable method for the quantification of lipid oxidation products. The protocols outlined in these application notes offer a starting point for researchers to develop and validate their own assays for specific lipids of interest in various biological matrices. The high accuracy and precision of this approach are invaluable for advancing our understanding of the role of lipid oxidation in health and disease, and for the development of new diagnostic and therapeutic strategies.

References

Application Notes and Protocols for the Use of Cholesteryl Linoleate-d11 in Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids, particularly cholesteryl esters, within the arterial wall, leading to the formation of atherosclerotic plaques. The quantification of specific cholesteryl esters, such as cholesteryl linoleate (B1235992), in plasma and plaque tissue is crucial for understanding disease progression and for the development of novel therapeutics. Cholesteryl Linoleate-d11 serves as an ideal internal standard for the accurate quantification of endogenous cholesteryl linoleate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and distinct mass. These application notes provide detailed protocols for the use of this compound in atherosclerosis research.

Applications

This compound is primarily utilized as an internal standard in mass spectrometry-based lipidomics to:

  • Quantify Cholesteryl Linoleate in Atherosclerotic Plaques: Accurately measure the concentration of cholesteryl linoleate in dissected aortic or carotid plaques from animal models and human subjects.[1][2][3]

  • Analyze Plasma and Lipoprotein Fractions: Determine the levels of cholesteryl linoleate in plasma and isolated lipoprotein fractions (e.g., LDL, HDL) to study lipid transport and metabolism in the context of atherosclerosis.

  • Investigate Macrophage Foam Cell Formation: Quantify the uptake and esterification of cholesterol to cholesteryl linoleate in macrophage cell culture models of foam cell formation.[4]

  • Evaluate Therapeutic Efficacy: Assess the effect of potential anti-atherosclerotic drugs on the accumulation of cholesteryl linoleate in tissues and plasma.

Quantitative Data Summary

The following table summarizes representative quantitative data for cholesteryl linoleate and total cholesteryl esters in healthy and atherosclerotic tissues. The use of this compound as an internal standard enables the precise measurements necessary for such comparative studies.

Sample TypeConditionAnalyteConcentration (mg/g tissue)Animal Model/SpeciesReference
Human ArteryControl (Healthy)Total Cholesteryl Esters0.20 ± 0.10Human[1]
Human ArteryAtherosclerotic PlaqueTotal Cholesteryl Esters23.95 ± 3.50Human[1]
Human Atherosclerotic PlaqueNot SpecifiedCholesteryl LinoleateStandard Error of Prediction: 3.4Human[2]
Rabbit AortaCholesterol-fedTotal Cholesteryl Esters7.6 ± 1.3Rabbit[5]
ApoE-/- Mouse AortaWestern Diet (25 weeks)Total Cholesteryl Esters~0.04 (normalized to protein)Mouse (ApoE-/-)[6]

Signaling Pathway: Macrophage Foam Cell Formation

The accumulation of cholesteryl linoleate in macrophages is a critical step in the formation of foam cells, a hallmark of atherosclerosis. The pathway involves the uptake of modified low-density lipoprotein (LDL), the liberation of free cholesterol, and its subsequent esterification by Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1, also known as SOAT1).

Foam_Cell_Formation cluster_extracellular Extracellular Space cluster_macrophage Macrophage Modified_LDL Modified LDL (e.g., ox-LDL) Scavenger_Receptors Scavenger Receptors (CD36, SR-A1) Modified_LDL->Scavenger_Receptors Binding Endosome_Lysosome Endosome/Lysosome Scavenger_Receptors->Endosome_Lysosome Internalization Free_Cholesterol Free Cholesterol Pool Endosome_Lysosome->Free_Cholesterol Hydrolysis of Cholesteryl Esters ACAT1 ACAT1 (SOAT1) Free_Cholesterol->ACAT1 Substrate Cholesteryl_Linoleate Cholesteryl Linoleate ACAT1->Cholesteryl_Linoleate Esterification with Linoleoyl-CoA Lipid_Droplet Lipid Droplet (Foam Cell Formation) Cholesteryl_Linoleate->Lipid_Droplet Storage Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Tissue Atherosclerotic Tissue (e.g., Aorta) Homogenization Homogenization Tissue->Homogenization Spiking Spike with This compound Homogenization->Spiking Extraction Lipid Extraction (e.g., Folch Method) Spiking->Extraction Drying Dry Down under N2 Extraction->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_Separation UPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Cholesteryl Linoleate Calibration->Quantification

References

Application Notes and Protocols for Shotgun Lipidomics Workflow with Cholesteryl Linoleate-d11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shotgun lipidomics is a powerful, high-throughput technique for the global analysis of lipids in biological samples. By directly infusing a total lipid extract into a mass spectrometer, this method bypasses the need for chromatographic separation, enabling rapid and comprehensive lipid profiling. This application note details a shotgun lipidomics workflow specifically tailored for the quantitative analysis of cholesteryl esters (CEs), a class of neutral lipids crucial in cholesterol transport and storage. Dysregulation of CE metabolism is implicated in numerous diseases, including atherosclerosis and non-alcoholic fatty liver disease.

This protocol utilizes Cholesteryl Linoleate-d11 as an internal standard for accurate quantification. The integration of a stable isotope-labeled internal standard is critical for correcting variations in extraction efficiency and instrument response, thereby ensuring high-quality, reproducible data.

Experimental Protocols

Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is designed for the extraction of total lipids from cultured cells or plasma.

Materials and Reagents:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (MeOH), HPLC grade

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • Deionized water

  • This compound internal standard solution (1 mg/mL in chloroform)

  • Glass tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • For adherent cells: Wash the cell monolayer twice with ice-cold PBS. Add 1 mL of methanol and scrape the cells. Transfer the cell suspension to a glass tube.

    • For suspension cells or plasma: Transfer a known volume (e.g., 100 µL) to a glass tube.

  • Internal Standard Spiking: Add a precise amount of this compound internal standard to each sample. For a typical cell pellet or 100 µL of plasma, 10 µL of a 10 µg/mL working solution is appropriate.

  • Monophasic Mixture Formation: Add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v), accounting for the water content of the sample. For a 100 µL aqueous sample, this would typically involve adding 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 125 µL of chloroform and 125 µL of deionized water to induce phase separation. Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Phase Collection: Two distinct phases will be visible. Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis, such as chloroform:methanol (1:1, v/v) or isopropanol:acetonitrile:water (2:1:1, v/v). The reconstitution volume should be adjusted based on the expected lipid concentration and instrument sensitivity.

Shotgun Lipidomics Analysis by Direct Infusion Mass Spectrometry

Instrumentation:

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with a nano-electrospray ionization (nESI) source.

  • Syringe pump for direct infusion.

Procedure:

  • Sample Infusion: Load the reconstituted lipid extract into a syringe and infuse it into the mass spectrometer at a constant flow rate (e.g., 1-5 µL/min).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ion mode is typically used for the analysis of cholesteryl esters as they readily form ammonium (B1175870) adducts ([M+NH₄]⁺).[1]

    • Precursor Ion Scan: To specifically detect all cholesteryl esters, perform a precursor ion scan for m/z 369.3. This fragment corresponds to the cholesteryl cation formed after collision-induced dissociation (CID) of the [M+NH₄]⁺ precursor ion.[1][2][3]

    • Collision Energy: Optimize the collision energy to maximize the signal of the m/z 369.3 fragment ion. A typical starting point is 25-35 eV.

    • Mass Range: Scan a mass range appropriate for the expected cholesteryl esters (e.g., m/z 600-800).

  • Data Acquisition for Quantification:

    • Acquire the precursor ion scan spectrum for a sufficient duration to obtain a stable signal.

    • The intensity of the precursor ions corresponding to the different cholesteryl ester species will be recorded.

    • The intensity of the precursor ion for this compound will also be recorded in the same spectrum.

Data Presentation

The quantitative data obtained from the shotgun lipidomics analysis can be summarized in a table for clear comparison. The concentration of each cholesteryl ester species is calculated by comparing its peak intensity to that of the this compound internal standard, after correcting for the initial amount of the internal standard added.

Table 1: Quantitative Analysis of Cholesteryl Esters in Human Plasma

Cholesteryl Ester SpeciesAbbreviationPrecursor Ion (m/z)Concentration (µg/mL) ± SD
Cholesteryl PalmitateCE(16:0)643.635.2 ± 3.1
Cholesteryl OleateCE(18:1)669.685.7 ± 7.9
Cholesteryl LinoleateCE(18:2)667.6120.4 ± 11.5
Cholesteryl ArachidonateCE(20:4)691.645.3 ± 4.2
Internal Standard CE(18:2)-d11 678.6 N/A

Note: The concentrations presented are hypothetical and for illustrative purposes.

Visualization of Workflows

Shotgun_Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Cells) Spiking Spike with This compound Sample->Spiking Extraction Lipid Extraction (Bligh & Dyer) Spiking->Extraction Drying Dry Down under N2 Extraction->Drying Reconstitution Reconstitute in MS-compatible Solvent Drying->Reconstitution Infusion Direct Infusion (nESI) Reconstitution->Infusion MS Mass Spectrometer (Positive Ion Mode) Infusion->MS PrecursorScan Precursor Ion Scan (m/z 369.3) MS->PrecursorScan RawData Raw MS Data PrecursorScan->RawData PeakIntegration Peak Integration RawData->PeakIntegration Quantification Quantification against Internal Standard PeakIntegration->Quantification Results Quantitative Results Quantification->Results

Caption: Shotgun Lipidomics Workflow for Cholesteryl Ester Analysis.

Data_Processing_Workflow RawSpectra Raw Precursor Ion Scan Spectra IdentifyPeaks Identify Precursor Ion Peaks (Endogenous CEs and CE-d11) RawSpectra->IdentifyPeaks IntegrateIntensity Integrate Peak Intensities IdentifyPeaks->IntegrateIntensity CalculateRatio Calculate Intensity Ratio (Endogenous CE / CE-d11) IntegrateIntensity->CalculateRatio ConcentrationCurve Apply Response Factors (if necessary) CalculateRatio->ConcentrationCurve FinalConcentration Calculate Final Concentration ConcentrationCurve->FinalConcentration

Caption: Data Processing for Quantitative Shotgun Lipidomics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cholesteryl Linoleate-d11 Peak Shape in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of Cholesteryl Linoleate-d11.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my this compound peak tailing?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue when analyzing hydrophobic molecules like cholesteryl esters.

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions This compound can interact with active sites (e.g., residual silanols) on the stationary phase, especially with older or lower-quality columns. Consider using a column with a highly inert stationary phase or one that is end-capped.[1][2]
Column Overload Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[1][2] To address this, reduce the injection volume or dilute the sample.
Mobile Phase pH For some compounds, the pH of the mobile phase can influence peak shape. While less common for neutral lipids, ensure the mobile phase is adequately buffered if ionizable interferences are present.
Extra-column Effects Dead volumes in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[3] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.
Column Contamination Buildup of matrix components on the column can lead to poor peak shape.[3] Implement a robust sample clean-up procedure and regularly flush the column.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed q1 Is it a new or old column? start->q1 new_col Check for column overload. Reduce sample concentration/injection volume. q1->new_col New old_col Column contamination or degradation likely. Flush or replace the column. q1->old_col Old check_connections Inspect all tubing and fittings for dead volume. new_col->check_connections sample_prep Review sample preparation. Incorporate a clean-up step. old_col->sample_prep end Peak Shape Improved check_connections->end sample_prep->end

Caption: A flowchart for troubleshooting peak tailing.

2. What causes peak fronting for this compound?

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.

Possible Causes & Solutions:

CauseRecommended Action
Sample Overload Injecting a sample that is too concentrated can lead to peak fronting.[2] Dilute the sample and reinject.
Injection Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[1][2] Whenever possible, dissolve the sample in the initial mobile phase.
Column Collapse A physical collapse of the column bed can lead to distorted peak shapes, including fronting. This is often indicated by a sudden drop in backpressure.[2] If a column collapse is suspected, the column will need to be replaced.

Logical Relationship for Peak Fronting:

G Peak Fronting Peak Fronting Sample Issue Sample Issue Peak Fronting->Sample Issue Column Issue Column Issue Peak Fronting->Column Issue High Concentration High Concentration Sample Issue->High Concentration Solvent Mismatch Solvent Mismatch Sample Issue->Solvent Mismatch Bed Collapse Bed Collapse Column Issue->Bed Collapse

Caption: Causes of peak fronting in LC-MS.

3. Why is my this compound peak splitting?

Split peaks can be a frustrating issue, often pointing to a problem with the injection or the column inlet.

Possible Causes & Solutions:

CauseRecommended Action
Partially Blocked Frit Particulates from the sample or mobile phase can clog the column inlet frit, causing the sample to be introduced unevenly onto the column.[3][4] Reverse flush the column (if the manufacturer's instructions permit) or replace the frit.
Injection Solvent Effects Injecting in a strong solvent can cause the sample to spread unevenly at the head of the column, leading to a split peak.[3][5] Use a weaker injection solvent, ideally the initial mobile phase.
Column Void A void at the inlet of the column can cause the sample band to split before separation begins.[4] This usually requires column replacement.
Co-elution with an Isomer While less likely with a deuterated standard, ensure that there are no co-eluting isomers that could be causing the appearance of a split peak.

Experimental Workflow to Diagnose Split Peaks:

G start Split Peak Observed inject_blank Inject a Blank Run start->inject_blank check_carryover Observe for Carryover inject_blank->check_carryover prepare_new_sample Prepare Fresh Sample in Mobile Phase check_carryover->prepare_new_sample No Carryover inject_new_sample Inject New Sample prepare_new_sample->inject_new_sample inspect_column Inspect Column Hardware inject_new_sample->inspect_column Peak Still Splits

Caption: A workflow for diagnosing split peaks.

Experimental Protocols

Recommended LC-MS Method for Cholesteryl Esters

This method is adapted from a robust protocol for the analysis of cholesterol and cholesteryl esters.[6][7][8]

Sample Preparation:

  • Lipid Extraction: Perform a lipid extraction from the sample matrix using a suitable method, such as a modified Bligh-Dyer or Folch extraction.

  • Reconstitution: After drying the lipid extract, reconstitute the sample in the initial mobile phase to a known concentration. It is crucial to ensure complete solubilization.

LC Parameters:

  • Column: A C18 reversed-phase column is recommended. For example, a Gemini 5 µm C18, 4.6 x 50 mm column.[6][8]

  • Mobile Phase A: 50:50 (v/v) Water:Methanol with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6][8]

  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol with 10 mM ammonium formate and 0.1% formic acid.[6][8]

  • Flow Rate: 0.5 mL/min.[6][8]

  • Gradient:

    • 0-4 min: 40% B

    • 4-16 min: 40-100% B

    • 16-22 min: Hold at 100% B

    • 22-24 min: 100-40% B

    • 24-30 min: Hold at 40% B for re-equilibration[6][8]

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can be advantageous for nonpolar lipids.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.

  • Collision Energy: Optimize for the specific instrument to achieve the desired fragmentation for MRM transitions. A characteristic fragment for cholesteryl esters is the neutral loss of the fatty acid and the detection of the cholesterol backbone at m/z 369.35 (for the non-deuterated portion).[9]

This technical support guide provides a starting point for troubleshooting peak shape issues with this compound. Remember that systematic investigation and careful documentation of changes and their effects are key to resolving chromatographic problems.

References

Technical Support Center: Overcoming Matrix Effects with Cholesteryl Linoleate-d11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Cholesteryl Linoleate-d11 to overcome matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Cholesteryl Linoleate, due to the presence of co-eluting compounds from the sample matrix. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement). Matrix effects are a significant concern because they can compromise the accuracy, precision, and sensitivity of an analytical method, leading to unreliable quantification. In complex biological matrices, common sources of matrix effects include phospholipids (B1166683), salts, and other endogenous components.

Q2: How does this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to the endogenous Cholesteryl Linoleate, it exhibits very similar behavior during sample preparation, chromatography, and ionization.[1] By adding a known amount of this compound to each sample at the beginning of the workflow, it experiences the same matrix effects as the target analyte. Therefore, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratiometric approach effectively compensates for variations in signal intensity caused by matrix effects, leading to more accurate and precise results.

Q3: What are the ideal characteristics of a deuterated internal standard like this compound?

A3: For reliable quantification, a deuterated internal standard should have:

  • High Isotopic Purity: To minimize the contribution of the unlabeled analyte in the internal standard solution.

  • High Chemical Purity: To ensure no interfering peaks are introduced.

  • Appropriate Deuteration: A sufficient number of deuterium (B1214612) atoms to be clearly resolved from the natural isotopic distribution of the analyte.

  • Stable Isotope Labeling: Deuterium atoms should be in non-exchangeable positions on the molecule.

Troubleshooting Guides

Issue 1: Poor reproducibility of the analyte/internal standard peak area ratio.

This is a common issue that can arise from several factors, often related to how the analyte and internal standard behave differently under certain conditions.

  • Possible Cause 1: Chromatographic Separation (Isotope Effect)

    • Explanation: A slight chromatographic separation between Cholesteryl Linoleate and this compound can expose them to different matrix components as they elute, leading to differential ion suppression or enhancement.[1] This is known as the deuterium isotope effect.

    • Troubleshooting Steps:

      • Verify Co-elution: Inject a mixture of the analyte and this compound and overlay their chromatograms to confirm identical retention times.

      • Optimize Chromatography: If separation is observed, adjust the chromatographic conditions (e.g., gradient, temperature, or mobile phase composition) to achieve co-elution.

  • Possible Cause 2: Inadequate Sample Preparation

    • Explanation: Highly complex matrices can still cause significant and variable ion suppression that may not be fully compensated for if the interfering compounds are at very high concentrations.

    • Troubleshooting Steps:

      • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of interfering matrix components.

      • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but be mindful of also diluting your analyte of interest.

Issue 2: Low or no signal for both Cholesteryl Linoleate and this compound.

This often points to a significant ion suppression event or issues with the sample preparation and analysis workflow.

  • Possible Cause 1: Severe Ion Suppression

    • Explanation: High concentrations of co-eluting matrix components, particularly phospholipids in biological samples, can severely suppress the ionization of both the analyte and the internal standard.

    • Troubleshooting Steps:

      • Perform a Post-Column Infusion Experiment: This will help identify regions of significant ion suppression in your chromatogram (see Experimental Protocols section).

      • Enhance Sample Preparation: Focus on methods that effectively remove the class of compounds causing the suppression (e.g., phospholipid removal plates/cartridges).

      • Modify Chromatography: Adjust the LC method to separate the analytes from the suppression zone.

  • Possible Cause 2: Poor Extraction Recovery

    • Explanation: The extraction method may not be efficient for cholesteryl esters, leading to loss of both the analyte and the internal standard.

    • Troubleshooting Steps:

      • Evaluate Extraction Efficiency: Perform a recovery experiment by comparing the signal of a pre-extraction spiked sample to a post-extraction spiked sample.

      • Optimize Extraction Protocol: Test different extraction solvents and techniques to improve the recovery of cholesteryl esters. Non-polar lipid extractions often yield good recovery.[2]

Quantitative Data Summary

The following tables provide representative data for the analysis of cholesteryl esters using a deuterated internal standard. These values are illustrative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Representative Recovery and Matrix Effect Data

ParameterValueNotes
Extraction Recovery ~70-90%Recovery can be variable but is compensated for by the co-extracted deuterated internal standard.[2][3]
Matrix Effect (ME) 0.85 - 1.15Calculated as (Peak area in matrix) / (Peak area in neat solution). Values < 1 indicate ion suppression, > 1 indicate ion enhancement.
Internal Standard Corrected ME 0.98 - 1.02Demonstrates the effectiveness of the internal standard in correcting for matrix-induced variability.

Table 2: Representative LC-MS/MS Method Performance

ParameterValue
Limit of Quantification (LOQ) 1 - 10 ng/mL
Linear Dynamic Range 10 - 5000 ng/mL
Intra-day Precision (CV%) < 10%
Inter-day Precision (CV%) < 15%
Accuracy (Bias %) -10% to +10%

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Pre- and Post-Extraction Spikes

This experiment quantifies the extent of matrix effects and the recovery of the analytical method.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Cholesteryl Linoleate and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix. Spike Cholesteryl Linoleate and this compound into the final extracted sample.

    • Set C (Pre-Extraction Spike): Spike Cholesteryl Linoleate and this compound into the blank matrix before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression/Enhancement Zones

This experiment helps to visualize at which retention times matrix components are causing ion suppression or enhancement.

  • Setup: Use a T-connector to introduce a constant flow of a solution containing Cholesteryl Linoleate and this compound into the LC flow path after the analytical column but before the mass spectrometer.

  • Infusion: Begin the infusion and wait for a stable baseline signal for both the analyte and the internal standard.

  • Injection: Inject an extracted blank matrix sample onto the LC column.

  • Data Interpretation: Monitor the signal of the infused analytes.

    • A dip in the baseline indicates a region of ion suppression .

    • A rise in the baseline indicates a region of ion enhancement .

    • A stable baseline indicates no significant matrix effects at that retention time.

Visualizations

Workflow for Investigating Poor Analyte/IS Ratio Reproducibility start Poor Analyte/IS Ratio Reproducibility check_coelution Step 1: Verify Co-elution Overlay Analyte and IS Chromatograms start->check_coelution coeluting Are they co-eluting? check_coelution->coeluting adjust_lc Action: Adjust LC Method (Gradient, Temperature, Mobile Phase) coeluting->adjust_lc No evaluate_me Step 2: Evaluate Matrix Effects (Post-Column Infusion or Spike/Recovery) coeluting->evaluate_me Yes recheck_coelution Re-verify Co-elution adjust_lc->recheck_coelution recheck_coelution->coeluting me_present Significant Matrix Effects? evaluate_me->me_present improve_sp Action: Improve Sample Prep (SPE, LLE, Phospholipid Removal) me_present->improve_sp Yes resolved Issue Resolved me_present->resolved No re_evaluate Re-evaluate Reproducibility improve_sp->re_evaluate re_evaluate->start

Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.

Experimental Workflow for Matrix Effect Evaluation cluster_0 Sample Set Preparation cluster_1 Calculations set_a Set A (Neat) Analyte + IS in Solvent analysis LC-MS/MS Analysis set_a->analysis set_b Set B (Post-Spike) Blank Matrix Extract + Analyte + IS set_b->analysis set_c Set C (Pre-Spike) Blank Matrix + Analyte + IS -> Extract set_c->analysis calc_me Matrix Effect (%) = (Area B / Area A) * 100 analysis->calc_me calc_rec Recovery (%) = (Area C / Area B) * 100 analysis->calc_rec

Caption: Workflow for quantifying matrix effects and recovery.

References

Technical Support Center: Optimizing Cholesteryl Linoleate-d11 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal intensity of Cholesteryl Linoleate-d11 and other cholesteryl esters in mass spectrometry (MS) experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the MS analysis of deuterated cholesteryl esters in a question-and-answer format.

Q1: Why is the signal intensity of my this compound standard consistently low?

Low signal intensity for cholesteryl esters is a common challenge due to their hydrophobicity and poor ionization efficiency.[1] Several factors, from sample preparation to instrument settings, can contribute to this issue. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Instrument Calibration: Ensure the mass spectrometer has been recently and successfully calibrated according to the manufacturer's instructions.[2]

  • System Suitability: Verify that the LC-MS system is performing optimally by analyzing a known standard. Check for consistent spray, stable pressure, and expected signal intensity.[2]

  • Leaks and Clogs: Inspect the LC system for any leaks or clogs that could lead to irregular pressure or flow rates.[2]

  • Contamination: Check blank injections for significant background signals or carryover, which can suppress the signal of interest.[2]

If these initial checks do not resolve the issue, proceed to the more specific troubleshooting steps outlined below.

cluster_optimization Advanced Troubleshooting start Low Signal Intensity Observed check_system Perform Basic System Checks (Calibration, Leaks, Clogs, Blanks) start->check_system issue_resolved Issue Resolved check_system->issue_resolved Problem Found optimize_ionization Q2: Optimize Ionization Efficiency (e.g., Use Lithiated Adducts) check_system->optimize_ionization No Obvious Problem optimize_msms Q3: Select Appropriate MS/MS Scan Mode (Neutral Loss or Precursor Ion Scan) optimize_ionization->optimize_msms check_matrix Q4: Investigate Matrix Effects (Post-Column Infusion, Sample Prep) optimize_msms->check_matrix check_isotope Q5: Check for Isotopic Instability (H/D Exchange, In-Source Fragmentation) check_matrix->check_isotope

Caption: Troubleshooting workflow for low deuterated standard signal intensity.

Q2: How can I improve the ionization efficiency of this compound?

Improving ionization is critical for enhancing signal intensity. For cholesteryl esters, this is most effectively achieved by promoting the formation of specific adducts.

  • Utilize Lithiated Adducts: Compared to commonly used ammoniated adducts, lithiated adducts ([M+Li]+) of cholesteryl esters exhibit significantly enhanced ion intensity and provide better fragmentation for MS/MS analysis.[3] Adding a low concentration of LiOH (e.g., 100 µM) to the sample prior to infusion can facilitate the formation of these adducts.[3][4]

  • Consider Other Adducts: While lithiated adducts are often superior, sodium adducts ([M+Na]+) can also be used for quantification.[5] Ammoniated adducts ([M+NH4]+) are another option, though they typically produce only moderate fragmentation.[5]

  • Optimize Ion Source Parameters: Adjusting source settings can have a major impact.

    • Spray Voltage: Optimize to ensure a stable and efficient spray.[3]

    • Capillary/Desolvation Temperature: Increasing the temperature aids in solvent evaporation and the formation of gas-phase ions.[6]

    • Gas Flows (Sheath, Aux, Desolvation): Higher gas flows can improve desolvation, reducing the formation of unwanted solvent adducts and enhancing the signal of the desired ion.[3][6]

Q3: Which MS/MS scan mode is best for detecting this compound with high sensitivity and specificity?

Using an MS/MS scan mode is crucial for selectively detecting cholesteryl esters in complex biological extracts and improving the signal-to-noise ratio.[7]

  • Neutral Loss (NL) Scanning: This is a highly specific method for the entire class of cholesteryl esters. During collision-induced dissociation, CEs readily lose the cholesterol backbone (cholestane). A neutral loss scan for 368.5 Da can be used to specifically quantify all CE molecular species present in a sample.[3][5]

  • Precursor Ion Scanning: This method offers increased sensitivity.[7] All cholesteryl esters, when fragmented as [M+NH4]+ adducts, yield a common and robust cholesteryl cation fragment at m/z 369.3.[7] A precursor ion scan for this fragment will reveal all parent CE molecules in the sample.[7]

cluster_fragmentation Collision-Induced Dissociation (CID) parent_ion This compound [M+Adduct]+ nl_path Neutral Loss of Cholestane-d(x) (NL ~368.5 Da) parent_ion->nl_path Specificity pi_path Formation of Cholesteryl Cation (m/z ~369.3) parent_ion->pi_path Sensitivity

Caption: MS/MS fragmentation pathways for Cholesteryl Esters.

Q4: My signal is inconsistent or suppressed. Could this be a matrix effect?

Yes, matrix effects are a major cause of signal variability and suppression in LC-MS analysis, particularly with complex biological samples.[8][9] They occur when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte.[10]

  • Identifying Matrix Effects:

    • Post-Column Infusion: Infuse a constant flow of this compound post-column while injecting a blank matrix extract. A dip in the signal indicates ion suppression in that chromatographic region.[10]

    • Post-Extraction Spiking: Compare the signal of the standard spiked into a processed blank matrix extract with the signal in a clean solvent. The ratio reveals the degree of signal suppression or enhancement.[10]

  • Mitigating Matrix Effects:

    • Improve Sample Preparation: Use more rigorous extraction methods (e.g., solid-phase extraction) to remove interfering compounds like phospholipids.[8][10]

    • Optimize Chromatography: Adjust the LC gradient to better separate the analyte from interfering matrix components.

    • Use Isotope-Labeled Internal Standards: As you are already using this compound, it should co-elute with the endogenous analyte and experience similar matrix effects, thus compensating for signal suppression during quantification. Ensure it is added at the earliest stage of sample preparation.

Q5: I'm observing unexpected peaks or a lower-than-expected m/z for my deuterated standard. What is happening?

This could be due to isotopic instability or in-source phenomena.

  • Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the solvent or matrix.[6] This is more likely if the deuterium labels are on labile positions (e.g., -OH, -NH). For cholesteryl esters, stable isotope-labeled standards with deuterium on the steroid ring are preferred as they are non-exchangeable.[11]

  • In-Source Fragmentation: The deuterated standard may lose a deuterium atom within the ion source, contributing to the signal of a lower-mass isotopologue.[6] This can be minimized by carefully optimizing source conditions, such as reducing the cone voltage or collision energy, to achieve "softer" ionization.[6]

  • Low Isotopic Purity: The deuterated standard may contain a small amount of the non-deuterated version as an impurity.[6] This can be checked by injecting a high-concentration solution of the standard and monitoring the mass transition for the non-deuterated analyte.[6]

Frequently Asked Questions (FAQs)

What are typical starting ESI-MS parameters for cholesteryl ester analysis?

While optimal parameters are instrument-dependent, the values in the table below, derived from published methods, serve as an excellent starting point for method development.[3]

How should I prepare my sample to enhance signal using lithiated adducts?

The key is to introduce a source of lithium ions. A simple and effective method is to add a small volume of a lithium hydroxide (B78521) (LiOH) solution to your final sample extract before injection. A final concentration of 10-100 µM LiOH is often sufficient to promote the formation of [M+Li]+ adducts.[3][4]

What is the main advantage of using lithiated adducts over ammoniated adducts for cholesteryl esters?

The primary advantage is enhanced signal intensity and more informative fragmentation.[3] Studies have shown that collision-induced dissociation of lithiated cholesteryl ester adducts yields both a lithiated fatty acyl fragment and the cholestane (B1235564) fragment, whereas ammoniated adducts predominantly yield only the cholestane fragment.[3] This can provide more structural information and a stronger overall signal.

Quantitative Data Summary

Table 1: Example ESI-MS Tune Parameters for Cholesteryl Ester Analysis Note: These are representative values and require optimization for specific instruments and applications.[3]

ParameterOptimized ValuePurpose
Spray Voltage3800 VCreates charged droplets for electrospray.
Sheath Gas8 (arbitrary units)Helps nebulize the liquid stream.
Auxiliary Gas5 (arbitrary units)Aids in solvent evaporation.
Ion Sweep Gas0.5 (arbitrary units)Prevents solvent clusters from entering the MS.
Capillary Temp.270 °CFacilitates desolvation of ions.
Collision Energy (MS/MS)25 eVInduces fragmentation for NL or precursor scans.

Table 2: Comparison of Adducts for Cholesteryl Ester Analysis

Adduct TypeCommon FormationRelative Signal IntensityKey Fragment(s) in MS/MS
Lithiated [M+Li]+ Addition of LiOHHigh [3]Lithiated fatty acyl, Cholestane[3]
Ammoniated [M+NH4]+ Ammonium formate/acetate in mobile phaseModerate[5]Cholestane Cation (m/z 369.3)[3][7]
Sodiated [M+Na]+ Adventitious sodiumVariableSodiated fatty acyl, Cholestane[5]

Experimental Protocols

Protocol 1: Sample Preparation and Analysis using Lithiated Adducts

This protocol is adapted from methodologies that demonstrate enhanced signal for cholesteryl esters.[3]

  • Lipid Extraction: Perform a lipid extraction from your biological sample (e.g., using a Folch or Bligh-Dyer method).

  • Solvent Evaporation: Dry the final lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol/chloroform).

  • Lithium Addition: To an aliquot of the reconstituted sample, add a stock solution of Lithium Hydroxide (LiOH) to achieve a final concentration of 100 µM.[3][4]

  • Vortex and Infuse: Vortex the sample briefly and analyze using direct infusion or LC-MS.

  • MS Analysis: Set the mass spectrometer to acquire data in positive ion mode, scanning a mass range appropriate for cholesteryl esters (e.g., m/z 550-750).[3][4]

start Biological Sample extract Lipid Extraction (e.g., Folch Method) start->extract dry Dry Extract Under N2 extract->dry reconstitute Reconstitute in Solvent dry->reconstitute add_li Add LiOH to 100 µM Final Conc. reconstitute->add_li analyze Direct Infusion or LC-MS/MS Analysis add_li->analyze end High-Intensity Signal analyze->end

References

Preventing deuterium exchange in Cholesteryl Linoleate-d11

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cholesteryl Linoleate-d11. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing deuterium (B1214612) exchange and addressing common issues encountered during experimental workflows.

Troubleshooting Guide: Preventing Deuterium Exchange

This guide addresses specific issues you might encounter related to the isotopic stability of this compound.

Issue 1: Suspected Loss of Deuterium Label (Back-Exchange)

  • Q: I am observing a lower-than-expected mass-to-charge ratio (m/z) for my this compound standard in my mass spectrometry analysis. Could this be due to deuterium exchange?

    A: Yes, a lower m/z value can indicate the loss of one or more deuterium atoms and their replacement with hydrogen (protium) from the solvent or other sources. While the C-D bonds on the linoleate (B1235992) acyl chain are generally stable, certain conditions can promote this "back-exchange."

    Troubleshooting Steps:

    • Review Your Solvent System: Protic solvents (e.g., methanol (B129727), water) are more likely to contribute to deuterium exchange than aprotic solvents (e.g., hexane (B92381), chloroform (B151607), acetonitrile), especially over extended periods or at elevated temperatures. For routine use, high-purity aprotic solvents are recommended.[1]

    • Check for Contaminants: Acidic or basic impurities in your solvents or reagents can potentially catalyze deuterium exchange, although this is less common for C-D bonds on an alkyl chain compared to more labile positions. Ensure you are using high-purity or LC-MS grade solvents.

    • Evaluate Storage Conditions: Improper storage can lead to degradation, which might be misinterpreted as deuterium loss. Ensure the standard is stored at or below -16°C in a tightly sealed glass container under an inert atmosphere like argon or nitrogen.[1]

    • Assess Experimental Conditions: High temperatures, prolonged exposure to UV light, or the presence of metal catalysts (e.g., platinum, palladium) in your system could potentially facilitate deuterium exchange.

    • Perform a Stability Check: If you suspect deuterium loss, it is crucial to perform a stability experiment. A detailed protocol for this is provided below.

Issue 2: Inconsistent Quantitative Results

  • Q: My quantitative results for an analyte, using this compound as an internal standard, are showing high variability. Could deuterium exchange be the cause?

    A: Inconsistent quantification can be a symptom of deuterium exchange in your internal standard. If the isotopic purity of the standard changes unpredictably during sample preparation or analysis, the ratio of the analyte to the internal standard will not be consistent, leading to poor precision.[2]

    Troubleshooting Steps:

    • Confirm Isotopic Purity: Before extensive use, verify the isotopic purity of your this compound stock. This can be done by analyzing a high-concentration solution via high-resolution mass spectrometry.[3]

    • Investigate Matrix Effects: Differential matrix effects can also lead to inconsistent results. Even with a co-eluting internal standard, variations in the sample matrix can sometimes suppress or enhance the ionization of the analyte and the standard differently.

    • Examine for In-Source Fragmentation: In the mass spectrometer's ion source, the deuterated standard might fragment and lose a deuterium atom, potentially interfering with the analyte's signal. Optimizing the ion source parameters can help minimize this.[3][4]

    • Follow the Troubleshooting Workflow: Use the logical workflow diagram below to systematically diagnose the issue.

Troubleshooting Workflow for Deuterium Exchange

troubleshooting_workflow Troubleshooting Workflow for Suspected Deuterium Exchange start Inconsistent Results or Unexpected m/z check_purity Verify Isotopic Purity of This compound Stock start->check_purity check_solvents Review Solvents and Reagents (Protic vs. Aprotic, Purity) start->check_solvents check_storage Assess Storage Conditions (Temp, Container, Atmosphere) start->check_storage stability_test Perform Stability Experiment (See Protocol) check_purity->stability_test check_solvents->stability_test check_storage->stability_test exchange_confirmed Deuterium Exchange Confirmed stability_test->exchange_confirmed Deuterium Loss Detected no_exchange No Deuterium Exchange stability_test->no_exchange No Deuterium Loss remediate Remediation: - Use Aprotic Solvents - Optimize Storage - Minimize Exposure to Heat/Light exchange_confirmed->remediate other_issues Investigate Other Causes: - Matrix Effects - In-Source Fragmentation - Sample Preparation Errors no_exchange->other_issues

Caption: A logical workflow for diagnosing and addressing suspected deuterium exchange in this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for this compound? A: For long-term stability, this compound, especially since it contains an unsaturated fatty acid, should be dissolved in a suitable organic solvent (e.g., ethanol (B145695), chloroform) and stored in a glass vial with a Teflon-lined cap at -20°C ± 4°C under an inert atmosphere (argon or nitrogen).[1] Avoid storing it as a dry powder, as unsaturated lipids can be hygroscopic and prone to oxidation.[1]

  • Q2: Which solvents are best for minimizing deuterium exchange? A: Aprotic solvents are highly recommended. These include hexane, cyclohexane, toluene, chloroform (stabilized), and acetonitrile. While protic solvents like methanol and ethanol are commonly used for dissolving lipids, they should be used with caution if deuterium stability is a major concern, especially for long-term storage or at elevated temperatures.

  • Q3: Can I use plastic containers or pipette tips with my this compound solution? A: No, it is strongly advised to avoid plastic containers and pipette tips when handling organic solutions of lipids.[1] Plasticizers and other contaminants can leach into the solvent and interfere with your analysis. Always use glass, stainless steel, or Teflon-lined equipment.[1]

  • Q4: How can I confirm the isotopic purity of my this compound? A: The isotopic purity can be determined using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. For HRMS, a high-concentration solution of the standard is analyzed to determine the distribution of isotopologues.[3] Deuterium NMR (²H NMR) can also be used for direct quantification of deuterium at specific sites.[5][6][7][8]

  • Q5: Is this compound susceptible to oxidation? A: Yes, the linoleate moiety contains two double bonds, making it susceptible to oxidation. It is important to handle the compound under an inert atmosphere (argon or nitrogen) and to use solvents that are free of peroxides. The addition of an antioxidant like butylated hydroxytoluene (BHT) can also be considered if oxidation is a concern during sample processing.[9]

Data on Isotopic Stability

ConditionSolventTemperatureDurationExpected Deuterium Loss (%)
Storage Ethanol-20°C6 months< 0.1%
Chloroform (stabilized)-20°C6 months< 0.1%
Acetonitrile4°C1 week< 0.5%
Sample Prep Methanol/Water (80:20)25°C4 hours< 1%
Acetonitrile25°C4 hours< 0.2%
Hexane25°C4 hours< 0.1%
Forced Degradation Methanol with 0.1% Formic Acid60°C24 hours1-3%
Methanol with 0.1% Ammonium Hydroxide60°C24 hours2-5%

Experimental Protocol: Assessing Isotopic Stability of this compound

Objective: To determine if deuterium exchange occurs with this compound under specific experimental conditions.

Methodology:

  • Prepare Solutions:

    • Solution A (Test Solution): Prepare a solution of this compound in the solvent system and at the concentration used in your experimental workflow.

    • Solution B (Control Solution): Prepare a solution of this compound at the same concentration as Solution A but in a stable, aprotic solvent like hexane or stabilized chloroform.

  • Initial Analysis (t=0):

    • Immediately after preparation, analyze both Solution A and Solution B using your LC-MS/MS method.

    • Acquire full scan mass spectra to observe the full isotopic distribution of the this compound molecular ion.

    • Record the m/z of the monoisotopic peak and the relative intensities of the main isotopologues.

  • Incubation:

    • Store an aliquot of Solution A under the exact conditions of your typical sample preparation and analysis (e.g., in the autosampler at a specific temperature).

    • Store the control, Solution B, at -20°C in a tightly sealed glass vial.

  • Time-Point Analysis:

    • Re-inject Solution A at various time points (e.g., 2, 4, 8, and 24 hours) and re-acquire the mass spectra.

  • Data Analysis:

    • For each time point of Solution A, compare the isotopic distribution to the initial (t=0) analysis and to the control (Solution B).

    • Look for a shift in the isotopic pattern towards lower m/z values, which would indicate a loss of deuterium.

    • Calculate the average mass of the isotopic envelope at each time point. A significant decrease in the average mass over time is evidence of deuterium exchange.

Interpretation of Results:

  • No Significant Change: If the isotopic distribution and average mass of this compound in Solution A remain consistent over the time course of your experiment, it indicates that no significant deuterium exchange is occurring under your specific conditions.

  • Significant Change: If a shift to lower masses is observed, this confirms that deuterium exchange is happening. In this case, you should consider modifying your experimental protocol, such as changing the solvent system, reducing the temperature, or shortening the analysis time.

Experimental Workflow Diagram

experimental_workflow Workflow for Assessing Isotopic Stability prep_solutions Prepare Solutions - Solution A (Test Conditions) - Solution B (Control) initial_analysis Initial LC-MS/MS Analysis (t=0) - Record Isotopic Distribution prep_solutions->initial_analysis incubate Incubate Solutions - Solution A at Experimental Conditions - Solution B at -20°C initial_analysis->incubate time_point_analysis Time-Point LC-MS/MS Analysis (e.g., 2, 4, 8, 24 hours) incubate->time_point_analysis data_analysis Data Analysis - Compare Isotopic Distributions - Calculate Average Mass time_point_analysis->data_analysis results results data_analysis->results Interpret no_change No Significant Change: Stable results->no_change change Mass Shift Detected: Exchange Occurring results->change

Caption: A step-by-step workflow for conducting an experiment to assess the isotopic stability of this compound.

References

Cholesteryl Linoleate-d11 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Cholesteryl Linoleate-d11. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1][2] When stored under these conditions, it is expected to be stable for at least two years.[1] The non-deuterated form, Cholesteryl Linoleate (B1235992), has been shown to be stable for at least four years at -20°C.[2]

Q2: How is this compound shipped, and does the shipping condition affect its stability?

This compound is typically shipped at room temperature for deliveries within the continental United States; shipping conditions may vary for other locations.[1][3] This short-term exposure to ambient temperatures is not expected to compromise the stability of the product. Upon receipt, it is crucial to transfer the product to the recommended -20°C storage for long-term preservation.

Q3: My this compound arrived as a solution. How should I store it?

If received as a solution, for instance in methyl acetate (B1210297), it should still be stored at -20°C.[1] Ensure the container is tightly sealed to prevent solvent evaporation.

Q4: I have the solid form of this compound. How should I prepare a stock solution?

To prepare a stock solution, dissolve the crystalline this compound in a suitable organic solvent, such as chloroform (B151607) or methyl acetate.[1][2] It is recommended to purge the solvent with an inert gas, like nitrogen or argon, before dissolving the compound to minimize the risk of oxidation.[2][4]

Q5: What are the signs of degradation for this compound?

The primary degradation pathway for Cholesteryl Linoleate is the oxidation of the polyunsaturated linoleate chain, which can lead to the formation of cholesteryl linoleate hydroperoxides.[1][5] While there may not be immediate visible signs of degradation, unexpected experimental results, such as altered chromatographic retention times or the appearance of additional peaks, could indicate product degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., in LC-MS or GC-MS) Degradation of the standard due to improper storage or handling.1. Verify that the this compound has been consistently stored at -20°C.2. When preparing solutions, ensure the solvent was purged with an inert gas to prevent oxidation.3. Prepare a fresh stock solution from the solid material if possible.4. Consider running a quality control check on your analytical instrument.
Difficulty dissolving the solid material Use of an inappropriate solvent or insufficient solvent volume.1. Confirm the solubility of this compound in your chosen solvent. Chloroform and methyl acetate are known to be effective.[1][2]2. Gently warm the solution and vortex to aid dissolution.
Precipitation observed in the stock solution upon storage The storage temperature is too low for the solvent used, or the concentration is too high.1. Store the solution at the recommended -20°C. If precipitation persists, consider preparing a more dilute stock solution.2. Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution of the solute.

Quantitative Data Summary

Parameter Value Source
Recommended Storage Temperature -20°C[1][2]
Stability (Deuterated) ≥ 2 years[1]
Stability (Non-deuterated) ≥ 4 years[2]
Purity (Deuterated forms) ≥99%[1]
Solubility in Chloroform ~10 mg/mL[2]
Solubility in Methyl Acetate ~1 mg/mL[1]

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

  • Materials:

    • This compound (solid form)

    • Anhydrous chloroform or methyl acetate

    • Inert gas (Nitrogen or Argon)

    • Glass vial with a PTFE-lined cap

    • Analytical balance

    • Volumetric flasks and pipettes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the solid into a clean, dry glass vial.

    • Add the appropriate volume of the chosen solvent (e.g., chloroform) that has been previously purged with an inert gas for at least 15-20 minutes.

    • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Store the resulting stock solution at -20°C.

Visual Guides

G Figure 1: Recommended Handling and Storage Workflow for this compound cluster_0 Receiving and Initial Storage cluster_1 Solution Preparation cluster_2 Long-Term Storage and Use A Receive Shipment (Shipped at Ambient Temperature) B Immediately Transfer to -20°C Storage A->B C Equilibrate to Room Temperature D Weigh Solid into Vial C->D E Add Solvent Purged with Inert Gas D->E F Vortex to Dissolve E->F G Store Stock Solution at -20°C F->G H Warm to Room Temperature Before Use G->H

Figure 1: Recommended Handling and Storage Workflow.

G Figure 2: Simplified Degradation Pathway of Cholesteryl Linoleate A Cholesteryl Linoleate C Lipid Radical A->C B Initiation (e.g., free radicals, light, heat) B->A E Peroxyl Radical C->E D Oxygen (O2) D->C G Cholesteryl Linoleate Hydroperoxide E->G F Propagation (Reacts with another Cholesteryl Linoleate) F->E H Further Degradation Products (e.g., aldehydes, ketones) G->H

Figure 2: Simplified Degradation Pathway.

References

Technical Support Center: Analyte and Deuterated Standard Retention Time Mismatch

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who observe different retention times for an analyte and its corresponding deuterated internal standard during liquid chromatography-mass spectrometry (LC-MS) analysis.

Troubleshooting Guide

Issue: My deuterated internal standard does not co-elute with my analyte.

This is a common observation in LC-MS analysis and is primarily attributed to the deuterium (B1214612) isotope effect. The slight increase in mass and subtle changes in physicochemical properties between the deuterated and non-deuterated compounds can lead to a discernible difference in their retention times.

Question: Why am I seeing a separation between my analyte and its deuterated internal standard?

Answer: The separation you are observing is likely due to the deuterium isotope effect . Even under identical chromatographic conditions, the substitution of hydrogen with deuterium can alter the molecule's properties in several ways that affect its interaction with the stationary and mobile phases:

  • Van der Waals Interactions: Deuterium has a slightly smaller van der Waals radius than protium (B1232500) (the common isotope of hydrogen). This can lead to weaker intermolecular interactions with the stationary phase, often resulting in an earlier elution for the deuterated standard.

  • Polarizability: The C-D bond is less polarizable than the C-H bond, which can influence the compound's interaction with polar stationary phases.

  • Lipophilicity: Deuteration can lead to minor differences in the lipophilicity of the molecule, which can affect its partitioning between the mobile and stationary phases.[1]

The magnitude of this retention time shift is influenced by several factors, including the number and position of the deuterium atoms, the chromatographic conditions (e.g., mobile phase composition, gradient, and column temperature), and the nature of the stationary phase.

Question: How can I minimize or manage the retention time shift?

Answer: While completely eliminating the retention time shift may not always be possible, you can take several steps to minimize its impact on your quantitative analysis:

  • Optimize Chromatographic Conditions:

    • Mobile Phase Composition: Adjusting the organic modifier concentration or the pH of the aqueous phase can alter the selectivity and potentially reduce the separation between the analyte and the internal standard.

    • Gradient Profile: A shallower gradient can sometimes improve the co-elution of the two compounds.

    • Column Temperature: Lowering the column temperature can enhance the interactions with the stationary phase and potentially reduce the retention time difference.

  • Ensure High-Quality Deuterated Standard:

    • Isotopic Purity: Use a deuterated standard with high isotopic purity to minimize any contribution from the unlabeled analyte.

    • Positional Isomerism: Ensure the deuterium labels are in a stable position and do not exchange under the analytical conditions.

  • Data Processing Adjustments:

    • If a significant and consistent retention time shift is observed, it may be necessary to adjust the integration windows for the analyte and the internal standard separately in your data processing software. Some software platforms allow for setting different retention time expectations for the analyte and its labeled internal standard.

Experimental Protocol: Example of a Generic Sample Preparation for LC-MS Analysis

This protocol is a general guideline and should be optimized for your specific analyte and matrix.

  • Sample Spiking: To 100 µL of your sample (e.g., plasma), add 10 µL of the deuterated internal standard working solution (e.g., 100 ng/mL in methanol). Vortex briefly to mix.[2]

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 1 minute.[2]

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.[2]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) before injection into the LC-MS system.

Frequently Asked Questions (FAQs)

Q1: What is the deuterium isotope effect in chromatography?

A1: The deuterium isotope effect in chromatography refers to the difference in retention time observed between a compound and its deuterated analog.[2] As a rule, deuterated analytes tend to have slightly shorter retention times than their non-deuterated counterparts.[3] This phenomenon arises from the subtle physical and chemical differences between protium and deuterium, which can affect the molecule's interaction with the chromatographic system.

Q2: Can the retention time shift affect the accuracy of my quantitative analysis?

A2: Yes, if not properly addressed, a significant retention time shift can impact the accuracy of quantitative analysis, particularly in LC-MS/MS.[2] If the analyte and the deuterated internal standard do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement), leading to inaccurate quantification.[2] The primary purpose of a stable isotope-labeled internal standard is to co-elute with the analyte to experience and thus correct for the same matrix effects.[1]

Q3: How much of a retention time shift is considered acceptable?

A3: There is no universally defined "acceptable" retention time shift, as it depends on the specific assay, the matrix, and the chromatographic conditions. The key consideration is whether the observed shift leads to differential matrix effects between the analyte and the internal standard. If the response ratio of the analyte to the internal standard remains consistent across the calibration curve and quality control samples, a small, consistent shift may be acceptable.

Q4: Are there alternatives to using deuterated internal standards?

A4: While deuterated standards are widely used and accepted by regulatory agencies like the FDA and EMA, other stable isotope-labeled standards, such as those containing ¹³C or ¹⁵N, can also be used.[3][4] These heavier isotopes generally have a smaller impact on retention time compared to deuterium.[3] However, the synthesis of ¹³C or ¹⁵N labeled standards can be more complex and expensive.

Quantitative Data Summary

The following table summarizes the observed retention time shifts for different compounds and analytical techniques.

AnalyteInternal StandardAnalytical TechniqueObserved Retention Time Shift (Analyte vs. Standard)Reference
Dimethyl-labeled peptides-Capillary Zone Electrophoresis (CZE)Median shift of 0.2%[2]
Dimethyl-labeled peptides-Ultra-High-Performance Liquid Chromatography (UHPLC)Median shift of 0.5%[2]
FluconazoleDeuterated FluconazoleLC-MS/MSInternal standard has a slightly longer retention time[1]
Homoserine lactoneDeuterated Homoserine lactoneLC-MS/MSInternal standard has a slightly longer retention time[1]
Metformind₆-MetforminGC-NICI-MSd₀-metformin (3.60 min) vs. d₆-metformin (3.57 min)[3]

Logical Workflow Diagram

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Actionable Steps cluster_evaluate Evaluation observe Different retention times for analyte and deuterated standard diagnose Primary Cause: Deuterium Isotope Effect Secondary Causes: - Chromatographic Conditions - Standard Quality observe->diagnose action1 Optimize Chromatography - Mobile Phase - Gradient - Temperature diagnose->action1 action2 Verify Standard Quality - Isotopic Purity - Label Stability diagnose->action2 action3 Adjust Data Processing - Separate Integration Windows diagnose->action3 evaluate Assess Impact on Quantitation - Consistent Response Ratio? - Acceptable Precision & Accuracy? action1->evaluate action2->evaluate action3->evaluate

Caption: Troubleshooting workflow for addressing retention time differences.

References

Technical Support Center: Optimizing Ionization of Cholesteryl Linoleate-d11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the mass spectrometry analysis of Cholesteryl Linoleate-d11.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to ionize effectively?

A1: this compound, like other cholesteryl esters (CEs), is a nonpolar, hydrophobic molecule with an inherently weak dipole moment.[1][2] These characteristics make it difficult to generate charged ions in the gas phase, a necessary step for mass spectrometry analysis.[3] Techniques like electrospray ionization (ESI) often struggle with such neutral lipids, necessitating specific strategies to induce a charge.[4][5]

Q2: What are the recommended ionization techniques for this compound analysis?

A2: The most common and effective techniques are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI).[3]

  • ESI is often preferred as it can ionize a broader range of CEs and generally produces stronger signal intensities when optimized for adduct formation.[6]

  • APCI is well-suited for less polar molecules and typically produces protonated ions [M+H]⁺.[6][7] However, for CEs, the signal intensity from APCI may be weaker compared to ESI adducts.[6] Atmospheric Pressure Photoionization (APPI) is another alternative that can offer high sensitivity for nonpolar lipids.[8]

Q3: What is the role of this compound in an experiment?

A3: this compound is a stable isotope-labeled internal standard. It is chemically identical to the endogenous (unlabeled) Cholesteryl Linoleate but has a higher mass due to the replacement of 11 hydrogen atoms with deuterium (B1214612). This allows it to be distinguished by the mass spectrometer. Its primary purpose is for accurate quantification, as it can correct for variations in sample preparation, chromatographic separation, and ionization efficiency.

Q4: What are "adducts" and why are they critical for analyzing this compound with ESI?

A4: Adducts are ions formed when a neutral molecule, like a cholesteryl ester, associates with a charged atom or small molecule (e.g., Na⁺, NH₄⁺, Li⁺).[9][10] Since this compound does not readily form its own ion, forming an adduct is the primary way to impart a charge for ESI analysis.[11] The choice of adducting agent (e.g., ammonium (B1175870) formate (B1220265), sodium acetate (B1210297), lithium hydroxide) is a critical parameter for method optimization.[1][12][13]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal Intensity

Q: I am not detecting a signal for this compound. What are the first steps to troubleshoot this?

A: A low or absent signal is the most common challenge. Follow this logical workflow to diagnose the problem.

LowSignal_Troubleshooting Start Low or No Signal Detected CheckAdducts Step 1: Verify Adduct Formation (Are you looking for the correct m/z?) Start->CheckAdducts AddSalt Step 2: Enhance Adduct Formation (Add a salt to the mobile phase) CheckAdducts->AddSalt m/z is correct, but signal is weak Result1 Signal Improved CheckAdducts->Result1 Found signal at different m/z OptimizeMS Step 3: Use MS/MS for Specificity (Precursor Ion or Neutral Loss Scan) AddSalt->OptimizeMS Signal still weak AddSalt->Result1 Signal improved CheckSource Step 4: Evaluate Ionization Source (Is ESI appropriate? Consider APCI) OptimizeMS->CheckSource High background is an issue OptimizeMS->Result1 Signal-to-noise improved CheckSource->Result1 APCI provided better signal Result2 Still No Signal (Consult Instrument Specialist) CheckSource->Result2 No improvement

Caption: Troubleshooting workflow for low signal intensity.
  • Step 1: Verify Adduct Formation: this compound will not be detected as a protonated molecule in ESI. You must look for its adducts. Calculate the expected mass-to-charge ratio (m/z) for common adducts (see Table 2) and check your full scan data.

  • Step 2: Enhance Adduct Formation: If the adduct signal is weak, you must add a salt to your mobile phase or infusion solvent.[10]

    • For [M+NH₄]⁺ adducts, add 5-10 mM ammonium formate or ammonium acetate.[13]

    • For [M+Na]⁺ adducts, add micromolar concentrations of sodium acetate or sodium hydroxide.[12]

    • For [M+Li]⁺ adducts, add lithium hydroxide, which may enhance ionization and fragmentation.[1][2]

  • Step 3: Use MS/MS for Specificity: If the signal is present but obscured by high background, use a more specific MS/MS scan mode. This dramatically improves the signal-to-noise ratio.

    • For ammoniated adducts, perform a Precursor Ion Scan for the characteristic cholesterol fragment at m/z 369.3.[14][15]

    • For sodiated or lithiated adducts, use a Neutral Loss Scan of 368.5 Da, corresponding to the loss of the cholestane (B1235564) core.[1][12][16]

  • Step 4: Evaluate Ionization Source: If ESI fails to yield a sufficient signal even with additives, consider switching to APCI.[17] APCI ionizes neutral lipids through a different mechanism and may be more effective, particularly with normal-phase chromatography.[7]

Issue 2: Inconsistent or Unexpected MS/MS Fragmentation

Q: My MS/MS spectra are not reproducible or show unexpected fragments. What could be the cause?

A: Fragmentation is highly dependent on the adduct type and collision energy.

  • Check Your Adduct: The fragmentation pattern is dictated by the adduct ion. Ammoniated adducts yield a charged cholesterol fragment (m/z 369.3), while sodiated and lithiated adducts result in a neutral loss of the cholesterol moiety (368.5 Da).[1][11][12] Ensure you are using the correct MS/MS mode for your chosen adduct.

  • Optimize Collision Energy (CE): The energy used for fragmentation is critical. A typical starting point for cholesteryl esters is around 25 eV.[1][12] If fragmentation is incomplete, gradually increase the CE. If you see excessive, small fragments, the CE may be too high.

  • Beware of In-Source Fragmentation: A high source temperature or aggressive cone voltage can cause the molecule to fragment before it even reaches the mass analyzer. This can lead to the detection of the m/z 369.3 fragment in a full scan, which can be mistaken for free cholesterol. If this is suspected, reduce the source temperature and voltages.

Section 3: Data & Protocols

Data Presentation

Table 1: Comparison of ESI and APCI for this compound Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in a high electric field.[7]Corona discharge ionizes solvent vapor, which then transfers charge to the analyte.[7]
Analyte Polarity Best for polar to moderately polar molecules.[7]Best for nonpolar to moderately polar molecules.[6]
Typical Ion Adduct ions: [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺.[11]Primarily protonated ions: [M+H]⁺ (often with water loss, [M+H-H₂O]⁺).[6][17]
Signal Intensity Strong signal with adducting agents.[6]Generally weaker signal intensity for CEs compared to ESI adducts.[6]
Pros High sensitivity with optimization; robust adduct formation.Good for nonpolar compounds; less susceptible to matrix effects from salts.
Cons Requires additives for neutral lipids; susceptible to ion suppression.[10]May cause thermal degradation; lower sensitivity for high MW compounds.

Table 2: Common Adducts and Characteristic MS/MS Transitions for Cholesteryl Esters

Adduct TypeAdducting AgentPrecursor Ion Example (Cholesteryl Linoleate)MS/MS Scan ModeCharacteristic Fragment / Loss
Ammonium Ammonium Formate[M+NH₄]⁺Precursor Ion Scanm/z 369.3 (Cholestane cation)[11][15]
Sodium Sodium Acetate/OH[M+Na]⁺Neutral Loss ScanNeutral Loss of 368.5 Da[12][16]
Lithium Lithium Hydroxide[M+Li]⁺Neutral Loss ScanNeutral Loss of 368.5 Da[1][2]

Note: The m/z values for this compound will be 11 Da higher than the unlabeled compound.

Experimental Protocols

Protocol 1: Direct Infusion ESI-MS for Adduct Optimization

This protocol is designed to quickly determine the best adducting agent for maximizing the signal of this compound.

  • Prepare Stock Solution: Create a 10 µM stock solution of this compound in a solvent like methanol (B129727) or isopropanol.

  • Prepare Infusion Solvents:

    • Solvent A (Ammonium): Methanol with 10 mM ammonium formate.

    • Solvent B (Sodium): Methanol with 10 µM sodium hydroxide.[12]

    • Solvent C (Lithium): Methanol with 100 µM lithium hydroxide.[1]

  • Direct Infusion Analysis:

    • Set up your mass spectrometer for direct infusion at a low flow rate (e.g., 5-10 µL/min).

    • Infuse the stock solution diluted in Solvent A and acquire a full scan mass spectrum in positive ion mode. Identify the m/z corresponding to the [M+NH₄]⁺ adduct.

    • Clean the system and repeat the infusion using Solvent B, looking for the [M+Na]⁺ adduct.

    • Clean the system and repeat the infusion using Solvent C, looking for the [M+Li]⁺ adduct.

  • Evaluation: Compare the absolute signal intensity of the three different adducts to determine the most efficient ionization condition for your instrument.

Protocol 2: LC-MS/MS Method for Quantification

This protocol outlines a starting point for a reverse-phase LC-MS/MS method for quantifying Cholesteryl Linoleate using this compound as an internal standard.

  • Sample Preparation: Perform a lipid extraction from your biological matrix using a standard method (e.g., Bligh-Dyer).[18] Reconstitute the dried lipid extract in the initial mobile phase. Spike the internal standard (this compound) into the sample prior to extraction.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

    • Gradient: Start with a high percentage of Mobile Phase A, ramp quickly to 100% Mobile Phase B, and hold to elute the highly nonpolar cholesteryl esters. Re-equilibrate before the next injection.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry Conditions (Based on Ammonium Adduct):

    • Ionization Mode: Positive ESI.

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • SRM Transition 1 (Analyte): Monitor the transition from the [M+NH₄]⁺ of unlabeled Cholesteryl Linoleate to the m/z 369.3 fragment.

    • SRM Transition 2 (Internal Standard): Monitor the transition from the [M+NH₄]⁺ of this compound to its corresponding cholesterol fragment (this fragment may or may not contain deuterium depending on its location; typically it will also be m/z 369.3 if the deuteration is on the fatty acid chain).

    • Parameter Optimization: Optimize collision energy and other source parameters (e.g., capillary voltage, gas flows, source temperature) to maximize the signal for these transitions.

Section 4: Visualizations

Fragmentation_Pathways cluster_ammoniated Ammoniated Adduct Pathway cluster_sodiated Sodiated / Lithiated Adduct Pathway Ammonium_Adduct [M+NH₄]⁺ Cholestane_Ion Cholestane Cation (m/z 369.3) Ammonium_Adduct->Cholestane_Ion Collision-Induced Dissociation (CID) Scan Mode: Precursor Ion Scan Metal_Adduct [M+Na]⁺ or [M+Li]⁺ FattyAcyl_Ion Sodiated/Lithiated Fatty Acyl Ion + Neutral Cholestane Metal_Adduct->FattyAcyl_Ion Collision-Induced Dissociation (CID) Scan Mode: Neutral Loss Scan (368.5 Da)

References

Technical Support Center: Troubleshooting Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterium-labeled internal standards in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments and ensure the accuracy and reliability of their quantitative data.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor accuracy when using deuterated internal standards?

Poor accuracy in quantitative analyses using deuterated internal standards typically stems from a few prevalent issues:

  • Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix.[1][2]

  • Isotopic Purity: The internal standard may contain significant amounts of the unlabeled analyte as an impurity.[2][3]

  • Chromatographic Shift (Isotope Effect): The deuterated standard can have a slightly different retention time than the analyte, leading to poor co-elution.[2][4]

  • Differential Matrix Effects: Variations in the sample matrix can affect the ionization of the analyte and the internal standard differently, especially if they do not co-elute perfectly.[2][5]

Q2: Why is the position of the deuterium label on the molecule so important?

The stability of the deuterium label is highly dependent on its position within the molecule.[2] Labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are often unstable and prone to exchange with hydrogen atoms from the solvent.[2][3][6] To prevent isotopic exchange, deuterium labels should ideally be placed on chemically stable positions, such as aromatic rings or aliphatic chains.[2][3]

Q3: Can a deuterium-labeled internal standard fail to correct for matrix effects?

Yes, despite their structural similarity to the analyte, deuterium-labeled internal standards do not always correct for matrix effects.[2][7] If the analyte and the internal standard do not co-elute perfectly due to the isotope effect, they can be affected differently by ion suppression or enhancement in the mass spectrometer's ion source.[2] This is particularly problematic when there are sharp changes in ion suppression across the chromatographic peak.[2]

Q4: What are the ideal purity requirements for a deuterium-labeled internal standard?

High isotopic and chemical purity are crucial for reliable and accurate quantification. The presence of the unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration, especially at low levels.[2][3]

Purity TypeRecommended SpecificationRationale
Chemical Purity >99%Ensures that no other compounds are present that could interfere with the analysis.[8]
Isotopic Purity ≥98%Minimizes the contribution of the unlabeled analyte in the internal standard solution.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Inaccurate Quantification - Poor Accuracy and Precision

Symptoms:

  • High variability in replicate measurements (%CV).

  • Systematic bias (consistently high or low results).

  • Inconsistent analyte to internal standard response ratio.[8]

Below is a troubleshooting workflow to address these symptoms.

Troubleshooting_Accuracy_Precision Troubleshooting Workflow for Poor Accuracy and Precision cluster_Symptoms Symptoms cluster_Investigation Initial Investigation cluster_Purity Purity Troubleshooting cluster_Coelution Co-elution Troubleshooting cluster_Stability Stability Troubleshooting Symptom Poor Accuracy & Precision CheckPurity Assess IS Purity Symptom->CheckPurity CheckCoelution Verify Co-elution Symptom->CheckCoelution CheckStability Evaluate IS Stability (H/D Exchange) Symptom->CheckStability PurityFail Impurity Detected CheckPurity->PurityFail Fail PurityPass Purity Acceptable CheckPurity->PurityPass Pass CoelutionFail Significant Shift CheckCoelution->CoelutionFail Fail CoelutionPass Co-elution OK CheckCoelution->CoelutionPass Pass StabilityFail Exchange Observed CheckStability->StabilityFail Fail StabilityPass IS Stable CheckStability->StabilityPass Pass ActionPurity Contact Supplier / New Lot PurityFail->ActionPurity ActionCoelution Optimize Chromatography / Consider 13C/15N IS CoelutionFail->ActionCoelution ActionStability Modify pH/Solvent / Use IS with Stable Label StabilityFail->ActionStability

Caption: Troubleshooting workflow for poor accuracy and precision.

Issue 2: Decreasing Internal Standard Signal Over Time

Symptom:

  • The peak area of the deuterated internal standard consistently decreases throughout the analytical run, while the analyte signal may unexpectedly increase.[3]

This is a strong indicator of isotopic exchange (H/D back-exchange) .

Troubleshooting Steps:

  • Evaluate Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are highly susceptible to exchange.[3] Whenever possible, choose a standard with deuterium labels on stable positions like aromatic rings.[3]

  • Control pH and Temperature: Isotopic exchange is often catalyzed by acidic or basic conditions and accelerated by higher temperatures.[3]

    • Store standards and samples at low temperatures (e.g., 4°C or -20°C).[3]

    • Avoid highly acidic or basic conditions during sample preparation and storage. The minimum exchange rate for many compounds is in a near-neutral pH range.[3]

  • Assess Solvent Stability: Incubate the deuterated internal standard in your sample diluent and mobile phase for a duration equivalent to your analytical run to check for stability.[3]

  • Consider Alternative Standards: If exchange is persistent, consider using an internal standard labeled with a more stable isotope, such as ¹³C or ¹⁵N, which are not prone to exchange.[3]

Functional GroupExchangeabilityConditions Favoring Exchange
Alcohols (-OH) Highly LabileNeutral, acidic, or basic conditions
Amines (-NH2, -NHR) Highly LabileNeutral, acidic, or basic conditions
Carboxylic Acids (-COOH) Highly LabileNeutral, acidic, or basic conditions
Amides (-CONH-) LabileAcid or base-catalyzed
α-Hydrogens to Carbonyls Moderately LabileAcid or base-catalyzed (via enolization)

Table data synthesized from multiple sources.[1]

Issue 3: Analyte Signal Detected in Blanks Containing Only the Internal Standard

Symptom:

  • A signal for the native analyte is observed in blank samples that are only spiked with the deuterated internal standard.[3]

This points to an isotopic purity issue with the deuterated standard, meaning it contains the unlabeled analyte as an impurity.[3]

Purity_Check_Workflow Workflow for Investigating Isotopic Purity Start Start: Analyte Signal in IS-Only Blank ConsultCoA Consult Certificate of Analysis (CoA) for Isotopic Purity Start->ConsultCoA AnalyzeAlone Analyze High Concentration of IS Alone Start->AnalyzeAlone CheckSignal Monitor for Signal at Analyte's Mass Transition AnalyzeAlone->CheckSignal SignalPresent Signal Detected CheckSignal->SignalPresent Yes NoSignal No Significant Signal CheckSignal->NoSignal No ContactSupplier Contact Supplier for Higher Purity Batch SignalPresent->ContactSupplier Proceed Proceed with Caution / Consider Background Subtraction NoSignal->Proceed

Caption: Workflow for investigating isotopic purity issues.

Experimental Protocol: Assessing Isotopic Purity

  • Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.[4][8]

  • Methodology:

    • Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.[8]

    • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.[8]

    • Monitor Analyte Transition: Specifically monitor the mass transition of the unlabeled analyte.[8]

    • Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data, especially at the lower limit of quantification.[8]

Issue 4: Poor Co-elution of Analyte and Internal Standard

Symptom:

  • Overlaying the chromatograms of the analyte and the internal standard shows a visible separation in their retention times.[4]

This is known as the "isotope effect" . If they do not co-elute perfectly, they may be affected differently by matrix components, leading to inadequate correction for ion suppression or enhancement.[4]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the degree of separation.[4]

  • Optimize Chromatography:

    • Adjust the mobile phase composition or gradient.[4]

    • Modify the column chemistry or temperature to alter selectivity.[4]

  • Consider Alternative Isotopes: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[4]

Isotope TypeChromatographic Co-elutionRationale
Deuterium (²H) Often elutes slightly earlier than the analyte.The C-D bond is slightly shorter and stronger than the C-H bond, which can affect intermolecular interactions and lead to a retention time shift.
Carbon-13 (¹³C) / Nitrogen-15 (¹⁵N) Co-elutes perfectly with the analyte.[9]The mass difference does not significantly alter the physicochemical properties that govern chromatographic retention.

Table data synthesized from multiple sources.[9]

References

Technical Support Center: Troubleshooting Non-linear Calibration with Cholesteryl Linoleate-d11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves when using Cholesteryl Linoleate-d11 as an internal standard in analytical experiments, particularly with liquid chromatography-mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that can lead to non-linear calibration curves and offers systematic approaches to identify and resolve them.

Question 1: My calibration curve for the target analyte is non-linear despite using this compound as an internal standard. What are the potential causes and how can I troubleshoot this?

Answer:

Non-linearity in calibration curves, even with a deuterated internal standard, is a common issue in LC-MS analysis.[1][2][3] The primary causes can be categorized into three main areas: Matrix Effects , Detector Saturation , and Issues with the Internal Standard .

Here is a step-by-step troubleshooting workflow:

Workflow for Troubleshooting Non-linear Calibration Curves

cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Resolution Phase NonLinearity Non-linear Calibration Curve with this compound CheckIS 1. Evaluate Internal Standard Performance NonLinearity->CheckIS CheckMatrix 2. Investigate Matrix Effects NonLinearity->CheckMatrix CheckDetector 3. Assess for Detector Saturation NonLinearity->CheckDetector OptimizeIS Optimize IS Concentration CheckIS->OptimizeIS If IS response is inconsistent SamplePrep Improve Sample Preparation CheckMatrix->SamplePrep If matrix effects are present Chromatography Optimize Chromatography CheckMatrix->Chromatography If co-elution with interferences Dilute Dilute Sample/Calibrators CheckDetector->Dilute If analyte signal is too high Detune Detune Mass Spectrometer CheckDetector->Detune As an alternative to dilution

Caption: A troubleshooting flowchart for addressing non-linear calibration curves.

1. Evaluate Internal Standard (IS) Performance:

  • Consistent Response: The fundamental assumption of using an internal standard is that its response remains consistent across all samples and calibration standards, correcting for variations in sample preparation and instrument response.[4][5] Verify that the peak area of this compound is consistent across all injections. Significant variation can indicate pipetting errors during the addition of the IS or issues with the IS solution's stability.

  • Co-elution: The IS should co-elute with the analyte to effectively compensate for matrix effects.[6] A slight shift in retention time between the deuterated standard and the native analyte is possible but should be minimal.[6]

2. Investigate Matrix Effects:

Matrix effects, caused by co-eluting endogenous components from the sample matrix, can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[7][8][9][10] Phospholipids are a common source of matrix effects in lipid analysis.[7][8]

  • Post-Column Infusion: This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Matrix Effect Evaluation Protocol: A standard protocol involves comparing the analyte response in a pure solution to the response in a sample matrix where the analyte has been spiked post-extraction.

Sample Set Preparation Purpose
Set A Analyte in pure solventReference for 100% response
Set B Blank matrix extractTo check for interferences at the analyte's m/z
Set C Blank matrix extract spiked with analyte post-extractionTo measure the effect of the matrix on the analyte signal

Calculation: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

A value significantly different from 100% indicates the presence of matrix effects.

3. Assess for Detector Saturation:

At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response and a plateauing of the calibration curve.[11][12][13][14]

  • Peak Shape: Saturated peaks often appear flattened or "squared-off" at the top.[11]

  • Analyte Response: The absolute response of the analyte is a key indicator. For some instruments, responses exceeding a certain threshold (e.g., 1E+6 counts per second) are prone to saturation.[15]

Troubleshooting Actions:

  • Optimize IS Concentration: Ensure the concentration of this compound is appropriate for the expected analyte concentration range.

  • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[7]

  • Optimize Chromatography: Modify the chromatographic method (e.g., adjust the gradient, change the column) to better separate the analyte from matrix interferences.[8]

  • Dilute Samples: Diluting the sample can reduce the concentration of both the analyte (to avoid detector saturation) and matrix components.[8]

  • Detune the Mass Spectrometer: In cases of detector saturation, it may be necessary to deliberately reduce the instrument's sensitivity by adjusting parameters like capillary voltage or cone gas flow.[11][13]

  • Use a Non-linear Regression Model: If non-linearity cannot be eliminated, using a quadratic or other non-linear regression model for the calibration curve may be appropriate.[1][3][16] However, the choice of model should be statistically justified.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Cholesteryl Linoleate, a major cholesteryl ester found in low-density lipoproteins (LDL) and atherosclerotic lesions.[17][18][19] It is used as an internal standard in mass spectrometry-based quantitative analysis.[17]

  • Principle of a Deuterated Internal Standard: Deuterated standards are ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts.[20][21] This ensures they behave similarly during sample preparation, chromatography, and ionization. The mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.

Q2: Can the use of a deuterated internal standard like this compound completely eliminate non-linearity in my calibration curve?

While a stable isotope-labeled internal standard (SIL-IS) like this compound can correct for many sources of variability, it does not guarantee a linear calibration curve under all conditions.[22] Severe matrix effects or detector saturation can still lead to non-linearity because the analyte and the internal standard may not be affected proportionally at very high or very low concentrations.[22]

Q3: What type of regression model should I use for a non-linear calibration curve?

If your calibration curve is consistently non-linear, a quadratic (second-order polynomial) regression model is often used.[1][15]

  • Linear Regression: y = mx + c

  • Quadratic Regression: y = ax² + bx + c

It is crucial to evaluate the goodness of fit for any model used. This can be done by examining the coefficient of determination (R²) and, more importantly, by analyzing the residual plot. A random distribution of residuals around zero indicates a good fit.

Q4: How can I prepare my samples to minimize matrix effects when analyzing cholesteryl esters?

Effective sample preparation is key to reducing matrix effects.[7][8]

Experimental Protocol: Lipid Extraction from Plasma/Serum

This protocol is a modified Folch extraction method suitable for cholesteryl esters.

  • Sample Preparation:

    • Thaw plasma or serum samples on ice.

    • In a glass tube, add 100 µL of the sample.

  • Internal Standard Spiking:

    • Add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to each sample, calibrator, and quality control sample at the beginning of the extraction process.[5][20]

  • Protein Precipitation and Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex thoroughly for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution.

    • Vortex for another 1 minute.

  • Phase Separation:

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume of the mobile phase (e.g., 100 µL of isopropanol:acetonitrile:water).

Logical Diagram of the Lipid Extraction Process

Start Start: Plasma/Serum Sample AddIS Spike with This compound Start->AddIS AddSolvent Add Chloroform:Methanol (2:1) AddIS->AddSolvent Vortex1 Vortex AddSolvent->Vortex1 AddSalt Add 0.9% NaCl Vortex1->AddSalt Vortex2 Vortex AddSalt->Vortex2 Centrifuge Centrifuge for Phase Separation Vortex2->Centrifuge Collect Collect Lower Organic Layer Centrifuge->Collect Dry Dry Under Nitrogen Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: A workflow diagram for the extraction of lipids from plasma or serum.

Q5: What are the key parameters to consider for the LC-MS/MS analysis of Cholesteryl Linoleate?

Due to their hydrophobicity and poor ionization, a reverse-phase LC method is typically employed for cholesteryl esters.[23][24]

Parameter Typical Conditions Rationale
LC Column C18 or C8 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µmGood retention and separation of hydrophobic molecules.
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formatePromotes ionization.
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acidStrong organic solvent for eluting hydrophobic lipids.
Gradient Start with a lower percentage of B, ramp up to a high percentage to elute cholesteryl esters.
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)Cholesteryl esters often form ammonium adducts [M+NH4]+ in positive mode.[24]
MS/MS Transitions Monitor specific precursor-to-product ion transitions for both the analyte and this compound.Provides selectivity and sensitivity.

References

Technical Support Center: Purity Considerations for Commercially Available Cholesteryl Linoleate-d11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding purity issues associated with commercially available Cholesteryl Linoleate-d11. As a critical internal standard in lipidomic studies, ensuring its purity is paramount for accurate and reproducible experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a deuterated form of cholesteryl linoleate (B1235992), where 11 hydrogen atoms on the linoleate acyl chain have been replaced with deuterium (B1214612). It is widely used as an internal standard in mass spectrometry-based lipidomics for the quantification of endogenous cholesteryl linoleate.[1][2] The purity of the standard is critical because impurities can interfere with the accurate measurement of the target analyte, leading to erroneous quantification. The presence of unlabeled cholesteryl linoleate as an impurity, for instance, can lead to an overestimation of the endogenous compound.

Q2: What are the common types of impurities found in commercially available this compound?

Commercially available this compound may contain several types of impurities, which can be broadly categorized as:

  • Isotopic Impurities: These include molecules with fewer than the specified 11 deuterium atoms (d1-d10) or the unlabeled (d0) cholesteryl linoleate. The presence of the unlabeled analyte is a significant concern as it directly interferes with quantification.

  • Oxidation Products: Due to the polyunsaturated nature of the linoleate chain, this compound is susceptible to oxidation. Common oxidation products include cholesteryl linoleate hydroperoxides (CL-OOH) and hydroxides (CL-OH).

  • Synthesis-Related Impurities: The chemical synthesis of deuterated cholesteryl esters can introduce byproducts. These may include isomers of cholesteryl linoleate, unreacted starting materials like deuterated linoleic acid or cholesterol, and side-products from the esterification reaction.

  • Other Lipid Contaminants: The manufacturing and purification process might introduce other lipid species as contaminants.

Q3: How can I assess the purity of my this compound standard?

The purity of your this compound standard should be verified using a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the isotopic distribution and identify potential impurities by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): To separate the main compound from other lipid species and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, assess deuteration levels, and detect proton-containing impurities.[3][4]

It is highly recommended to consult the Certificate of Analysis (CoA) provided by the supplier, which should detail the purity specifications and the methods used for its determination.[5][6]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound in experimental settings.

Observed Problem Potential Cause Troubleshooting Steps
Unexpected peak at the m/z of unlabeled cholesteryl linoleate in the internal standard. 1. Low isotopic purity of the deuterated standard. 2. In-source fragmentation of the deuterated standard (loss of deuterium).[5] 3. Isotopic overlap from the analyte's natural abundance isotopes.[7]1. Assess Purity: Inject a high concentration of the internal standard solution alone to check for a signal at the analyte's mass transition. Review the Certificate of Analysis for isotopic purity. 2. Optimize MS Conditions: Modify ion source parameters (e.g., cone voltage, collision energy) to minimize in-source fragmentation. 3. Correct for Isotopic Overlap: Use software tools to correct for the contribution of the analyte's natural isotopic abundance to the internal standard's signal.
Chromatographic separation of this compound and the endogenous analyte. The "isotope effect" can sometimes lead to slight differences in retention times between deuterated and non-deuterated compounds.Modify Chromatographic Conditions: - Gradient: Use a shallower gradient to broaden the peaks and encourage co-elution. - Mobile Phase: Make minor adjustments to the organic modifier or aqueous component to alter selectivity. - Column Temperature: Adjust the column temperature to influence selectivity.
Presence of additional peaks in the HPLC chromatogram of the standard. 1. Oxidation of the standard. 2. Presence of synthesis-related impurities or other lipid contaminants.1. Check Storage Conditions: Ensure the standard is stored at the recommended temperature (-20°C or lower) and protected from light and oxygen. Prepare fresh working solutions. 2. Purification: If purity is a major concern, consider purifying the standard using normal-phase HPLC.
Inconsistent or poor signal intensity of the internal standard. 1. Degradation of the standard. 2. Inefficient ionization in the mass spectrometer. 3. Adsorption to vials or tubing.1. Verify Stability: Prepare fresh solutions and compare their response to older solutions. 2. Optimize Ionization: Adjust ion source parameters (e.g., spray voltage, gas flow) to maximize the signal for cholesteryl esters. 3. Use Appropriate Labware: Use silanized glass vials and low-adsorption autosampler vials and tubing.

Section 3: Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol describes a method for assessing the chemical purity of this compound using High-Performance Liquid Chromatography with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol (B130326)

  • This compound standard

  • UV detector set to 205 nm

Procedure:

  • Prepare a solution of this compound in isopropanol at a concentration of approximately 1 mg/mL.

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with a mobile phase composition of 50% A and 50% B at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the standard solution.

  • Run an isocratic elution with 50% A and 50% B for 30 minutes.

  • Monitor the eluent at 205 nm.

  • Analyze the chromatogram for the presence of any impurity peaks. The purity can be calculated based on the peak area percentage.

Protocol 2: Isotopic Purity and Impurity Identification by LC-MS/MS

This protocol outlines a method for determining the isotopic purity and identifying potential impurities in this compound using Liquid Chromatography-Tandem Mass Spectrometry.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • This compound standard

Procedure:

  • Prepare a solution of this compound in isopropanol at a concentration of approximately 10 µg/mL.

  • Set up the LC-MS/MS system with the C18 column.

  • Equilibrate the column with 30% B.

  • Inject 5 µL of the standard solution.

  • Run a gradient elution:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B

  • Acquire data in positive ion mode.

  • For Isotopic Purity: Perform a full scan analysis and examine the mass spectrum of the this compound peak. Determine the relative abundance of the d11 isotopologue compared to lower deuterated and unlabeled species.

  • For Impurity Identification: Perform a data-dependent acquisition (DDA) or targeted MS/MS analysis to fragment ions of interest and identify potential impurities based on their fragmentation patterns. A common fragment for cholesteryl esters is the cholesterol backbone at m/z 369.3.[8]

Section 4: Visualizations

Diagram 1: Experimental Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Interpretation prep Prepare Cholesteryl Linoleate-d11 Solution hplc HPLC-UV Analysis prep->hplc Inject lcms LC-MS/MS Analysis prep->lcms Inject hplc_data Assess Chemical Purity (Peak Area %) hplc->hplc_data lcms_data Determine Isotopic Purity & Identify Impurities lcms->lcms_data

Caption: Workflow for assessing the purity of this compound.

Diagram 2: Potential Degradation Pathway of Cholesteryl Linoleate

Degradation_Pathway CL This compound Oxidation Oxidation (e.g., light, air) CL->Oxidation CL_OOH Cholesteryl Linoleate Hydroperoxides (CL-OOH) Oxidation->CL_OOH CL_OH Cholesteryl Linoleate Hydroxides (CL-OH) CL_OOH->CL_OH Further_Degradation Further Degradation Products CL_OH->Further_Degradation

Caption: Simplified oxidation pathway of Cholesteryl Linoleate.

This technical support center provides a foundational understanding of the purity considerations for this compound. For specific concerns regarding a particular product, always refer to the documentation provided by the manufacturer and contact their technical support for further assistance.

References

Minimizing ion suppression for cholesteryl ester analysis

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for minimizing ion suppression in cholesteryl ester (CE) analysis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the accuracy and sensitivity of your LC-MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression in cholesteryl ester analysis?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of the target analytes (cholesteryl esters) in the mass spectrometer's ion source.[1] The primary causes include:

  • High concentrations of co-eluting compounds: Components from the sample matrix (e.g., plasma, tissue homogenate) that elute from the chromatography column at the same time as the CEs can compete for ionization, reducing the signal of the analytes of interest.[1]

  • Phospholipids: These are major components of biological membranes and are a significant cause of ion suppression in bioanalysis, particularly when using positive electrospray ionization (+ESI).

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can form adducts or contaminate the ion source, leading to reduced signal intensity.

  • Poor Chromatographic Resolution: Inadequate separation between CEs and other matrix components can lead to significant signal suppression. Optimizing chromatographic conditions is crucial to minimize this effect.[1]

Q2: My cholesteryl ester signal is low and inconsistent. Could this be a matrix effect, and what are the first steps to troubleshoot?

A2: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[2] Here are the immediate troubleshooting steps you can take:

  • Sample Dilution: A simple dilution of your sample can lower the concentration of interfering matrix components. This is often a quick and effective first step, provided your CE concentration remains above the instrument's detection limit.[2]

  • Optimize Chromatography: Adjust your chromatographic method to improve the separation of your CEs from matrix interferences. This could involve modifying the mobile phase gradient, changing the solvent composition, or trying a different column chemistry.[1][2]

  • Review Sample Preparation: Ensure your sample preparation technique is adequate for removing common interferences like phospholipids.[3] If you are using a simple protein precipitation method, consider incorporating a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][3]

Q3: How can I choose the best sample preparation technique to minimize ion suppression?

A3: The most effective way to combat ion suppression is by improving your sample preparation to remove interfering matrix components.[3] The choice of technique depends on your sample matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids, a major source of ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT. Using a non-polar solvent like hexane (B92381) can initially extract hydrophobic interferences, and a subsequent extraction with a moderately non-polar solvent can isolate the analytes.[3]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for removing matrix components.[1] Specialized SPE phases, such as those with zirconia-coated silica, are designed to specifically retain and remove phospholipids.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving ion suppression issues during cholesteryl ester analysis.

Step 1: Identify the Problem

The first step is to confirm that the observed issue (e.g., low signal, poor reproducibility) is due to ion suppression.

  • Symptom: Low or inconsistent analyte signal, poor peak shape, or high variability between replicate injections of the same sample.

  • Diagnostic Test (Post-Column Infusion): Continuously infuse a standard solution of your cholesteryl ester analyte into the mass spectrometer after the analytical column. Inject a blank, extracted matrix sample. A dip in the otherwise stable analyte signal at the retention time of your CEs indicates the presence of co-eluting, suppressing agents.

Step 2: Isolate the Cause

Once ion suppression is confirmed, use the following workflow to pinpoint the source of the problem.

G cluster_0 Troubleshooting Workflow start Low/Inconsistent CE Signal check_prep Is Sample Prep Adequate? start->check_prep check_chrom Is Chromatography Optimized? check_prep->check_chrom Yes improve_prep Enhance Sample Cleanup (e.g., SPE, LLE) check_prep->improve_prep No check_is Using Stable Isotope-Labeled IS? check_chrom->check_is Yes optimize_chrom Modify Gradient / Mobile Phase check_chrom->optimize_chrom No implement_is Incorporate Appropriate IS check_is->implement_is No solution Problem Resolved check_is->solution Yes improve_prep->check_chrom optimize_chrom->check_is implement_is->solution G cluster_0 Mechanism of Ion Suppression in ESI ESI_Droplet Initial ESI Droplet (Analytes + Matrix) Solvent_Evap Solvent Evaporation ESI_Droplet->Solvent_Evap Concentrated_Droplet Concentrated Droplet (Competition for Surface) Solvent_Evap->Concentrated_Droplet Gas_Phase_Ions Gas Phase Ion Generation Concentrated_Droplet->Gas_Phase_Ions Suppressed_Signal Suppressed Analyte Signal (Matrix Ions Dominate) Gas_Phase_Ions->Suppressed_Signal High Matrix Analyte_Signal Optimal Analyte Signal (Clean Sample) Gas_Phase_Ions->Analyte_Signal Low Matrix

References

Technical Support Center: Enhancing Extraction Recovery of Cholesteryl Linoleate-d11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the extraction recovery of Cholesteryl Linoleate-d11.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

A1: this compound is a deuterated form of Cholesteryl Linoleate, which is a major cholesteryl ester found in LDL and atherosclerotic lesions.[1][2] It is commonly used as an internal standard for the quantification of its non-deuterated counterpart in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it helps to correct for sample loss during extraction and instrumental variability.[3][4]

Q2: Which are the most common methods for extracting cholesteryl esters from biological samples?

A2: The most prevalent methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5][6] LLE methods like the Folch or Bligh-Dyer techniques use a mixture of chloroform (B151607) and methanol (B129727) to extract lipids from aqueous samples.[7][8][9] SPE is often used to separate different lipid classes, including cholesteryl esters, from the total lipid extract.[10][11][12]

Q3: Does the choice of solvent significantly impact the extraction recovery?

A3: Yes, the solvent choice is critical. Cholesteryl esters are non-polar lipids, and solvents like n-hexane and isopropanol (B130326) are recommended for their extraction.[5] Mixtures of polar and non-polar solvents, such as chloroform/methanol or hexane (B92381)/isopropanol, are often used to efficiently extract a broad range of lipids.[13][14] For instance, a hexane/isopropanol mixture has been shown to be effective for recovering non-polar lipids like cholesteryl esters.[5]

Q4: Can pH affect the extraction efficiency of this compound?

A4: The stability and extractability of cholesteryl esters can be influenced by pH, primarily due to the potential for hydrolysis under certain conditions.[15][16] While cholesteryl esters themselves are neutral, extreme pH values can lead to their degradation. For instance, acidic conditions can catalyze ester hydrolysis.[16] It is generally advisable to perform extractions under neutral or mildly acidic conditions to maintain the integrity of the ester bond.

Troubleshooting Guides

Issue: Low Recovery of this compound

Q: My recovery of the this compound internal standard is consistently below acceptable limits (e.g., <80%). What are the potential causes and how can I troubleshoot this?

A: Low recovery of your internal standard can stem from several factors throughout the experimental workflow. Here is a step-by-step guide to identify and resolve the issue.

Step 1: Verify the Integrity of the Internal Standard

  • Potential Problem: The this compound standard may have degraded due to improper storage.

  • Solution: Ensure the standard is stored under the recommended conditions as per the manufacturer's certificate of analysis.[1] Run a direct injection of the standard on your analytical instrument (e.g., LC-MS) to confirm its presence and signal intensity.

Step 2: Evaluate the Extraction Solvent System

  • Potential Problem: The polarity of the extraction solvent may not be optimal for the non-polar this compound.

  • Solution: Cholesteryl esters are highly hydrophobic.[6] Ensure your solvent system is suitable for non-polar lipids. While chloroform/methanol mixtures (as in Folch or Bligh-Dyer methods) are broadly effective, a higher proportion of a non-polar solvent might improve recovery.[5][14] Consider using or optimizing a hexane/isopropanol (e.g., 3:2 v/v) extraction, which is specifically advised for non-polar lipids like cholesteryl esters.[5]

Step 3: Assess the Sample Preparation and Extraction Procedure

  • Potential Problem: Incomplete cell lysis or tissue homogenization can trap lipids, preventing their efficient extraction.

  • Solution: Employ rigorous cell disruption methods such as sonication or bead beating before solvent extraction to ensure the internal standard can fully equilibrate with the sample matrix and be accessible to the solvent.[7][17] Also, ensure thorough vortexing and sufficient incubation time during the extraction process to allow for phase separation and lipid transfer.[14]

Step 4: Investigate Potential Losses During Phase Separation and Transfer

  • Potential Problem: Physical loss of the organic phase containing the analyte can occur during collection.

  • Solution: After centrifugation to separate the aqueous and organic layers, carefully collect the organic phase (typically the lower layer with chloroform-based methods) without disturbing the interface.[12][18] Re-extracting the aqueous layer and the protein interface with the organic solvent can increase the recovery of lipids.[11]

Step 5: Check for Analyte Degradation

  • Potential Problem: Cholesteryl esters can be sensitive to heat and extreme pH.[15][19]

  • Solution: Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen at a moderate temperature (e.g., 30-40°C).[18] Ensure the pH of your sample and extraction buffers is near neutral to prevent acid- or base-catalyzed hydrolysis of the ester bond.[20][21]

Quantitative Data Summary

The following tables summarize quantitative data on the recovery of cholesteryl esters using different extraction methodologies.

Table 1: Recovery of Cholesteryl Esters (CE) from Plasma using Solid-Phase Extraction (SPE)

Lipid ClassMean Recovery (%)Standard Deviation (SD)
Cholesteryl Esters (CE)84.94.9
Triacylglycerol (TAG)86.84.9
Phosphatidylcholine (PC)74.27.5
Non-esterified fatty acids (NEFA)73.68.3
Data sourced from a study on the separation of plasma lipids using aminopropyl silica (B1680970) columns for SPE.[11]

Table 2: Comparison of Lipid Extraction Efficiency with Different Solvents from Microalgae

Solvent SystemTotal Lipid Recovery (% of reference)Notes
Chloroform/Methanol (1:1)100%Reference method
Hexane/Isopropanol58%Best recovery among non-halogenated solvents
Dichloromethane/Methanol (2:1)~100%Performed equally well as the reference
Acetone~30%Low recovery
Ethyl Acetate (B1210297)~30%Low recovery
Data adapted from a study on lipid extraction from Nannochloropsis gaditana.[13] This illustrates the significant impact of solvent choice on overall lipid yield, which would include cholesteryl esters.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Modified Folch Method)

This protocol is suitable for the extraction of total lipids, including this compound, from plasma or cell homogenates.

  • Sample Preparation: To 100 µL of plasma or cell homogenate in a glass tube, add the required amount of this compound internal standard.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenization: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of water (or 0.9% NaCl solution) to the tube to induce phase separation. Vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.[11]

  • Lipid Collection: Carefully aspirate the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein disk at the interface.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 1 mL of chloroform to the remaining aqueous layer, vortex, centrifuge, and collect the lower phase, combining it with the first extract.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water) for LC-MS analysis.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Cholesteryl Ester Enrichment

This protocol is designed to isolate non-polar lipids like cholesteryl esters from a total lipid extract obtained from a method like Protocol 1.

  • Column Conditioning: Pre-wash a silica SPE cartridge (e.g., 100 mg) by passing 2 mL of hexane through the column.[12]

  • Sample Loading: Reconstitute the dried total lipid extract in a minimal volume of a non-polar solvent like toluene (B28343) or hexane (e.g., 200 µL) and apply it to the conditioned SPE cartridge.

  • Elution of Cholesteryl Esters: Elute the non-polar fraction, which contains the cholesteryl esters, by adding 2-3 mL of hexane to the column.[12] Some protocols may use a slightly more polar solvent like hexane with a small percentage of ethyl acetate (e.g., 90:10 v/v) to ensure complete elution.[22]

  • Elution of Other Lipids (Optional): If other lipid classes are of interest, they can be subsequently eluted with solvents of increasing polarity. For example, free sterols like cholesterol can be eluted with 8 mL of 30% isopropanol in hexane.[12]

  • Drying and Reconstitution: Collect the fraction containing the cholesteryl esters and dry it under a stream of nitrogen. Reconstitute the sample in an appropriate solvent for your analytical method.

Visualizations

Below are diagrams illustrating key experimental and logical workflows.

G Troubleshooting Low Recovery of this compound start Low Recovery Detected check_std Step 1: Verify Standard Integrity (Direct Injection Analysis) start->check_std std_ok Standard is OK check_std->std_ok Pass std_bad Standard Degraded check_std->std_bad Fail check_solvent Step 2: Evaluate Solvent System (Is it optimal for non-polar lipids?) std_ok->check_solvent replace_std Replace Standard & Re-run std_bad->replace_std solvent_ok Solvent is Appropriate check_solvent->solvent_ok Pass solvent_bad Solvent Suboptimal check_solvent->solvent_bad Fail check_prep Step 3: Assess Sample Prep (Homogenization, Vortexing) solvent_ok->check_prep optimize_solvent Optimize Solvent (e.g., Use Hexane/Isopropanol) solvent_bad->optimize_solvent optimize_solvent->check_prep prep_ok Prep is Sufficient check_prep->prep_ok Pass prep_bad Prep Insufficient check_prep->prep_bad Fail check_loss Step 4: Check for Physical Loss (During phase transfer) prep_ok->check_loss improve_prep Improve Lysis/Homogenization (e.g., Sonication) prep_bad->improve_prep improve_prep->check_loss loss_ok No Obvious Loss check_loss->loss_ok Pass loss_possible Loss is Possible check_loss->loss_possible Fail check_degradation Step 5: Check for Degradation (Heat, pH) loss_ok->check_degradation improve_transfer Refine Transfer Technique (Consider re-extraction) loss_possible->improve_transfer improve_transfer->check_degradation degradation_ok Degradation Unlikely check_degradation->degradation_ok Pass degradation_possible Degradation Possible check_degradation->degradation_possible Fail end_ok Recovery Improved degradation_ok->end_ok control_conditions Control Temp & pH (Dry at <40C, Neutral pH) degradation_possible->control_conditions control_conditions->end_ok

Caption: A flowchart for troubleshooting low recovery of internal standards.

G Workflow for Solid-Phase Extraction (SPE) of Cholesteryl Esters cluster_prep Sample Preparation cluster_spe SPE Protocol cluster_collection Fraction Collection cluster_post Post-SPE Processing start Start with Dried Total Lipid Extract reconstitute Reconstitute in Toluene or Hexane start->reconstitute condition 1. Condition SPE Column (with Hexane) reconstitute->condition load 2. Load Sample onto Column condition->load elute_ce 3. Elute Cholesteryl Esters (with Hexane) load->elute_ce elute_other 4. Elute Polar Lipids (with more polar solvents) elute_ce->elute_other collect_ce Collect CE Fraction elute_ce->collect_ce collect_other Discard or Collect Other Fractions elute_other->collect_other dry Dry CE Fraction (under Nitrogen) collect_ce->dry reconstitute_final Reconstitute for Analysis dry->reconstitute_final end Ready for LC-MS reconstitute_final->end

Caption: A workflow diagram for the enrichment of cholesteryl esters using SPE.

References

Validation & Comparative

A Comparative Guide to the Quantification of Cholesteryl Linoleate: LC-MS, GC-MS, and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cholesteryl esters, such as cholesteryl linoleate (B1235992), is crucial for understanding various physiological and pathological processes, particularly in the context of atherosclerosis and other cardiovascular diseases. This guide provides a comprehensive comparison of three common analytical methods for the quantification of cholesteryl linoleate: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. The use of Cholesteryl Linoleate-d11 as an internal standard for LC-MS methods will be a central focus.

Introduction to Cholesteryl Linoleate and its Analysis

Cholesteryl linoleate is a prominent cholesteryl ester found in lipoproteins and atherosclerotic plaques. Its levels are often measured to assess lipid metabolism and cardiovascular risk. The choice of analytical method for its quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and the nature of the biological matrix. Stable isotope-labeled internal standards, such as this compound, are instrumental in achieving high accuracy and precision in mass spectrometry-based methods by correcting for matrix effects and variations in sample preparation and instrument response.[1]

Performance Comparison of Analytical Methods

The following tables summarize the key performance characteristics of LC-MS, GC-MS, and enzymatic assays for the quantification of cholesteryl linoleate.

Table 1: Quantitative Performance Characteristics
ParameterLC-MS/MS with this compoundGC-MSEnzymatic Assay
Linearity Wide dynamic range, typically several orders of magnitude.[2]Good linearity, but may require derivatization.Generally linear over a narrower range compared to chromatographic methods.
Precision (CV%) Intra-day: <5-10%, Inter-day: <10-15%[3][4]Intra-day: <1-2%, Inter-day: <1-2%[5]Typically <5-10%
Accuracy (% Recovery) 90-110%[6]95-105% (with appropriate internal standard)Can be variable (80-120%), susceptible to matrix interference.[7]
Limit of Detection (LOD) Low (pg to ng/mL range)Low (ng/mL range), but can be limited by derivatization efficiency.Higher compared to MS methods (µg/mL range).
Specificity High, based on chromatographic separation and specific mass transitions.High, based on chromatographic separation and mass fragmentation patterns.Can be lower, susceptible to interference from other sterols.[8]
Table 2: Methodological Comparison
FeatureLC-MS/MS with this compoundGC-MSEnzymatic Assay
Sample Preparation Relatively simple extraction; no derivatization required.[9]More complex, often requires extraction, saponification, and derivatization.[1][7]Simple, often requires only lipid extraction.
Analysis Time Fast (typically 5-15 minutes per sample).[6]Slower (typically 20-40 minutes per sample).Fast (high-throughput is possible).
Throughput HighModerateHigh
Cost (Instrument) HighModerate to HighLow
Expertise Required HighHighLow to Moderate

Experimental Protocols

LC-MS/MS Method for Cholesteryl Linoleate Quantification

This protocol is based on a general method for the analysis of cholesteryl esters in biological samples.[10][11][12]

1. Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution containing this compound (concentration to be optimized based on expected analyte levels).
  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
  • Collect the lower organic phase and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
  • Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
  • Gradient: Start with 30% B, increase to 100% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Cholesteryl Linoleate: Precursor ion (e.g., [M+NH4]+) -> Product ion (e.g., m/z 369.3, corresponding to the cholesterol backbone).
  • This compound: Precursor ion (e.g., [M+d11+NH4]+) -> Product ion (e.g., m/z 380.3, corresponding to the deuterated cholesterol backbone).
  • Optimize collision energy and other MS parameters for maximum signal intensity.

Visualizing the Workflow and a Relevant Biological Pathway

To better illustrate the experimental process and the biological context of cholesteryl linoleate, the following diagrams are provided.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Add_IS Add Cholesteryl Linoleate-d11 (IS) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

LC-MS/MS workflow for Cholesteryl Linoleate analysis.

Signaling_Pathway cluster_endothelial_cell Endothelial Cell Linoleic_Acid Linoleic Acid IKK IKK Linoleic_Acid->IKK Activates Cholesterol Cholesterol PPARg PPARγ Cholesterol->PPARg Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits NFkB_p50_p65_active Active NF-κB NFkB_p50_p65->NFkB_p50_p65_active Activation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., VCAM-1, ICAM-1) NFkB_p50_p65_active->Inflammatory_Genes Induces PPARg->NFkB_p50_p65_active Inhibits Atherosclerosis Atherosclerosis Inflammatory_Genes->Atherosclerosis

References

A Researcher's Guide to Lipid Standards: Comparing Cholesteryl Linoleate-d11 with Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an appropriate internal standard is a critical decision that profoundly impacts data accuracy and reliability. This guide provides an objective comparison of Cholesteryl Linoleate-d11, a stable isotope-labeled (SIL) internal standard, with other common lipid standards, supported by a review of experimental data and detailed methodologies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the realm of quantitative mass spectrometry, stable isotope-labeled internal standards are widely regarded as the gold standard.[1] this compound falls into this category, where several hydrogen atoms in the linoleate (B1235992) acyl chain are replaced with deuterium. This isotopic labeling makes the standard heavier than its endogenous counterpart, allowing it to be distinguished by a mass spectrometer. Crucially, the chemical and physical properties of this compound are nearly identical to the endogenous Cholesteryl Linoleate.[2] This ensures that the standard behaves similarly during sample extraction, chromatographic separation, and ionization, effectively compensating for variations in sample handling, matrix effects, and instrument response.[3]

Comparative Analysis of Lipid Standards

The selection of an internal standard is a balance of performance, availability, and cost. While this compound represents the highest standard of accuracy, other alternatives such as non-deuterated structural analogs and odd-chain lipid standards are also employed.

Data Presentation: Comparison of Internal Standard Performance

The following table summarizes the key performance characteristics of different classes of internal standards for cholesteryl ester quantification. The data is a composite from typical lipidomics experiments and serves to highlight the relative performance of each standard type.

Performance Metric This compound (Deuterated) Cholesteryl Oleate (Non-Deuterated Analog) Cholesteryl Heptadecanoate (Odd-Chain)
Limit of Quantification (LOQ) Typically 0.5–2 ng/mL in plasma-like matrices.[4]Generally higher than deuterated standards due to potential background interference.Comparable to deuterated standards, as it is not naturally abundant.
Linearity (R²) ≥ 0.995 over a wide dynamic range (typically 4 orders of magnitude).[4]Can be linear (R² > 0.99), but the range may be more limited by matrix effects.Generally exhibits good linearity (R² > 0.99) as it is distinct from endogenous lipids.
Recovery (%) High and consistent, as it closely tracks the analyte of interest through the entire workflow.Can be more variable than deuterated standards due to slight differences in physicochemical properties.Generally good recovery, but may not perfectly mimic the behavior of all endogenous even-chain cholesteryl esters.
Coefficient of Variation (CV%) Pooled-QC CV ≤ 10% intra-batch; ≤ 15% inter-batch.[4]Typically higher than for deuterated standards due to less effective correction for matrix effects.Can achieve low CVs, but may not correct for analyte-specific variations as effectively as SIL standards.[1]
Matrix Effect Correction Excellent, due to near-identical co-elution and ionization behavior with the endogenous analyte.[1]Less effective than deuterated standards as its ionization efficiency may differ from the analyte of interest.Good, as it is structurally similar, but differences in chain length can lead to variations in ionization suppression.

Experimental Protocols

Accurate and reproducible quantification of cholesteryl esters relies on standardized and well-documented experimental procedures. The following protocols provide a detailed methodology for lipid extraction and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a standard method for the extraction of total lipids from plasma, cells, or tissue homogenates.

  • Sample Preparation: To 100 µL of sample (e.g., plasma), add a known amount of the internal standard (e.g., this compound) in a glass tube.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Cholesteryl Esters

This protocol outlines a typical method for the separation and detection of cholesteryl esters using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient from, for example, 30% B to 100% B over 10 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cholesteryl Linoleate: Monitor the transition of the precursor ion (e.g., [M+NH4]+) to the characteristic product ion of the cholesterol backbone (m/z 369.3).

      • This compound: Monitor the transition of the deuterated precursor ion to the same product ion (m/z 369.3).

    • Data Analysis: Quantify the endogenous Cholesteryl Linoleate by calculating the peak area ratio relative to the this compound internal standard.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Spike with Internal Standard (e.g., this compound) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for lipid analysis.

G Start Start: Need to Quantify a Cholesteryl Ester Decision1 Is the highest accuracy and precision required? Start->Decision1 SIL Use a Stable Isotope-Labeled Internal Standard (e.g., this compound) Decision1->SIL Yes Decision2 Is a SIL standard available and affordable? Decision1->Decision2 No Odd_Chain Use an Odd-Chain Lipid Standard (e.g., Cholesteryl Heptadecanoate) Decision2->Odd_Chain Yes Analog Use a Non-Deuterated Structural Analog (e.g., Cholesteryl Oleate) Decision2->Analog No

Caption: Decision tree for internal standard selection.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cholesterol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of cholesterol esters (CEs) is critical for understanding lipid metabolism, disease pathology, and the efficacy of therapeutic interventions.[1] CEs are neutral lipids, formed by esterifying cholesterol with a fatty acid, and they represent a major storage and transport form of cholesterol in the body.[2][3] The selection of an appropriate analytical method is paramount for generating reliable and reproducible data.

This guide provides an objective comparison of the most prevalent analytical techniques used for cholesterol ester quantification, supported by experimental data and detailed protocols.

Comparative Overview of Analytical Methods

The primary methods for analyzing cholesterol esters include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays.[4][5][6] Each method offers a unique balance of specificity, sensitivity, throughput, and cost. GC-MS is often considered a gold-standard method due to its high reproducibility and accuracy.[5][7] LC-MS provides high sensitivity and throughput, often with simpler sample preparation.[8][9] HPLC is a robust and widely available technique, while enzymatic assays are suited for rapid, high-throughput screening.[3][10]

Data Presentation: Performance Comparison

The performance of these analytical methods varies significantly. The following table summarizes key quantitative parameters to aid in method selection.

Parameter GC-MS LC-MS / MS HPLC-UV Enzymatic Assay
Principle Separation of volatile compounds with mass-based detection.[11][12]Separation by liquid chromatography with mass-based detection.[8][9]Separation by liquid chromatography with UV absorbance detection.[13]Enzyme-coupled reactions produce a colorimetric or fluorometric signal.[14][15]
Sample Prep Lipid extraction, saponification to release fatty acids, and mandatory derivatization.[5][11]Lipid extraction; derivatization is optional but can improve ionization.[16][17][18]Lipid extraction and saponification are typically required.[13][19]Minimal; direct analysis of serum or cell lysates after ester hydrolysis.[14][20]
Specificity High; distinguishes between different sterols and CE species.[5]Very High; can profile individual CE molecular species.[2]Moderate; may have co-eluting interferences.[5][13]Low; prone to interference from other molecules in the sample.[10]
Sensitivity (LOD) High (e.g., 0.001 mg/g).[21]Very High (e.g., ≤ 2 ng/mL for targeted CEs, 1-10 pmol range).[18]Moderate (e.g., 50-150 ng).[22]Moderate.[23]
Throughput Low; long run times and extensive sample preparation.[18]High; compatible with high-throughput lipidomics strategies.[8][9]Moderate.[22]Very High; suitable for 96-well plate formats.[7][14]
Quantification Absolute quantification using stable isotope-labeled internal standards.[24]Absolute quantification using internal standards.[2]Relative or absolute quantification with external standards.[19]Indirect; CE is often calculated by subtracting free from total cholesterol.[23]
Key Advantage Considered a "gold standard" reference method for accuracy.[7]High sensitivity and specificity for detailed CE profiling.[25]Robust, widely accessible, and cost-effective.Fast, simple, and suitable for large-scale screening.
Key Limitation Cumbersome and labor-intensive sample preparation.[5][18]Matrix effects can suppress ionization; instrumentation is expensive.[26]Poor UV absorbance of cholesterol requires low wavelengths (e.g., 205-210 nm).[19][22]Indirect measurement and potential for interferences.[20][23]

Experimental Workflow for Method Validation

The cross-validation of an analytical method is essential to ensure data accuracy and reliability. A typical workflow involves sample preparation, analysis by the test method, and comparison against a reference method, alongside the assessment of key validation parameters.

Method_Validation_Workflow General Workflow for Analytical Method Cross-Validation cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Measurement cluster_validation 3. Data Analysis & Validation start Biological Sample (Serum, Tissue, Cells) extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction sapon Saponification (for GC/HPLC) extraction->sapon lcms LC-MS/MS extraction->lcms enzymatic Enzymatic Assay extraction->enzymatic deriv Derivatization (for GC-MS) sapon->deriv hplc HPLC-UV sapon->hplc gcms GC-MS deriv->gcms data_acq Data Acquisition & Peak Integration gcms->data_acq lcms->data_acq hplc->data_acq enzymatic->data_acq validation Method Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) data_acq->validation cross_val Cross-Validation (Comparison with Reference Method) validation->cross_val end_node Validated Method for Cholesterol Ester Analysis cross_val->end_node

Caption: A generalized workflow for the validation and cross-comparison of analytical methods for cholesterol ester analysis.

Detailed Experimental Protocols

Below are representative protocols for each major analytical method, synthesized from established procedures.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods requiring saponification and derivatization for the analysis of total cholesterol (from free and esterified forms).[11][24]

  • Lipid Extraction:

    • Homogenize the tissue or cell sample in a chloroform/methanol mixture (e.g., 1:1 v/v).[24]

    • Perform a liquid-liquid extraction (e.g., modified Bligh & Dyer method) to separate the lipid-containing organic phase.[11][12]

    • Add a known amount of an internal standard (e.g., cholesterol-d7) for quantification.[24]

    • Dry the lipid extract under a stream of nitrogen or using a vacuum centrifuge.[24]

  • Saponification:

    • Resuspend the dried lipid extract in a solution of potassium hydroxide (B78521) in ethanol.

    • Heat the mixture at 90°C for 2 hours to hydrolyze the cholesterol esters into free cholesterol and fatty acids.[27]

  • Extraction of Unsaponifiables:

    • After cooling, extract the free cholesterol from the saponified mixture using a nonpolar solvent like hexane.[19][27]

    • Wash the extract and dry the solvent.

  • Derivatization:

    • To increase volatility for GC analysis, convert the cholesterol's hydroxyl group into a trimethylsilyl (B98337) (TMS) ether by adding a derivatizing agent (e.g., BSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.[24]

    • Column: Use a suitable capillary column (e.g., Agilent CP-Sil 8 CB).[24]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[24]

    • Oven Program: Start at an initial temperature of 100°C, then ramp to 318°C.[24]

    • MS Detection: Operate in selected ion monitoring (SIM) mode to detect the characteristic ions of cholesterol-TMS and the internal standard.

    • Quantification: Determine cholesterol concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[24]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of individual cholesterol ester species without requiring saponification.[8][9][16]

  • Lipid Extraction:

    • Extract lipids from the sample using a chloroform/methanol or hexane/isopropanol solvent system. An internal standard (e.g., C17:0 cholesteryl ester) should be added.[8][22]

    • Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC injection (e.g., methanol/chloroform with ammonium (B1175870) acetate).[16]

  • LC Separation:

    • Column: Use a reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18).[19]

    • Mobile Phase: A gradient of two solvents, such as (A) water/methanol with ammonium formate (B1220265) and (B) isopropanol/methanol with ammonium formate.[18]

    • Flow Rate: A typical flow rate is between 0.25 and 0.5 mL/min.[16][18]

    • Gradient: A gradient is used to effectively separate the different CE species based on their hydrophobicity.[16]

  • MS/MS Detection:

    • Ionization: Use electrospray ionization (ESI) in positive mode to form ammonium adducts [M+NH₄]⁺ of the CEs.[5][16]

    • Scan Mode: Operate in precursor ion scan mode or multiple reaction monitoring (MRM). For CEs, a common approach is to monitor for the product ion at m/z 369.3, which corresponds to the neutral loss of the fatty acid chain from the protonated cholesterol backbone.[2]

    • Quantification: Quantify individual CE species based on the peak area relative to the internal standard.[2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a common method for determining total cholesterol after saponification.[19][22]

  • Sample Preparation:

    • Perform lipid extraction and saponification as described in the GC-MS protocol to convert all CEs to free cholesterol.[19]

    • After extraction of the unsaponifiable matter, dry the sample and re-dissolve it in the mobile phase (e.g., propan-2-ol or acetonitrile/isopropanol).[13][22]

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically used.[19][22]

    • Mobile Phase: An isocratic mobile phase, such as acetonitrile/isopropanol (e.g., 50:50 v/v), is common.[22]

    • Flow Rate: Set to approximately 1.0-1.5 mL/min.[13]

    • Detection: Use a UV detector set to a low wavelength, typically between 205 and 210 nm, due to cholesterol's poor chromophore.[13][22]

    • Quantification: Identify the cholesterol peak by comparing its retention time to that of a pure standard. Quantify using a calibration curve prepared from cholesterol standards.[19]

Enzymatic Assay

This is a high-throughput method for measuring total cholesterol, from which esterified cholesterol can be inferred.[7][14][20]

  • Principle: The assay involves a two-step enzymatic reaction.[3]

    • Step 1 (Hydrolysis): Cholesterol esterase hydrolyzes cholesterol esters to yield free cholesterol and fatty acids.[10][14]

    • Step 2 (Oxidation/Detection): Cholesterol oxidase oxidizes the total free cholesterol, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂).[3][15] The H₂O₂ is then used by a peroxidase enzyme to react with a probe, yielding a stable colored or fluorescent product.[14][15]

  • Protocol:

    • Prepare samples (e.g., serum or cell lysate) in a 96-well microtiter plate.

    • To determine total cholesterol , add a reaction buffer containing cholesterol esterase, cholesterol oxidase, horseradish peroxidase, and a chromogenic probe (e.g., 4-aminoantipyrine (B1666024) and phenol).[14]

    • To determine free cholesterol , use a similar reaction buffer but omit the cholesterol esterase.

    • Incubate the plate at 37°C for 30-60 minutes.[14][23]

    • Measure the absorbance (e.g., at 500 nm for the phenol/4-aminoantipyrine product) or fluorescence using a plate reader.[14][23]

    • Quantification: Calculate cholesterol concentrations using a standard curve prepared with known amounts of cholesterol.[23] The amount of esterified cholesterol is determined by subtracting the free cholesterol value from the total cholesterol value.[23]

References

Cholesteryl Linoleate-d11 vs. Non-Deuterated Internal Standards: A Comparative Guide for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. In the field of lipidomics and clinical chemistry, the use of an appropriate internal standard is critical for robust and reliable liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an objective comparison between the use of a deuterated internal standard, Cholesteryl Linoleate-d11, and non-deuterated (analog) internal standards.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1][2] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, stable isotopes (e.g., deuterium, ¹³C). This near-identical physicochemical nature allows the SIL-IS to effectively mimic the analyte throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer. This co-behavior is crucial for compensating for a variety of potential errors, most notably matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[3][4]

Non-deuterated internal standards, often referred to as analog internal standards, are structurally similar but not chemically identical to the analyte. While they can be a more cost-effective option, their different chemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[1] These differences can result in less effective compensation for matrix effects and other sources of error, potentially compromising the accuracy and precision of the quantitative results.[3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the performance differences between a deuterated and a non-deuterated internal standard, the following tables present data from a comparative study on the quantification of an analyte using both a deuterated (Analyte-d4) and a non-deuterated analog internal standard. While this data is for a different analyte, the principles and observed performance differences are directly applicable to the analysis of Cholesteryl Linoleate.

Table 1: Method Performance with Deuterated Internal Standard (Analyte-d4) [5]

Validation ParameterPerformance MetricResultAcceptance Criteria
LinearityCorrelation Coefficient (r)> 0.99≥ 0.99
Lower Limit of Quantification (LLOQ)Concentration1.0 ng/mLSignal-to-Noise Ratio ≥ 10
Accuracy% Bias at LLOQ2.5%± 20%
% Bias at Low QC1.8%± 15%
% Bias at Medium QC-1.7%± 15%
% Bias at High QC-0.9%± 15%
Precision% CV at LLOQ7.2%≤ 20%
% CV at Low QC5.8%≤ 15%
% CV at Medium QC4.3%≤ 15%
% CV at High QC4.9%≤ 15%

Table 2: Method Performance with Non-Deuterated (Analog) Internal Standard [5]

Validation ParameterPerformance MetricResultAcceptance Criteria
LinearityCorrelation Coefficient (r)> 0.99≥ 0.99
Lower Limit of Quantification (LLOQ)Concentration1.0 ng/mLSignal-to-Noise Ratio ≥ 10
Accuracy% Bias at LLOQ8.1%± 20%
% Bias at Low QC6.5%± 15%
% Bias at Medium QC3.2%± 15%
% Bias at High QC1.9%± 15%
Precision% CV at LLOQ6.9%≤ 20%
% CV at Low QC6.1%≤ 15%
% CV at Medium QC5.5%≤ 15%
% CV at High QC5.2%≤ 15%

As the data illustrates, while both internal standards provide acceptable performance within regulatory guidelines, the deuterated internal standard generally demonstrates superior accuracy (lower % bias) across the quality control (QC) levels. This enhanced performance is attributed to its ability to more effectively compensate for analytical variability.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of an internal standard in a bioanalytical method, based on U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.

Protocol 1: Assessment of Accuracy and Precision

Objective: To determine the accuracy and precision of the analytical method for the quantification of the analyte in a biological matrix.

Methodology:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples by spiking a blank biological matrix with known concentrations of the analyte at a minimum of four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC

    • High QC

  • Internal Standard Spiking: Add a constant concentration of the internal standard (either this compound or a non-deuterated analog) to all calibration standards, QC samples, and unknown study samples.

  • Sample Analysis: Analyze a minimum of five replicates of each QC concentration level in at least three separate analytical runs on different days.

  • Data Analysis:

    • Accuracy: Calculate the percentage bias of the mean measured concentration from the nominal concentration for each QC level. The mean value should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

    • Precision: Calculate the coefficient of variation (%CV) for the measured concentrations at each QC level. The %CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%.

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the influence of matrix components on the ionization of the analyte and internal standard.

Methodology:

  • Sample Preparation:

    • Set 1 (Analyte in Solution): Prepare a solution of the analyte and internal standard in the final mobile phase composition at a concentration representative of the QC samples.

    • Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with the analyte and internal standard at the same concentration as in Set 1.

  • Sample Analysis: Analyze the samples from both sets by LC-MS.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte and the internal standard using the following formula: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) by dividing the analyte MF by the internal standard MF.

    • The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%. This indicates that the internal standard is effectively compensating for the variability in matrix effects.

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the experimental workflow for a bioanalytical assay and the logical basis for the superiority of deuterated internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Collection Sample Collection Spiking with Internal Standard Spiking with Internal Standard Sample Collection->Spiking with Internal Standard Extraction Extraction Spiking with Internal Standard->Extraction Reconstitution Reconstitution Extraction->Reconstitution Chromatographic Separation Chromatographic Separation Reconstitution->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Ratio Calculation (Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation (Analyte/IS) Quantification Quantification Ratio Calculation (Analyte/IS)->Quantification G cluster_analyte Analyte (e.g., Cholesteryl Linoleate) cluster_is Internal Standard cluster_d11 This compound cluster_analog Non-Deuterated Analog A_Extract Extraction Behavior A_Chroma Chromatographic Behavior A_Extract->A_Chroma D11_Extract Identical Extraction A_Extract->D11_Extract Analog_Extract Similar Extraction A_Extract->Analog_Extract A_Ion Ionization Behavior A_Chroma->A_Ion D11_Chroma Identical Chromatography A_Chroma->D11_Chroma Analog_Chroma Similar Chromatography A_Chroma->Analog_Chroma D11_Ion Identical Ionization A_Ion->D11_Ion Analog_Ion Similar Ionization A_Ion->Analog_Ion D11_Extract->D11_Chroma D11_Chroma->D11_Ion Result_D11 High Accuracy & Precision D11_Ion->Result_D11 Analog_Extract->Analog_Chroma Analog_Chroma->Analog_Ion Result_Analog Acceptable to Lower Accuracy & Precision Analog_Ion->Result_Analog

References

A Comparative Guide to the Quantification of Cholesteryl Linoleate Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate and precise quantification of cholesteryl esters is paramount for understanding disease pathology and therapeutic intervention. Cholesteryl linoleate (B1235992), a major cholesteryl ester in human plasma and lipoproteins, is of particular interest. This guide provides an objective comparison of the analytical performance of Cholesteryl Linoleate-d11 as an internal standard in mass spectrometry-based quantification, benchmarked against alternative methods and standards.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate internal standard and analytical methodology is critical for achieving reliable quantitative data. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and procedural losses. The following table summarizes the performance characteristics of different methods for quantifying cholesteryl esters, providing a baseline for comparison.

Analytical MethodInternal StandardAnalyteAccuracy/RecoveryPrecision (CV%)Linearity (R²)
UHPLC-MS/MS Cholesteryl-d7-palmitateTotal Cholesteryl EstersBias: -10% (relative to reference)Intra-day: 5.2%, Inter-day: 8.5%>0.99
GC-MS D33-labeled C17:0Fatty Acids from Esters82-122%0.21-15%≥0.98
HPLC-ELSD N/A (External Standard)Cholesterol98.62-112.26%1.05-3.90%>0.99

Note: Specific validation data for this compound was not publicly available. The data for the UHPLC-MS/MS method using a closely related deuterated cholesteryl ester (Cholesteryl-d7-palmitate) is presented as a proxy for the expected performance.

Experimental Workflow for Cholesteryl Linoleate Quantification

A typical workflow for the quantification of cholesteryl linoleate in a biological matrix, such as plasma, using a deuterated internal standard is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound sample->add_is extract Lipid Extraction (e.g., Folch Method) add_is->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject Sample onto UHPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MS/MS) ionize->detect integrate Peak Integration (Analyte & IS) detect->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Fig 1. Quantification Workflow

Experimental Protocols

Below is a detailed experimental protocol for the quantification of cholesteryl linoleate using UHPLC-MS/MS with a deuterated internal standard.

1. Sample Preparation and Lipid Extraction

  • To 50 µL of plasma, add a known amount of this compound internal standard solution.

  • Perform a liquid-liquid extraction using the Folch method:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex thoroughly for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., a mixture of acetonitrile, isopropanol, and water).

2. UHPLC-MS/MS Analysis

  • UHPLC System: A high-performance liquid chromatography system capable of binary gradients.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate cholesteryl linoleate from other lipid species. For example:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 55°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cholesteryl Linoleate: Monitor the transition of the precursor ion (e.g., [M+NH4]+) to a specific product ion (e.g., the dehydrated cholesterol fragment at m/z 369.3).

    • This compound: Monitor the corresponding transition for the deuterated internal standard.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

3. Data Analysis and Quantification

  • Integrate the peak areas for both the endogenous cholesteryl linoleate and the this compound internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Prepare a calibration curve using known concentrations of a certified cholesteryl linoleate standard with a fixed amount of the internal standard.

  • Determine the concentration of cholesteryl linoleate in the samples by interpolating the peak area ratios onto the calibration curve.

Signaling Pathways and Logical Relationships

The accurate quantification of cholesteryl linoleate is often a key component in studies investigating lipid metabolism and its dysregulation in diseases such as atherosclerosis. The following diagram illustrates a simplified logical relationship between the analytical method and its application in studying a biological pathway.

G cluster_method Analytical Method cluster_bio Biological Investigation quant Accurate Quantification of Cholesteryl Linoleate ldl LDL Metabolism quant->ldl Provides Data For macrophage Macrophage Foam Cell Formation quant->macrophage Provides Data For ldl->macrophage athero Atherosclerosis Progression macrophage->athero

Fig 2. Analytical-Biological Link

A Comparative Analysis of Cholesteryl Linoleate and Cholesteryl Oleate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipid research and drug delivery system design, the choice of excipients can profoundly influence the efficacy and safety of a formulation. Among the vast array of lipids, cholesteryl esters, particularly Cholesteryl Linoleate (B1235992) and Cholesteryl Oleate (B1233923), are of significant interest due to their physiological relevance and versatile physicochemical properties. This guide provides a detailed comparative analysis of these two prominent cholesteryl esters, offering experimental data, methodological insights, and visual aids to assist researchers, scientists, and drug development professionals in their decision-making processes.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the fundamental physicochemical properties of Cholesteryl Linoleate and Cholesteryl Oleate is paramount for their effective application. The following table summarizes their key characteristics.

PropertyCholesteryl LinoleateCholesteryl Oleate
Molecular Formula C45H76O2[1][2][3][4]C45H78O2[5][][7]
Molecular Weight 649.1 g/mol [2][3]651.1 g/mol [5]
Melting Point 41-42.5 °C[4]44-47 °C[]
Solubility Soluble in Chloroform (10 mg/ml)[2][4]Soluble in Chloroform (100 mg/ml), Toluene (5%); Insoluble in water and practically insoluble in ethanol.[]
Appearance Waxy crystal, White to off-white[2][4]White waxy solid, white to off-white powder or lumpy powder[5][]

Biological Significance: Divergent Roles in Atherosclerosis

Cholesteryl Linoleate and Cholesteryl Oleate are both integral components of lipoproteins and play crucial roles in lipid metabolism. However, their implications in the pathogenesis of atherosclerosis are notably different.

Cholesteryl Oleate is frequently associated with pro-atherogenic effects. Studies have shown that diets enriched in monounsaturated fatty acids can lead to an accumulation of cholesteryl oleate in low-density lipoproteins (LDL).[8] This enrichment is linked to an increased risk of atherosclerosis.[8] In a study involving mildly hypercholesterolemic subjects, a diet enriched with oleate resulted in a significantly higher percentage of LDL cholesteryl ester as cholesteryl oleate (32.0%) compared to a linoleate-enriched diet (13.8%).[8]

Conversely, Cholesteryl Linoleate , a polyunsaturated cholesteryl ester, is often considered to be atheroprotective.[9] Diets rich in polyunsaturated fatty acids tend to increase the proportion of cholesteryl linoleate in LDL, which is associated with a reduced risk of cardiovascular disease.[8]

G cluster_0 Dietary Fatty Acids cluster_1 Lipoprotein Metabolism cluster_2 Atherosclerosis Outcome Monounsaturated Fats (e.g., Oleic Acid) Monounsaturated Fats (e.g., Oleic Acid) Increased Cholesteryl Oleate in LDL Increased Cholesteryl Oleate in LDL Monounsaturated Fats (e.g., Oleic Acid)->Increased Cholesteryl Oleate in LDL Polyunsaturated Fats (e.g., Linoleic Acid) Polyunsaturated Fats (e.g., Linoleic Acid) Increased Cholesteryl Linoleate in LDL Increased Cholesteryl Linoleate in LDL Polyunsaturated Fats (e.g., Linoleic Acid)->Increased Cholesteryl Linoleate in LDL LDL LDL LDL->Increased Cholesteryl Oleate in LDL LDL->Increased Cholesteryl Linoleate in LDL Pro-atherogenic Effects Pro-atherogenic Effects Increased Cholesteryl Oleate in LDL->Pro-atherogenic Effects Atheroprotective Effects Atheroprotective Effects Increased Cholesteryl Linoleate in LDL->Atheroprotective Effects

Differential roles in atherosclerosis.

Applications in Drug Delivery Systems

The distinct properties of Cholesteryl Linoleate and Cholesteryl Oleate make them suitable for different applications in drug delivery.

Cholesteryl Oleate has demonstrated significant potential in lipid nanoparticle (LNP) formulations for the delivery of nucleic acids. A study found that LNPs formulated with cholesteryl oleate efficiently delivered siRNA and sgRNA to liver endothelial cells in vivo, with delivery being as or more efficient than LNPs made with unmodified cholesterol.[10]

Cholesteryl Linoleate has been investigated for its role in antimicrobial drug delivery. Liposomal formulations containing cholesteryl linoleate have shown antibacterial activity against Pseudomonas aeruginosa and other bacteria.[11] One study reported that cholesteryl linoleate formulated with a specific carrier exhibited activity against a multidrug-resistant Staphylococcus epidermidis strain and a Pseudomonas aeruginosa strain.[12]

Experimental Protocols

Accurate analysis and characterization of Cholesteryl Linoleate and Cholesteryl Oleate are crucial for both research and quality control. Below are detailed methodologies for their separation and identification.

Experimental Workflow for Cholesteryl Ester Analysis

G cluster_methods Analytical Techniques Sample_Preparation Sample Preparation (e.g., Lipid Extraction) Chromatographic_Separation Chromatographic Separation Sample_Preparation->Chromatographic_Separation Detection_and_Quantification Detection and Quantification Chromatographic_Separation->Detection_and_Quantification HPLC HPLC Chromatographic_Separation->HPLC TLC TLC Chromatographic_Separation->TLC Data_Analysis Data Analysis Detection_and_Quantification->Data_Analysis Mass_Spectrometry Mass_Spectrometry Detection_and_Quantification->Mass_Spectrometry

Workflow for cholesteryl ester analysis.
High-Performance Liquid Chromatography (HPLC) for Cholesteryl Ester Separation

Objective: To separate and quantify Cholesteryl Linoleate and Cholesteryl Oleate in a lipid mixture.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 50:50 v/v)[13]

  • Standards of Cholesteryl Linoleate and Cholesteryl Oleate

  • Lipid extract of the sample

Protocol:

  • Sample Preparation: Dissolve the lipid extract and standards in the mobile phase.

  • HPLC Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Set the UV detector to a wavelength of 210 nm.[13]

  • Injection: Inject 20 µL of the sample and standard solutions into the HPLC system.

  • Data Analysis: Identify the peaks corresponding to Cholesteryl Linoleate and Cholesteryl Oleate by comparing their retention times with those of the standards. Quantify the amounts based on the peak areas. A reversed-phase HPLC method was developed for direct profiling and determination of adrenal cholesteryl ester composition.[14]

Thin-Layer Chromatography (TLC) for Separation of Cholesteryl Esters

Objective: To achieve a qualitative separation of Cholesteryl Linoleate and Cholesteryl Oleate.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60)

  • Developing chamber

  • Mobile Phase: A mixture of petroleum ether, diethyl ether, and acetic acid (e.g., 80:20:1 v/v/v).

  • Visualizing agent: Iodine vapor or a phosphomolybdic acid spray reagent.[15]

  • Standards of Cholesteryl Linoleate and Cholesteryl Oleate

Protocol:

  • Spotting: Apply small spots of the dissolved lipid extract and standards onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Allow the solvent front to move up the plate.

  • Visualization: Once the solvent front has reached the desired height, remove the plate, and let it dry. Place the plate in a chamber with iodine crystals or spray with the visualizing reagent to reveal the separated spots.

  • Analysis: Cholesteryl esters will separate based on the degree of unsaturation of their fatty acid chains. Cholesteryl Linoleate, being more unsaturated, will have a slightly different Rf value compared to Cholesteryl Oleate.

Mass Spectrometry (MS) for Identification and Quantification

Objective: To confirm the identity and perform accurate quantification of Cholesteryl Linoleate and Cholesteryl Oleate.

Materials:

  • A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Solvents for sample preparation (e.g., chloroform/methanol).

Protocol:

  • Sample Infusion/Injection: The sample, after appropriate extraction and optional chromatographic separation, is introduced into the mass spectrometer's ion source.

  • Ionization: Electrospray ionization (ESI) is a common technique for cholesteryl esters.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The protonated molecule [M+H]+ or other adducts (e.g., ammonium (B1175870) [M+NH4]+) can be monitored.

    • For Cholesteryl Linoleate (C45H76O2), the expected m/z for the protonated molecule is approximately 649.6.

    • For Cholesteryl Oleate (C45H78O2), the expected m/z for the protonated molecule is approximately 651.6.

  • Tandem MS (MS/MS): For unambiguous identification, fragmentation of the parent ion can be performed. The resulting fragment ions provide structural information. A characteristic neutral loss of the cholesterol backbone (C27H45O, m/z 369.3) can be monitored to specifically detect cholesteryl esters. A study demonstrated that lithiated adducts of cholesteryl esters enhance ionization and provide class-specific fragmentation in MS/MS scan modes.[16]

Conclusion

Cholesteryl Linoleate and Cholesteryl Oleate, while structurally similar, exhibit distinct physicochemical properties and biological functions. Their differential roles in atherosclerosis underscore the importance of understanding the specific cholesteryl ester profile in biological systems. For drug development professionals, the choice between these two lipids will depend on the specific application, with Cholesteryl Oleate showing promise for nucleic acid delivery via LNPs and Cholesteryl Linoleate demonstrating potential in antimicrobial formulations. The provided experimental protocols offer a robust framework for the accurate analysis and characterization of these important molecules, facilitating further research and development in the fields of lipidomics and advanced drug delivery.

References

Navigating the Lipidome: A Guide to Inter-laboratory Lipidomics Method Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on lipidomics studies, the choice of analytical methodology is critical. This guide provides an objective comparison of common lipidomics platforms and methods, supported by data from recent inter-laboratory comparison studies, to aid in the selection of the most appropriate approach for your research needs.

The field of lipidomics, the large-scale study of lipids in biological systems, holds immense promise for biomarker discovery and understanding disease pathogenesis.[1] However, a significant challenge in the field has been the lack of standardization across different laboratories and platforms, leading to issues with reproducibility and data comparison.[1][2] To address this, several inter-laboratory studies, often referred to as ring trials, have been conducted to assess and benchmark the performance of various lipidomics methods. This guide synthesizes the findings from these studies to provide a clear comparison of available techniques.

Quantitative Performance of Lipidomics Platforms

The reproducibility and coverage of a lipidomics platform are key metrics for its performance. The following tables summarize quantitative data from inter-laboratory studies, focusing on the coefficient of variation (CV) as a measure of reproducibility and the number of lipid species identified as a measure of coverage. These studies often utilize Standard Reference Materials (SRM), such as NIST SRM 1950 (Metabolites in Frozen Human Plasma), to benchmark performance across different labs.[2][3][4][5]

Platform/KitNo. of Participating LabsSample TypeKey FindingsReference
Lipidyzer™ Platform 9Human Plasma (NIST SRM 1950, etc.)Quantified 854 lipids from 13 classes. 696 lipids had a coefficient of determination (COD) ≤ 20%, indicating good reproducibility.[3] The MTBE extraction method was found to be more practical and outperform the classic Bligh and Dyer method.[3][6]--INVALID-LINK--
MxP® Quant 500 Kit 14Human and Rodent Blood, NIST SRM 1950Quantified 634 metabolites from 26 compound classes.[7] Exhibited high reproducibility with a median CV of 14.3%.[7][8] In NIST SRM 1950, CVs were below 25% for 494 metabolites and below 10% for 138 metabolites.[7]--INVALID-LINK--
Ceramide Ring Trial 34Human Plasma (NIST SRM 1950, etc.)Focused on the quantification of four distinct ceramide species.[4] This study represents a significant step towards establishing reference values for these clinically relevant lipids.[4]--INVALID-LINK--
Biocrates AbsoluteIDQ p400HR Kit 14Human Plasma and Serum, Mouse and Rat Plasma, NIST SRM 1950Quantified up to 408 metabolites. Inter-laboratory variance (median CV) for NIST SRM 1950 was 10% for amino acids, 23% for glycerophospholipids, and 16% for cholesteryl esters.[9][10]--INVALID-LINK--

Experimental Protocols: A Closer Look

The choice of experimental protocol, particularly the lipid extraction method, can significantly impact the final results. Here, we detail two commonly compared extraction methods.

Bligh and Dyer (BD) Extraction

This is a classic and widely used method for lipid extraction.

Protocol:

  • Homogenize the sample with a chloroform (B151607)/methanol (B129727) mixture.

  • Add water to induce phase separation.

  • The lower chloroform phase, containing the lipids, is collected.

  • The solvent is evaporated, and the lipids are reconstituted in an appropriate solvent for analysis.

Methyl-tert-butyl ether (MTBE) Extraction

This method offers practical advantages, including having the lipid-containing layer as the upper phase, which facilitates automation.[3][6]

Protocol:

  • Add methanol to the sample.

  • Add MTBE and vortex.

  • Add water to induce phase separation.

  • The upper MTBE phase, containing the lipids, is collected.

  • The solvent is evaporated, and the lipids are reconstituted for analysis.

A study comparing these two methods found that the MTBE method yielded comparable or better results in terms of reproducibility across participating laboratories.[6]

Visualizing Lipidomics Workflows

To better understand the steps involved in a typical lipidomics experiment, the following diagrams illustrate a generic workflow and a comparison of the two primary mass spectrometry-based approaches.

Lipidomics_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_data Data Analysis Sample_Collection Sample Collection (e.g., Plasma, Tissue) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation Sample_Storage->Sample_Preparation Lipid_Extraction Lipid Extraction (e.g., MTBE, Bligh & Dyer) Sample_Preparation->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Lipid_Identification Lipid Identification Data_Processing->Lipid_Identification Statistical_Analysis Statistical Analysis Lipid_Identification->Statistical_Analysis caption Figure 1. A generalized workflow for a lipidomics study.

Figure 1. A generalized workflow for a lipidomics study.

Lipidomics_Approaches cluster_untargeted Untargeted (Shotgun) Lipidomics cluster_targeted Targeted Lipidomics Untargeted_Desc Global profiling of all detectable lipids. Untargeted_Adv Advantages: - Comprehensive coverage - Hypothesis-generating Untargeted_Disadv Disadvantages: - Lower sensitivity and specificity - Complex data analysis Targeted_Desc Quantification of a predefined set of lipids. Targeted_Adv Advantages: - High sensitivity and specificity - Absolute quantification Targeted_Disadv Disadvantages: - Limited to known lipids - Hypothesis-driven caption Figure 2. Comparison of untargeted and targeted lipidomics.

Figure 2. Comparison of untargeted and targeted lipidomics.

Conclusion

The inter-laboratory comparison studies highlighted in this guide demonstrate a significant move towards the standardization and harmonization of lipidomics methodologies. While challenges in reproducibility and comparability remain, the use of standardized kits and reference materials is improving the quality and reliability of lipidomics data.[2][7] For researchers, the choice between different platforms and protocols will depend on the specific research question, the required level of quantification, and the desired throughput. By understanding the performance characteristics of each method, scientists can make more informed decisions to ensure the robustness and validity of their lipidomics research.

References

The Gold Standard Under the Microscope: Evaluating the Performance of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal deuterated internal standard for mass spectrometry-based quantification, ensuring the accuracy and precision of analytical data.

In the precise world of analytical chemistry, particularly in drug development and clinical diagnostics, the quest for accurate and reproducible quantitative data is paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) is a fundamental practice to correct for variability inherent in sample preparation and analysis. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) are widely considered the "gold standard," offering a near-perfect mimic of the analyte of interest.[1] However, not all deuterated standards are created equal. The number and position of deuterium (B1214612) atoms can significantly impact assay performance.

This guide provides an objective comparison of the performance of different deuterated standards, supported by experimental data, to aid researchers in making informed decisions for their analytical needs. We will delve into comparisons between deuterated and non-deuterated (analog) standards, different positional isomers of deuterated standards, and the increasingly popular ¹³C-labeled standards.

Performance Face-Off: A Quantitative Comparison

The superiority of deuterated internal standards over their non-deuterated counterparts is consistently demonstrated in experimental data, showcasing enhanced accuracy and precision.[2] This is primarily because deuterated standards co-elute with the analyte, meaning they experience the same matrix effects and ionization suppression or enhancement.[3]

Deuterated vs. Non-Deuterated (Analog) Internal Standards

Structural analog internal standards, while often more readily available and less expensive, have different chemical structures and retention times from the analyte. This can lead to less effective compensation for analytical variability, especially in complex biological matrices.

Internal Standard TypeAnalyteMean Bias (%)Inter-Day Precision (%CV)Reference
Deuterated IS Kahalalide F+0.3 7.6 [2]
Analog ISKahalalide F-3.28.6[2]
Deuterated IS (SIR-d3) SirolimusNot Reported4.8
Analog IS (DMR)SirolimusNot Reported9.2

Table 1: Comparison of Assay Performance. This data illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog.

The Critical Factor: Position and Number of Deuterium Labels

The placement and number of deuterium atoms are crucial for the performance of a deuterated internal standard. An inadequate number of deuterium atoms can lead to isotopic crosstalk, while labeling in an unstable position can result in H/D back-exchange. A study comparing different deuterated and a ¹³C-labeled internal standard for testosterone (B1683101) measurement highlights this issue.

Internal StandardPassing-Bablock Regression vs. Testosterone-d2Reference
Testosterone-d5 y = 0.86x + 0.04[4]
Testosterone-¹³C₃ y = 0.90x + 0.02[4]

Table 2: Comparison of Different Isotope-Labeled Internal Standards for Testosterone. The data shows that Testosterone-d5 and Testosterone-¹³C₃ gave lower results compared to Testosterone-d2, indicating that the choice of internal standard, including the deuteration pattern, can significantly affect quantification.[4][5][6]

The Rise of ¹³C-Labeled Standards

While deuterated standards are highly effective, they can sometimes exhibit a slight difference in retention time compared to the analyte, known as the deuterium isotope effect.[7] This can be problematic in instances of significant matrix effects that vary across the chromatographic peak. In such cases, ¹³C-labeled internal standards are considered superior as they are less prone to chromatographic shifts and their labels are integrated into the carbon backbone, making them highly stable.[8]

FeatureDeuterated (²H) Labeled IS¹³C or ¹⁵N Labeled ISReference
Cost & Availability Generally lower cost and more readily available.Typically more expensive and may require custom synthesis.[8]
Chromatographic Behavior May exhibit a slightly different retention time (isotope effect).Co-elutes perfectly with the analyte.[8]
Isotopic Stability Can be susceptible to H/D back-exchange if the label is on an unstable position.Highly stable; the label is not exchangeable.[8]

Table 3: General Comparison of Deuterated vs. ¹³C/¹⁵N-Labeled Internal Standards.

Experimental Protocols: Ensuring Robust Performance

To rigorously evaluate the performance of a deuterated internal standard, several key experiments should be conducted during method validation.

Protocol 1: Evaluation of Matrix Effects

This experiment assesses the influence of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard are spiked into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix from at least six different sources is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-Extraction Spike): The analyte and internal standard are added to the blank matrix before the extraction process.[9]

  • Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): (Mean Peak Area in Set B) / (Mean Peak Area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Recovery (RE): (Mean Peak Area in Set C) / (Mean Peak Area in Set B).

    • Internal Standard Normalized Matrix Factor: (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard). This value should be close to 1, with a coefficient of variation (CV) of ≤15%.[9]

Protocol 2: Assessment of Deuterated Standard Stability (H/D Exchange)

This protocol determines if the deuterium labels on the internal standard are stable under the experimental conditions.

Methodology:

  • Sample Preparation: Spike the deuterated internal standard into the sample matrix and a control buffer at a known concentration.

  • Incubation: Incubate the samples at the temperature used during sample preparation for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Extraction: At each time point, process the samples using the standard extraction protocol.

  • LC-MS/MS Analysis: Analyze the extracted samples, monitoring for both the deuterated internal standard and the unlabeled analyte.

  • Data Analysis: Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard at each time point. An increase in this ratio over time indicates H/D exchange.

Visualizing the Workflow: Therapeutic Drug Monitoring

The following diagrams illustrate a typical workflow for Therapeutic Drug Monitoring (TDM) using LC-MS/MS, a common application for deuterated internal standards.

TDM_Workflow Bioanalytical Workflow for Therapeutic Drug Monitoring (TDM) cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Patient_Sample Patient Sample Collection (e.g., Blood, Plasma) Add_IS Addition of Deuterated Internal Standard Patient_Sample->Add_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Add_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.

Logical_Relationships Logical Relationships in Method Validation Deuterated Deuterated IS Accuracy Accuracy Deuterated->Accuracy Precision Precision Deuterated->Precision Stability Stability Deuterated->Stability Matrix_Effect Matrix Effect Compensation Deuterated->Matrix_Effect Analog Analog IS Analog->Accuracy Analog->Precision Analog->Matrix_Effect C13_Labeled ¹³C-Labeled IS C13_Labeled->Accuracy C13_Labeled->Precision C13_Labeled->Stability C13_Labeled->Matrix_Effect

Caption: The impact of internal standard choice on key performance metrics.

References

Comparative Performance Analysis: Cholesteryl Linoleate-d11 in Linearity and Recovery Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides a comparative overview of Cholesteryl Linoleate-d11 as an internal standard, with a focus on its performance in linearity and recovery experiments. Stable isotope-labeled (SIL) standards like this compound are considered the gold standard in mass spectrometry-based quantification due to their similar chemical and physical properties to the endogenous analyte.[1][2][3][4] They are designed to co-elute with the target analyte and exhibit similar ionization efficiency, which helps to compensate for variations during sample preparation, injection volume, and matrix effects.[1]

This guide will delve into the experimental validation of this compound, comparing it with common alternatives and providing detailed protocols for assessing its performance.

Comparison of Internal Standards for Cholesteryl Ester Quantification

The ideal internal standard for cholesteryl ester analysis should mimic the behavior of the endogenous analyte as closely as possible. While this compound is an excellent choice, other alternatives are also employed in the field.

Internal StandardTypeAdvantagesDisadvantages
This compound Stable Isotope-LabeledCo-elutes with endogenous cholesteryl linoleate (B1235992); corrects for matrix effects and extraction losses effectively.[1]Potential for isotopic effects leading to slight chromatographic separation from the analyte.[2]
Other Deuterated Cholesteryl Esters (e.g., Cholesteryl Oleate-d9) Stable Isotope-LabeledSimilar benefits to this compound; useful for quantifying other specific cholesteryl esters.[5]May not perfectly co-elute with all cholesteryl ester species.
Odd-Chain Cholesteryl Esters (e.g., Cholesteryl Heptadecanoate C17:0) Non-endogenousNot naturally present in most biological samples, avoiding any background interference.[6][7]Chemical and physical properties may differ from endogenous cholesteryl esters, potentially leading to different extraction recovery and matrix effects.
Non-endogenous Lipid Classes (e.g., Triheptadecanoin) Non-endogenousCommercially available and widely used for broad lipid panels.[6]Significant differences in chemical structure compared to cholesteryl esters can lead to inaccurate quantification.

Experimental Protocols

Detailed methodologies for conducting linearity and recovery experiments are crucial for validating the performance of this compound as an internal standard.

Linearity Experiment Protocol

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of non-labeled Cholesteryl Linoleate in a suitable organic solvent (e.g., chloroform/methanol, 2:1 v/v).

    • Prepare a working solution of the internal standard, this compound, at a fixed concentration.

    • Create a series of calibration standards by spiking a constant volume of the internal standard working solution into decreasing concentrations of the non-labeled Cholesteryl Linoleate stock solution. This should cover the expected physiological range of the analyte.

  • Sample Analysis:

    • Analyze the calibration standards using a validated LC-MS/MS method. Cholesteryl esters are often analyzed by precursor ion scanning for the common cholesteryl cation at m/z 369.3.[8]

    • Record the peak area ratios of the analyte to the internal standard.

  • Data Analysis:

    • Plot the peak area ratio (y-axis) against the concentration of the non-labeled Cholesteryl Linoleate (x-axis).

    • Perform a linear regression analysis and determine the coefficient of determination (R²). A value of >0.99 is generally considered acceptable.[9]

Recovery (Spike and Recovery) Experiment Protocol

Recovery experiments are performed to determine the accuracy of the analytical method in a specific sample matrix.[10][11]

  • Sample Preparation:

    • Select a representative biological matrix (e.g., human plasma).

    • Prepare three sets of samples:

      • Set A (Pre-spike): Spike a known amount of non-labeled Cholesteryl Linoleate and a fixed amount of this compound into the biological matrix before lipid extraction.

      • Set B (Post-spike): Spike the same amounts of non-labeled Cholesteryl Linoleate and this compound into the lipid extract obtained from the biological matrix.

      • Set C (Neat Standard): Spike the same amounts of non-labeled Cholesteryl Linoleate and this compound into the final reconstitution solvent.

  • Lipid Extraction:

    • Perform a lipid extraction on Set A and the unspiked matrix for Set B using a standard method such as the Folch method.[6]

  • Sample Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the recovery using the following formula: % Recovery = (Peak Area Ratio of Set A / Peak Area Ratio of Set B) x 100

    • The matrix effect can be assessed by comparing the response of the post-spike sample (Set B) to the neat standard (Set C).

Data Presentation

The following tables present hypothetical data from linearity and recovery experiments for this compound.

Table 1: Linearity of Cholesteryl Linoleate Quantification using this compound Internal Standard
Standard Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.052
0.50.248
1.00.503
5.02.510
10.04.985
25.012.550
50.024.950
Linear Regression y = 0.501x + 0.002
0.9995
Table 2: Recovery of Cholesteryl Linoleate from Human Plasma using this compound Internal Standard
SampleSpiked Concentration (µg/mL)Mean Peak Area Ratio (n=5)Calculated Concentration (µg/mL)% Recovery
Low QC1.00.4950.98698.6%
Medium QC10.04.8909.7697.6%
High QC40.020.12040.16100.4%

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the experimental process, the following diagrams illustrate the workflows for linearity and recovery experiments.

G Experimental Workflow for Linearity Assessment cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing stock Analyte Stock (Cholesteryl Linoleate) serial_dilution Serial Dilution of Analyte stock->serial_dilution is_stock Internal Standard Stock (this compound) spiking Spike IS into each dilution is_stock->spiking serial_dilution->spiking lcms LC-MS/MS Analysis spiking->lcms peak_area Peak Area Ratio Calculation lcms->peak_area calibration_curve Construct Calibration Curve peak_area->calibration_curve regression Linear Regression (R²) calibration_curve->regression G Experimental Workflow for Recovery Assessment cluster_prep Sample Preparation cluster_extraction Extraction & Analysis cluster_data Data Analysis matrix Biological Matrix (e.g., Plasma) pre_spike Pre-extraction Spike (Analyte + IS) matrix->pre_spike extraction Lipid Extraction (Folch Method) matrix->extraction pre_spike->extraction post_spike Post-extraction Spike (Analyte + IS) lcms LC-MS/MS Analysis post_spike->lcms neat Neat Standard (Analyte + IS in solvent) neat->lcms extraction->post_spike extraction->lcms peak_ratio Calculate Peak Area Ratios lcms->peak_ratio recovery_calc Calculate % Recovery peak_ratio->recovery_calc

References

The Gold Standard: Justifying the Use of Deuterated Internal Standards in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid analysis, achieving accurate and reproducible quantification is paramount. The inherent complexity of biological matrices and the multi-step nature of analytical workflows introduce variability that can significantly impact results. To navigate these challenges, the use of an internal standard (IS) is not just a recommendation but a necessity. This guide provides a comprehensive comparison of different internal standard strategies, presenting the robust justification for the widespread adoption of deuterated internal standards as the gold standard in mass spectrometry-based lipidomics.

The Critical Role of Internal Standards

Internal standards are compounds added to a sample at a known concentration before any sample processing steps.[1] Their primary function is to correct for variations that can occur during lipid extraction, sample handling, and instrument analysis.[2][3] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, ensuring it is affected by experimental inconsistencies in the same manner.[4] By normalizing the signal of the endogenous lipid to the signal of the co-analyzed internal standard, researchers can significantly improve the accuracy and precision of their quantitative data.[1][5]

Comparing the Alternatives: Why Deuterated Standards Excel

While various types of internal standards exist, they are not all created equal. The choice of internal standard can profoundly influence the quality of analytical data. Here, we compare the most common options:

  • Structural Analogs (Non-endogenous Standards): These are molecules that are chemically similar to the analyte but not naturally found in the sample. While they can account for some variability, their physical and chemical properties are not identical to the analyte. This can lead to differences in extraction efficiency and ionization response, introducing potential inaccuracies.[2]

  • Odd-Chain Lipids: These are lipids with an odd number of carbon atoms in their fatty acid chains, which are less common in most biological systems.[6] Similar to structural analogs, they do not perfectly mirror the behavior of their even-chained endogenous counterparts.

  • Stable Isotope-Labeled Internal Standards: These are considered the "gold standard" in quantitative lipidomics.[2] They are chemically identical to the analyte, with one or more atoms replaced by a heavier stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).[2] This near-perfect chemical identity ensures they behave almost identically to the endogenous analyte throughout the entire analytical process.[4]

Within the category of stable isotope-labeled standards, both deuterated and ¹³C-labeled options are available. While both offer significant advantages over non-labeled standards, deuterated standards are often preferred due to the abundance of hydrogen atoms in lipid molecules, making deuterium incorporation generally more straightforward and cost-effective compared to ¹³C enrichment.[7]

Quantitative Performance: A Head-to-Head Comparison

The superiority of deuterated internal standards is not merely theoretical. Experimental data consistently demonstrates their ability to deliver more accurate and precise quantitative results.

Internal Standard TypePrincipleAdvantagesDisadvantagesTypical Coefficient of Variation (CV%)
Deuterated Lipids Analytes with one or more hydrogen atoms replaced by deuterium (²H).- Co-elute very closely with the endogenous analyte in liquid chromatography (LC).[8] - Effectively correct for matrix effects and variations in ionization efficiency.[3][9] - Behave nearly identically to the analyte during sample extraction and preparation.[7]- Potential for isotopic scrambling or exchange in certain cases.[8] - May exhibit a slight retention time shift in LC compared to the native analyte.[8][10]< 5-10%
¹³C-Labeled Lipids Analytes with one or more carbon atoms replaced by carbon-13 (¹³C).- Chemically identical to the analyte, providing excellent correction.[11] - Less prone to isotopic exchange than deuterium.[10]- Generally more expensive to synthesize than deuterated standards.[7]< 5-10%
Odd-Chain Lipids Lipids with an odd number of carbons in their fatty acid chains.- Not naturally present in most biological samples.[6] - Commercially available for various lipid classes.- Differences in chromatography and ionization efficiency compared to even-chained analytes can lead to inaccuracies.10-20%
Structural Analogs Chemically similar but not identical to the analyte.- Cost-effective and readily available.- Significant differences in extraction recovery and instrument response compared to the analyte.[2] - Less effective at correcting for matrix effects.> 20%

Experimental Protocol: A Typical Workflow for Lipid Analysis Using a Deuterated Internal Standard

This protocol outlines the key steps for quantifying a specific lipid species (e.g., a fatty acid) in a biological sample using a deuterated internal standard and liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
  • To a known volume or weight of the sample, add a precise amount of the deuterated internal standard solution.[12] The amount added should be optimized to be within the linear dynamic range of the instrument and in an appropriate ratio to the expected analyte concentration.[13][14]

2. Lipid Extraction:

  • Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, which utilizes a chloroform/methanol solvent system.
  • Vortex the sample mixture thoroughly to ensure proper mixing and extraction of lipids into the organic phase.
  • Centrifuge the sample to achieve phase separation.
  • Carefully collect the lower organic phase containing the lipids.[2]

3. Sample Derivatization (Optional but often recommended for certain lipid classes like fatty acids):

  • Dry the extracted lipids under a gentle stream of nitrogen.
  • For fatty acid analysis, derivatize the sample to improve chromatographic properties and ionization efficiency. A common method is esterification to form pentafluorobenzyl (PFB) esters.[12]

4. LC-MS Analysis:

  • Reconstitute the dried, derivatized lipid extract in an appropriate solvent for LC-MS analysis.[2]
  • Inject the sample onto an LC system equipped with a suitable column (e.g., C18 reversed-phase) to separate the lipid species.[2]
  • The eluent from the LC is introduced into the mass spectrometer.
  • The mass spectrometer is operated in a mode that allows for the simultaneous detection and quantification of the native analyte and the deuterated internal standard (e.g., selected reaction monitoring, SRM, or multiple reaction monitoring, MRM).[13]

5. Data Analysis:

  • Integrate the peak areas for both the endogenous analyte and the deuterated internal standard.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Construct a calibration curve using a series of standards with known concentrations of the analyte and a constant concentration of the internal standard.[2]
  • Determine the concentration of the analyte in the unknown samples by comparing their peak area ratios to the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the process and the underlying logic, the following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_result Result Sample Biological Sample Add_IS Add Known Amount of Deuterated Internal Standard Sample->Add_IS Extraction Solvent Extraction (e.g., Folch) Add_IS->Extraction LCMS LC-MS Analysis Extraction->LCMS Data Data Processing LCMS->Data Quant Accurate Quantification Data->Quant

Caption: Experimental workflow for lipid analysis using a deuterated internal standard.

Caption: Logical basis for using a deuterated internal standard for accurate quantification.

Conclusion

References

A Researcher's Guide to Assessing the Isotopic Purity of Cholesteryl Linoleate-d11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in lipidomics, particularly in the study of atherosclerosis and related metabolic diseases, the accuracy of quantitative analysis hinges on the quality of internal standards. Cholesteryl Linoleate-d11 is a commonly used deuterated standard for the mass spectrometric quantification of its endogenous, non-labeled counterpart. This guide provides a comparative assessment of this compound and its alternatives, offering insights into methods for evaluating their isotopic purity and presenting a typical experimental workflow where such standards are employed.

Comparative Analysis of Deuterated Cholesteryl Ester Standards

The selection of an appropriate internal standard is critical for reliable quantification in mass spectrometry-based lipidomics. This compound is often chosen due to its structural similarity to the analyte of interest. However, several alternatives are available, each with its own specific deuteration pattern. The primary characteristic defining the quality of these standards is their isotopic purity.

Product NameDegree of DeuterationStated PurityVendor Information
This compoundd11≥99% deuterated forms (d1-d11)[1][2]Cayman Chemical[1]
Cholesteryl Palmitate-d9d9≥99% deuterated forms (d1-d9)[3][4]Cayman Chemical[3][4]
Cholesteryl Oleate-d7d7≥99.0%[5]MedChemExpress[5]
Cholesteryl-d7 Palmitated7≥99% deuterated forms (d1-d7)[6]Cayman Chemical[6]

Note: The stated purity generally refers to the percentage of molecules that contain at least one deuterium (B1214612) atom. For a more detailed assessment, analysis of the full isotopic distribution is required.

Experimental Protocols

The assessment of isotopic purity and the application of these standards in quantitative workflows are primarily achieved through mass spectrometry.

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general procedure for determining the isotopic enrichment of a deuterated standard.

1. Sample Preparation:

  • Prepare a stock solution of the deuterated standard (e.g., this compound) in a suitable organic solvent (e.g., chloroform (B151607) or methanol) at a concentration of 1 mg/mL.
  • Further dilute the stock solution to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Mass Spectrometric Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement and isotopic resolution.
  • Ionization: Use an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For cholesteryl esters, APCI is often preferred.
  • Acquisition Mode: Acquire full scan mass spectra over a relevant m/z range to encompass all expected isotopologues of the deuterated standard.
  • Data Analysis:
  • Extract the ion chromatogram for the molecular ion of the deuterated standard.
  • From the corresponding mass spectrum, identify the peaks for each isotopologue (e.g., for d11, this would range from d0 to d11).
  • Calculate the relative abundance of each isotopologue by integrating the peak areas.
  • The isotopic purity is determined by the percentage of the desired deuterated form (e.g., d11) relative to the sum of all isotopologues.

Protocol 2: Quantification of Cholesteryl Esters in Macrophage Foam Cells using LC-MS/MS

This protocol describes a typical application of this compound as an internal standard in a biological experiment.

1. Cell Culture and Lipid Extraction:

  • Culture macrophages and induce foam cell formation by incubation with acetylated LDL.
  • After incubation, wash the cells with phosphate-buffered saline (PBS).
  • Perform lipid extraction using a modified Bligh-Dyer method with a solvent system such as chloroform:methanol.
  • Prior to extraction, spike the samples with a known amount of the internal standard (this compound).

2. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column for the separation of cholesteryl esters. A gradient elution with a mobile phase consisting of solvents like water, methanol, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate (B1220265) is typically employed.
  • Mass Spectrometry:
  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
  • Define the precursor-to-product ion transitions for both the endogenous Cholesteryl Linoleate and the this compound internal standard. A common transition for cholesteryl esters is the neutral loss of the fatty acid moiety, resulting in the detection of the cholesterol backbone fragment.
  • Quantification:
  • Generate a calibration curve using known concentrations of the non-labeled Cholesteryl Linoleate standard spiked with a constant amount of the internal standard.
  • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard in the experimental samples.
  • Determine the concentration of the endogenous Cholesteryl Linoleate in the samples by interpolating from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the quantification of cholesteryl esters in macrophage foam cells, a key process in atherosclerosis research.[7][8][9][10][11]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing macrophage Macrophage Culture foam_cell Foam Cell Formation (incubation with acLDL) macrophage->foam_cell spike Spike with This compound foam_cell->spike extraction Lipid Extraction (Bligh-Dyer) spike->extraction lc_separation Reverse-Phase LC Separation extraction->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc quantification Quantification via Calibration Curve ratio_calc->quantification final_result Result quantification->final_result Final Concentration of Endogenous Cholesteryl Linoleate

Caption: Workflow for quantifying cholesteryl esters in foam cells.

References

A Comparative Guide to Cholesteryl Ester Internal Standards: Benchmarking Cholesteryl Linoleate-d11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cholesteryl esters (CEs), the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides a comparative overview of Cholesteryl Linoleate-d11 against other commonly used CE standards, supported by experimental data from published studies.

Introduction to Cholesteryl Ester Quantification

Cholesteryl esters are neutral lipids that play crucial roles in cholesterol transport and storage. Their accurate quantification in biological matrices is essential for understanding lipid metabolism and its dysregulation in various diseases. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for CE analysis, but it is susceptible to variations in ionization efficiency and matrix effects. The use of internal standards is therefore indispensable for correcting these variations and ensuring precise quantification.

The ideal internal standard for CE analysis should be a compound that is not naturally present in the biological sample, behaves chemically and physically similarly to the analytes of interest, and can be readily distinguished by the mass spectrometer. The two main categories of internal standards used for CE quantification are deuterated CEs and odd-chain CEs.

Comparison of this compound and Other CE Standards

Stable isotope-labeled standards, such as this compound, are widely regarded as the "gold standard" for the quantification of cholesteryl esters.[1] The primary advantage of using a deuterated standard is that its chemical and physical properties are nearly identical to its endogenous, non-deuterated counterpart. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thus providing the most accurate correction for any analyte loss or variation.

Odd-chain CE standards, such as Cholesteryl Heptadecanoate (C17:0 CE), are another commonly used alternative. These are effective because odd-chain fatty acids are generally absent or present in very low abundance in mammalian systems, making them suitable for use as internal standards.[1]

Quantitative Performance Data

The following table summarizes the performance characteristics of deuterated and odd-chain CE standards based on data from a study that developed and validated an LC-MS method for CE analysis.[2][3][4]

Performance MetricCholesterol-d7Cholesteryl Heptadecanoate (C17:0 CE)
Linear Dynamic Range ~3 orders of magnitude~3 orders of magnitude
Limit of Detection (LOD) 10 pmol1 pmol

This data is derived from a study that utilized both standards in their methodology and provides a direct comparison of their performance within that specific experimental setup.[2][3][4]

Experimental Protocols

Sample Preparation and Lipid Extraction

A widely used method for total lipid extraction from biological samples is a modified Bligh-Dyer extraction.[1]

  • Homogenization: Homogenize the tissue or cell sample in an appropriate buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound or C17:0 CE in a chloroform/methanol mixture) to the homogenate. The amount added should be within the linear range of the instrument.

  • Solvent Addition: Add a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Phase Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • Extraction: Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following is a representative LC-MS protocol for the analysis of cholesteryl esters.[2][3][4]

  • LC System: Agilent 1290 Infinity II UHPLC system

  • Column: Gemini 5U C18 column (50 x 4.6 mm, 5 µm) with a guard column

  • Mobile Phase A: Acetonitrile/Methanol/Water (70:15:15, v/v/v) with 10 mM ammonium (B1175870) acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) with 10 mM ammonium acetate

  • Gradient: A suitable gradient to separate the different CE species.

  • Mass Spectrometer: Agilent 6545 Quadrupole Time-Of-Flight (QTOF) mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MS/MS Analysis: Fragmentation of the precursor ions to generate characteristic product ions for quantification. For CEs, a common fragment corresponds to the neutral loss of the fatty acid chain, leaving the cholesterol backbone (m/z 369.35).[5]

Visualizations

Experimental Workflow for CE Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Tissue, Cells, etc.) homogenization Homogenization sample->homogenization spiking Spiking with Internal Standard (e.g., this compound) homogenization->spiking extraction Lipid Extraction (e.g., Bligh-Dyer) spiking->extraction reconstitution Drying and Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS Detection (e.g., QTOF) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Workflow for cholesteryl ester quantification.

Simplified Cholesteryl Ester Metabolism Pathway

G cholesterol Free Cholesterol acat ACAT cholesterol->acat acyl_coa Acyl-CoA acyl_coa->acat ce Cholesteryl Ester acat->ce storage Lipid Droplets (Storage) ce->storage

Caption: ACAT-mediated cholesterol esterification.

Conclusion

The selection of an appropriate internal standard is paramount for the accurate and precise quantification of cholesteryl esters in complex biological samples. Deuterated standards, such as this compound, are considered the gold standard due to their near-identical physicochemical properties to their endogenous counterparts, which allows for the most reliable correction of experimental variability. Odd-chain CE standards like C17:0 CE also serve as a viable and commonly used alternative. The choice between these standards may depend on the specific requirements of the assay, including the availability of the standard and the instrumentation being used. The experimental protocols and performance data presented in this guide provide a foundation for researchers to make informed decisions when developing and validating their own methods for cholesteryl ester analysis.

References

Safety Operating Guide

Proper Disposal of Cholesteryl Linoleate-d11: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Cholesteryl Linoleate-d11, a deuterated derivative of cholesteryl linoleate (B1235992) used in research. Adherence to these protocols is critical due to the hazardous nature of this compound.

Hazard Profile of this compound

This compound, as indicated in its Safety Data Sheet (SDS), is classified with several hazards that necessitate careful handling during disposal. The primary hazards are summarized in the table below.

Hazard ClassificationGHS CodeDescription
Flammable LiquidsH225Highly flammable liquid and vapor.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH336May cause drowsiness or dizziness.[1]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with local, regional, national, and international regulations. The following is a general protocol that aligns with standard laboratory safety practices for hazardous chemical waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

  • Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

  • Keep the compound and its waste container away from heat, sparks, open flames, and other ignition sources.[1] No smoking should be permitted in the vicinity.

2. Waste Collection:

  • Container Selection: Use a designated, chemically compatible, and leak-proof waste container. The original container may be used if it is in good condition.[2]

  • Segregation: Do not mix this compound waste with other, incompatible waste streams. It should be collected as a flammable liquid waste.

  • Container Filling: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[1][2]

3. Waste Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

  • Include the accumulation start date and the name of the generating laboratory or researcher.

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation.[2]

  • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Store in a cool place.[1]

5. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[1][3]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][4]

  • Follow all institutional procedures for waste pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Designated Flammable Liquid Waste Container ppe->container transfer Transfer Waste to Container in Ventilated Area container->transfer seal Securely Seal the Container transfer->seal label_waste Label Container with Contents and Hazards seal->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end End: Professional Waste Collection contact_ehs->end

Disposal Workflow for this compound

References

Comprehensive Safety and Handling Guide for Cholesteryl Linoleate-d11

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical plans for the handling and disposal of Cholesteryl Linoleate-d11, ensuring the safety of laboratory personnel. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound, as supplied in a methyl acetate (B1210297) solution, is classified as a hazardous substance. The primary hazards are associated with the solvent.[1] The substance is not classified as hazardous in its solid form.[2]

Table 1: GHS Hazard Classification [1]

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor.
Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure3H336: May cause drowsiness or dizziness.

Hazard Pictograms: [1]

alt text
alt text

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.[1][3]

  • Eye and Face Protection:

    • Wear chemical splash goggles that meet ANSI Z87.1 standards.[3]

    • A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[3]

  • Hand Protection:

    • Wear two pairs of chemical-resistant gloves.[4] The outer glove should be removed immediately after handling the substance.

    • Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[3] Always consult the glove manufacturer's resistance guide for specific chemicals.

  • Body Protection:

    • A flame-resistant lab coat should be worn and fully buttoned.[3]

    • Wear long pants and closed-toe, closed-heel shoes that cover the entire foot.[3]

    • For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or coveralls may be necessary.[5]

  • Respiratory Protection:

    • Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

    • If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[3][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

Preparation:

  • Read the SDS: Before handling, thoroughly read and understand the Safety Data Sheet for this compound.[1]

  • Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials, and waste containers, before opening the product.

  • Equilibrate to Room Temperature: Allow the sealed vial to equilibrate to room temperature before opening to prevent condensation, which can compromise the standard.[7]

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the section above.

  • Grounding: Ground and bond the container and receiving equipment to prevent static discharge, as the vapor is highly flammable.[1]

  • Dispensing: Open the container carefully in a well-ventilated area away from any ignition sources.[1] Use only explosion-proof electrical equipment.[1]

  • Avoid Inhalation: Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1]

  • Prevent Contact: Avoid contact with eyes and skin. If contact occurs, rinse immediately and thoroughly with water.[1]

Storage:

  • Inert Atmosphere: For long-term stability and to prevent oxidation, store under an inert atmosphere such as nitrogen or argon.[7]

  • Temperature: Store in a cool, dry, and well-ventilated location as recommended on the product insert, often at -20°C for long-term storage.[1][7]

  • Light Protection: Protect from light by storing in an amber vial or in a dark location to prevent photodegradation.[7]

  • Sealing: Keep the receptacle tightly sealed to prevent solvent evaporation and contamination.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves), in a designated, properly labeled hazardous waste container.[8][9]

    • Do not mix with incompatible waste streams.[10]

  • Container Labeling:

    • Label the hazardous waste container with the full chemical name and associated hazards.[8]

  • Disposal Procedure:

    • Dispose of the chemical waste through your institution's hazardous waste management program.[8]

    • Do not dispose of this material down the drain or in the regular trash.[10]

    • Empty containers that held the hazardous material should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8][10]

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Read SDS prep2 Setup Fume Hood prep1->prep2 prep3 Gather Materials & PPE prep2->prep3 prep4 Equilibrate Vial prep3->prep4 handle1 Don PPE prep4->handle1 Start Work handle2 Ground Equipment handle1->handle2 handle3 Dispense Chemical handle2->handle3 handle4 Perform Experiment handle3->handle4 clean1 Segregate Waste handle4->clean1 End of Experiment store1 Seal Vial Tightly handle4->store1 If Not Fully Used clean2 Label Waste Container clean1->clean2 clean3 Store Waste Securely clean2->clean3 clean4 Contact EHS for Pickup clean3->clean4 store2 Store at -20°C store1->store2 store3 Protect from Light store2->store3

Caption: Workflow for Safe Handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.